molecular formula C13H15NO3 B152136 (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate CAS No. 428518-36-9

(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

カタログ番号: B152136
CAS番号: 428518-36-9
分子量: 233.26 g/mol
InChIキー: WTRWSSDZHQOPJI-LLVKDONJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

methyl (3R)-1-benzyl-5-oxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-17-13(16)11-7-12(15)14(9-11)8-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRWSSDZHQOPJI-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC(=O)N(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350779
Record name Methyl (3R)-1-benzyl-5-oxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428518-36-9
Record name Methyl (3R)-1-benzyl-5-oxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 428518-36-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, a versatile chiral building block with significant applications in medicinal chemistry and organic synthesis. This document details its chemical identity, physicochemical properties, a robust synthesis protocol, comprehensive spectroscopic characterization, and key applications, with a focus on its role in the development of novel therapeutics. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required for the effective utilization of this compound in their scientific endeavors.

Introduction

This compound, identified by the CAS number 51523-00-3 , is a valuable chiral intermediate in organic synthesis.[1] Its structure incorporates a pyrrolidinone (or pyroglutamate) core, a benzyl protecting group on the nitrogen atom, and a methyl ester at the 3-position. This unique combination of functional groups and a defined stereocenter makes it a sought-after precursor for the synthesis of complex, biologically active molecules. The pyrrolidinone scaffold is a prevalent motif in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. The benzyl group provides stability and allows for selective deprotection, while the methyl ester offers a handle for further chemical modifications. This guide will serve as a comprehensive resource, consolidating essential technical information for the proficient application of this compound.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of a compound is paramount for its successful application in research and development.

Chemical Structure

Figure 1: Chemical Structure of this compound.

Physicochemical Data
PropertyValueSource
CAS Number 51523-00-3[1]
Molecular Formula C₁₃H₁₅NO₃[2]
Molecular Weight 233.26 g/mol [2]
Appearance White to off-white solidInferred from supplier data
Melting Point Not available
Boiling Point Not available
Solubility Soluble in methanol, ethanol, chloroform, and other common organic solvents.Inferred from synthesis protocols

Synthesis Protocol

The synthesis of this compound is typically achieved through a Michael addition of benzylamine to itaconic acid, followed by cyclization and esterification. The following protocol is a representative procedure adapted from literature methods for analogous compounds.[3][4]

Reaction Scheme

Figure 2: Synthetic workflow for this compound.

Step-by-Step Experimental Procedure

Step 1: Synthesis of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add itaconic acid (1.0 eq) and water.

  • Slowly add benzylamine (1.1 eq) to the suspension with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2, which will cause the product to precipitate.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum to yield 1-benzyl-5-oxopyrrolidine-3-carboxylic acid.

Step 2: Esterification to this compound

  • Suspend the crude 1-benzyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and stir for 8-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Note: For the synthesis of the specific (R)-enantiomer, a chiral resolution step or the use of a chiral starting material would be necessary. The described protocol will yield the racemic mixture. Chiral resolution can be performed on the carboxylic acid intermediate using a chiral amine.

Spectroscopic Characterization

Thorough spectroscopic analysis is crucial for the unambiguous identification and quality control of the synthesized compound. The following data are representative of the expected spectral features for this compound, based on analysis of structurally similar compounds.[4][5][6]

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20-7.40m5HAromatic protons (C₆H₅)
~4.50s2HBenzyl CH₂
~3.70s3HMethyl ester (OCH₃)
~3.40-3.60m1HCH at position 3
~3.20-3.40m2HCH₂ at position 2
~2.50-2.70m2HCH₂ at position 4
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~173C=O (ester)
~171C=O (amide)
~136Quaternary aromatic C
~129Aromatic CH
~128Aromatic CH
~127Aromatic CH
~52OCH₃
~50N-CH₂ (benzyl)
~45CH₂ at position 2
~36CH at position 3
~34CH₂ at position 4
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3050-2950MediumC-H stretching (aromatic and aliphatic)
~1735StrongC=O stretching (ester)
~1680StrongC=O stretching (amide)
~1450, ~1495MediumC=C stretching (aromatic)
~1200StrongC-O stretching (ester)
Mass Spectrometry
Ionm/z
[M+H]⁺234.1
[M+Na]⁺256.1

Applications in Research and Development

This compound serves as a critical intermediate in the synthesis of a variety of high-value molecules, particularly in the pharmaceutical industry.

Synthesis of Bioactive Molecules

The pyrrolidinone core is a key pharmacophore in many drug candidates. This compound's defined stereochemistry and versatile functional groups allow for its elaboration into complex molecular architectures. A notable application is in the synthesis of novel antibiotics, including β-lactams, where the pyrrolidinone ring serves as a crucial precursor.[1] It is also utilized in the development of central nervous system (CNS) active agents and enzyme inhibitors.[1]

Chiral Pool Synthesis

As a chiral building block, it provides a stereochemically defined starting point for the synthesis of enantiomerically pure compounds. This is of paramount importance in drug development, where often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.

Materials Science

Beyond pharmaceuticals, this compound has found applications in materials science. Its structure allows for polymerization under specific conditions, leading to the investigation of its use as a monomer for the production of high-performance polymers with tailored properties.[1]

Figure 3: Key application areas of this compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a cornerstone chiral building block for synthetic chemists, particularly those in the field of drug discovery and development. Its well-defined structure and versatile reactivity provide a reliable platform for the construction of complex and biologically significant molecules. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, characteristic spectroscopic data, and key applications. By leveraging the information contained within this document, researchers can confidently and efficiently incorporate this valuable compound into their synthetic strategies, accelerating the pace of innovation in chemical and pharmaceutical sciences.

References

  • Cas no 51523-00-3 (Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate) - 960化工网. Available at: [Link]

  • Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate - ResearchGate. Available at: [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and - Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Synthesis-of-1-%5B(Aryl)(3-amino-5-oxopyrazolidin-4-Abdel-Wahab-Mohamed/2b27a3f80f9e9d6b5e0c9f1f1d1e4c3d8a4e3e2c]([Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC - NIH. Available at: [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - MDPI. Available at: [Link]

  • METHYL 1-BENZYL-5-OXOPYRROLIDINE-2-CARBOXYLATE, (R)- - gsrs. Available at: [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC - NIH. Available at: [Link]

  • Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health - KTU ePubl. Available at: [Link]

  • Copies of 1H, 13C, 19F NMR spectra. Available at: [Link]

  • Safety Data Sheet - Angene Chemical. Available at: [Link]

  • Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate - PMC - NIH. Available at: [Link]

  • Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents.
  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology. Available at: [Link]

  • View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Available at: [Link]

  • Methyl and Benzyl (Ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-d-glucopyranosyl)uronate. Available at: [Link]

  • Supporting Information - ScienceOpen. Available at: [Link]

Sources

(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Introduction

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a derivative of the pyrrolidone ring system, a privileged scaffold in drug discovery, this molecule serves as a versatile building block for a wide array of complex molecular architectures. Its key structural features—a stereodefined center at the C3 position, a benzyl protecting group on the nitrogen atom, and a methyl ester functionality—make it a valuable precursor for synthesizing bioactive molecules, including potential enzyme inhibitors and central nervous system (CNS) targeting agents.[1]

The precise three-dimensional arrangement of its atoms, dictated by the (R)-configuration, is paramount to its utility. This configuration critically influences the compound's interaction with other chiral molecules, particularly biological targets like enzymes and receptors. Therefore, a thorough understanding and accurate characterization of its physical properties are not merely academic exercises; they are essential for ensuring the stereochemical integrity of the compound and for the successful development of novel therapeutics. This guide provides a detailed examination of the key physical properties of this compound, outlines the experimental protocols for their determination, and discusses the scientific rationale behind these procedures.

Molecular Structure and Identifiers

A clear definition of the molecule's structure and its associated identifiers is the foundation of any rigorous scientific investigation.

  • IUPAC Name: methyl (3R)-1-benzyl-5-oxopyrrolidine-3-carboxylate

  • Molecular Formula: C₁₃H₁₅NO₃

  • Molecular Weight: 233.26 g/mol [2][3]

  • CAS Number: 51523-00-3 (for the racemic mixture)[1][4]

  • Canonical SMILES: COC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 (Note: This SMILES string does not define stereochemistry. The (R)-isomer is specified by the IUPAC name).

  • InChIKey: FPJQSGNPXDLFTM-LLVKDONJSA-N (for the (R)-isomer)[2]

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of a compound are dictated by its molecular structure, including its stereochemistry. These properties are critical for purification, formulation, and quality control.

PropertyValue / DescriptionSignificance & Rationale
Appearance Colorless to pale yellow oil or low-melting solid.The physical state at room temperature is crucial for handling, storage, and choosing appropriate purification techniques like distillation or recrystallization.
Molecular Weight 233.26 g/mol A fundamental property calculated from the molecular formula, used in all stoichiometric calculations for synthesis and analysis.[2][3]
Melting Point Not experimentally determined in available literature.A sharp melting point is a key indicator of purity for a crystalline solid. For an enantiomerically pure substance, it should be distinct from the melting point of the racemic mixture.
Boiling Point Not experimentally determined in available literature.Important for purification by distillation, though high vacuum is often required for molecules of this size to prevent decomposition.
Solubility Predicted to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol, Chloroform) and poorly soluble in water.Solubility dictates the choice of solvents for reactions, extractions, and chromatographic purification. The polar lactam and ester groups balanced by nonpolar benzyl and hydrocarbon portions support this predicted profile.
Optical Rotation, [α] Specific value not reported in available literature. As the (R)-enantiomer, it will rotate plane-polarized light in a specific direction (either dextrorotatory, (+), or levorotatory, (-)).This is the most critical physical property for confirming the identity and enantiomeric purity of this specific stereoisomer. The magnitude and sign of rotation are unique characteristics.[5]
Topological Polar Surface Area (TPSA) 46.6 ŲThis computed value helps predict membrane permeability and is a useful parameter in drug design for assessing oral bioavailability.[1][3]

Spectroscopic Data Profile

Spectroscopic techniques provide a fingerprint of the molecular structure, confirming the connectivity and chemical environment of atoms.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

    • ~7.2-7.4 ppm (multiplet, 5H): Protons of the phenyl ring on the benzyl group.

    • ~4.5 ppm (singlet or AB quartet, 2H): Methylene protons (CH₂) of the benzyl group.

    • ~3.7 ppm (singlet, 3H): Methyl protons (CH₃) of the ester group.

    • ~2.5-3.9 ppm (multiplets, 5H): Protons on the pyrrolidone ring (CH₂ and CH groups). These signals will likely be complex due to diastereotopicity and spin-spin coupling.[6]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show a signal for each unique carbon atom.

    • ~170-175 ppm: Carbonyl carbons of the lactam and ester groups.[6]

    • ~127-137 ppm: Aromatic carbons of the benzyl group.

    • ~52 ppm: Methyl carbon of the ester group.

    • ~30-50 ppm: Carbons of the pyrrolidone ring and the benzylic CH₂.[6]

Experimental Protocols for Physical Property Determination

To ensure scientific integrity, physical properties must be determined using validated experimental methods. The following protocols describe self-validating systems for characterizing this compound.

Protocol 1: Determination of Specific Optical Rotation

Causality: Optical rotation is a direct consequence of a molecule's chirality. Enantiomers rotate plane-polarized light to an equal degree but in opposite directions. Measuring the specific rotation is the definitive method to confirm the stereochemical identity of the sample and to quantify its enantiomeric excess (e.e.).

Caption: Workflow for the determination of specific optical rotation.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 100-200 mg of the compound (m) and dissolve it in a high-purity spectroscopic grade solvent (e.g., chloroform, methanol) in a 10 mL volumetric flask. Ensure the solution is clear and free of suspended particles. Record the concentration (c) in g/mL.

  • Instrument Calibration: Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up. Fill a clean polarimeter cell of known path length (l, typically 1 dm) with the pure solvent. Place the cell in the instrument and zero the reading. This step corrects for any background rotation from the solvent or the cell.

  • Measurement: Empty the solvent from the cell, rinse it with a small amount of the prepared sample solution, and then fill it completely, ensuring no air bubbles are present. Place the sample cell back into the polarimeter.

  • Data Acquisition: Record the observed angle of rotation (α). Take at least three to five independent readings and calculate the average to minimize random error.

  • Calculation: Calculate the specific rotation using the formula: [α]ᵀλ = α / (c × l) Where:

    • [α] is the specific rotation.

    • T is the temperature in °C (e.g., 20°C).

    • λ is the wavelength of light (e.g., D-line).

    • α is the observed rotation in degrees.

    • c is the concentration in g/mL.

    • l is the path length in decimeters (dm).

  • Reporting: Report the result including the sign, temperature, and wavelength, for example: [α]²⁰D = -X.X° (c = 1.0, CHCl₃).

Protocol 2: NMR Spectroscopic Analysis

Causality: NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical structure, connectivity, and environment of atoms within a molecule. It is the gold standard for structural elucidation in organic chemistry.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • ¹H NMR Acquisition:

    • Place the sample in the NMR spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16-32 scans, 5-second relaxation delay).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons for each peak.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.

    • Longer acquisition times (e.g., 1024 scans or more) are typically necessary due to the low natural abundance of the ¹³C isotope.

  • Data Analysis: Analyze the chemical shifts, integration (for ¹H), and splitting patterns to confirm that the spectrum is consistent with the proposed structure of this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for the (R)-enantiomer is not widely available, data from structurally related compounds suggest that standard laboratory precautions should be observed.[7]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: The toxicological properties have not been fully investigated. It should be treated as a potentially harmful substance. In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms develop.[8]

Conclusion

This compound is a stereochemically defined building block with significant potential in synthetic and medicinal chemistry. Its physical properties, particularly its optical rotation, are not just descriptors but are critical parameters for identity and quality assessment. The protocols and data presented in this guide provide a framework for researchers and drug development professionals to confidently handle, characterize, and utilize this compound in their work. Rigorous adherence to these analytical methods ensures the integrity of the chiral center, which is fundamental to its function in the synthesis of new chemical entities.

References

  • Cas no 51523-00-3 (Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate) - 960化工网. Available at: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC - NIH. Available at: [Link]

  • Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate - PMC - NIH. Available at: [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC - NIH. Available at: [Link]

  • METHYL 1-BENZYL-5-OXOPYRROLIDINE-2-CARBOXYLATE, (R)- - gsrs. Available at: [Link]

  • (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate | C13H15NO3 - PubChem. Available at: [Link]

  • 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C6H9NO3 | CID 122766 - PubChem. Available at: [Link]

  • Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate - ResearchGate. Available at: [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - MDPI. Available at: [Link]

  • Read section 7.4 on optical rotation. 1 The structures of two popular analgesics, as. Available at: [Link]

  • US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents.
  • (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione - MDPI. Available at: [Link]

  • Safety data sheet - Carl ROTH. Available at: [Link]

  • Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate - PMC - NIH. Available at: [Link]

  • Benzyl (3R,4S)-3-(2-chloroacetyl)-4-ethylpyrrolidine-1-carboxylate | Pharmaffiliates. Available at: [Link]

  • Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (C13H15NO3) - PubChemLite. Available at: [Link]

Sources

An In-Depth Technical Guide to (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate: Synthesis, Characterization, and Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate world of neurodegenerative diseases presents a formidable challenge to modern medicine. The quest for novel therapeutic agents that can mitigate neuronal damage and restore function is a paramount objective in drug discovery. Within this landscape, the 5-oxopyrrolidine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide focuses on a specific chiral derivative, (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, a molecule of significant interest for its potential applications in the design of central nervous system (CNS)-targeting agents.[1] As a Senior Application Scientist, this document is crafted to provide not just a recitation of facts, but a narrative grounded in the principles of synthetic chemistry, structural elucidation, and pharmacology, offering insights into the causality behind experimental choices and the rationale for its exploration as a neuroprotective agent.

Introduction to the 5-Oxopyrrolidine Core and the Significance of this compound

The 5-oxopyrrolidine ring, also known as the pyroglutamate moiety, is a five-membered lactam that is a constituent of various natural products and pharmaceuticals. This heterocyclic system is valued for its conformational rigidity and its capacity to present substituents in a well-defined spatial orientation, making it an attractive scaffold for interacting with biological targets.[2]

This compound distinguishes itself through a combination of key structural features:

  • The (R)-Stereocenter: The specific stereochemistry at the 3-position is crucial for its biological activity, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.

  • The N-Benzyl Group: The benzyl group serves as a lipophilic moiety that can enhance blood-brain barrier permeability, a critical attribute for CNS-active compounds. It also provides steric bulk, which can influence binding to target proteins.

  • The Methyl Ester: This functional group offers a site for further chemical modification, allowing for the synthesis of a diverse library of derivatives. It can also influence the compound's pharmacokinetic properties.

This unique combination of features makes this compound a valuable intermediate in the synthesis of more complex molecules, particularly those designed to modulate neuronal function and protect against excitotoxic insults.[1]

Enantioselective Synthesis: A Rational Approach from D-Glutamic Acid

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. For this compound, a logical and efficient asymmetric synthesis can be devised starting from the readily available and inexpensive chiral pool starting material, D-glutamic acid. This approach ensures the desired (R)-configuration at the 3-position of the final product.

The proposed synthetic pathway involves three key transformations:

  • Cyclization to (R)-Pyroglutamic Acid: The initial step is the intramolecular cyclization of D-glutamic acid to form (R)-pyroglutamic acid. This is typically achieved by heating in water, which drives the condensation reaction to form the lactam ring.

  • N-Benzylation: The secondary amine of the pyroglutamic acid is then protected with a benzyl group. This reaction is crucial for introducing the lipophilic benzyl moiety and preventing unwanted side reactions in subsequent steps.

  • Methyl Esterification: The final step is the esterification of the carboxylic acid group to afford the target methyl ester.

Synthesis_Workflow D_Glu D-Glutamic Acid R_Pyro (R)-Pyroglutamic Acid D_Glu->R_Pyro Heat (H2O) N_Benzyl_Pyro (R)-1-Benzyl-5-oxopyrrolidine- 3-carboxylic Acid R_Pyro->N_Benzyl_Pyro Benzyl Bromide, Base Target (R)-Methyl 1-benzyl-5-oxopyrrolidine- 3-carboxylate N_Benzyl_Pyro->Target Methanol, Acid Catalyst Excitotoxicity_Pathway Glutamate Excessive Glutamate NMDAR NMDA Receptor Activation Glutamate->NMDAR Ca_Influx Massive Ca²⁺ Influx NMDAR->Ca_Influx Downstream Activation of Proteases, Lipases, and Nucleases Ca_Influx->Downstream Mito Mitochondrial Dysfunction Ca_Influx->Mito Apoptosis Apoptosis & Neuronal Death Downstream->Apoptosis ROS Increased ROS Production Mito->ROS ROS->Apoptosis

Sources

The Strategic Synthesis and Application of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Architect in Complex Synthesis

In the landscape of pharmaceutical development and complex organic synthesis, the strategic selection of chiral building blocks is paramount. These molecules, often unassuming in their isolated state, are the foundational keystones upon which intricate and biologically active structures are built. (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, a derivative of the pyroglutamic acid family, represents such a pivotal entity. Its rigid, stereodefined pyrrolidinone core, coupled with strategically placed functional handles, offers a versatile platform for the construction of novel chemical entities. This guide provides a comprehensive technical overview of this chiral synthon, from its fundamental properties and synthesis to its critical role in the development of innovative therapeutics. We will explore the causality behind its synthetic routes and delve into the applications that underscore its significance in medicinal chemistry.

Core Molecular Attributes of this compound

This compound is a chiral heterocyclic compound valued as a versatile intermediate in organic synthesis. The presence of a benzyl protecting group on the nitrogen and a methyl ester provides a stable yet readily modifiable scaffold for a variety of chemical transformations.

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is essential for its effective use in research and development.

PropertyValueSource
Molecular Formula C₁₃H₁₅NO₃[1]
Molecular Weight 233.26 g/mol [1]
CAS Number 51523-00-3 (Racemate)[1]
Appearance White to off-white solidCommercially available data
Solubility Soluble in most common organic solvents (e.g., dichloromethane, ethyl acetate, methanol)General chemical knowledge
Chirality Contains one stereocenter at the C3 position of the pyrrolidinone ringChemical structure
Structural Elucidation: The Importance of Chirality

The defining feature of this molecule is the stereocenter at the 3-position of the pyrrolidone ring, which dictates the three-dimensional arrangement of the methyl carboxylate group. This specific (R)-configuration is crucial for its application in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. The benzyl group serves as a robust protecting group for the lactam nitrogen, preventing unwanted side reactions and allowing for selective modifications at other positions. The methyl ester provides a handle for further functionalization, such as hydrolysis to the corresponding carboxylic acid or amidation.

Synthesis of this compound: A Strategic Approach

The synthesis of enantiomerically pure this compound is a key consideration for its use in chiral drug synthesis. While various methods exist for the synthesis of the racemic compound, enantioselective routes are of primary interest. A common and efficient strategy involves the use of chiral starting materials, such as (R)-glutamic acid, to introduce the desired stereochemistry.

Retrosynthetic Analysis

A logical retrosynthetic pathway for the target molecule starts from the readily available and naturally occurring (R)-glutamic acid. This approach ensures the correct stereochemistry is established from the outset.

Retrosynthesis Target This compound Intermediate1 N-benzyl pyroglutamic acid methyl ester Target->Intermediate1 Esterification Intermediate2 N-benzyl pyroglutamic acid Intermediate1->Intermediate2 Cyclization StartingMaterial (R)-Glutamic Acid Intermediate2->StartingMaterial Benzylation Applications Core This compound Chiral Building Block App1 β-Lactam Antibiotics Core->App1 App2 Antimicrobial Agents Core->App2 App3 Anticancer Agents Core->App3 App4 CNS-Targeting Molecules Core->App4

Sources

A Technical Guide to the Solubility of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. Given the limited availability of specific public data for this compound, this document focuses on predicting solubility through structural analysis and provides a robust experimental framework for its empirical determination. This approach empowers researchers to generate reliable, in-house data crucial for process development, formulation, and scale-up.

Introduction: The Importance of a Chiral Building Block

This compound is a key chiral intermediate in the synthesis of various pharmaceutically active compounds.[1] Its molecular structure features a protected nitrogen within a pyrrolidone ring and an ester functional group, making it a versatile precursor for creating more complex molecules.[1] Understanding its solubility in organic solvents is paramount for optimizing reaction conditions, developing effective purification strategies (such as crystallization), and ensuring consistent product quality and yield.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[2] An analysis of the molecular structure of this compound allows for a reasoned prediction of its solubility behavior.

  • Polar Moieties: The molecule contains a lactam (a cyclic amide) and a methyl ester. These groups are polar and can act as hydrogen bond acceptors.

  • Nonpolar Moiety: The N-benzyl group is large and nonpolar (lipophilic), which increases the compound's affinity for less polar solvents.[3]

  • Overall Polarity: The presence of both polar functional groups and a significant nonpolar substituent suggests the molecule has an intermediate overall polarity.

Based on this structure, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), N-Methyl-2-pyrrolidone (NMP)High These solvents have strong dipoles that can interact effectively with the lactam and ester groups. The parent compound N-Methyl-2-pyrrolidone is miscible with most common organic solvents.[4]
Chlorinated Dichloromethane (DCM), ChloroformHigh to Medium These solvents have moderate polarity and can solvate both the polar and nonpolar regions of the molecule. Synthetic procedures for similar compounds often use DCM.[5]
Esters Ethyl AcetateMedium Ethyl acetate can engage in dipole-dipole interactions and is a common solvent for extraction and purification of this class of compounds.[5]
Ethers Tetrahydrofuran (THF), Diethyl EtherMedium to Low THF is more polar and will likely be a better solvent than the less polar diethyl ether.
Alcohols Methanol, EthanolMedium These polar protic solvents can act as hydrogen bond donors and acceptors. However, the bulky benzyl group may limit high solubility.
Hydrocarbons Hexane, Heptane, TolueneLow to Insoluble These nonpolar solvents will not effectively solvate the polar lactam and ester functionalities. The aromatic nature of toluene might offer slightly better interaction with the benzyl group compared to alkanes.

Theoretical Framework for Solvent Selection: Hansen Solubility Parameters (HSP)

A more quantitative approach to solvent selection involves the use of Hansen Solubility Parameters (HSP).[6] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[7] The guiding principle is that substances with similar HSP values are likely to be miscible.[8]

Determining the precise HSP values for this compound requires experimental testing.[9] This involves assessing its solubility in a range of well-characterized solvents and using software to calculate the HSP sphere that best fits the "good" solvents.[9] This empirical method provides a powerful predictive tool for identifying optimal solvent systems and blends for various applications.[10]

Hansen Solubility Parameter components for predicting solubility.

Experimental Protocol for Solubility Determination

To obtain accurate, quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[11][12] This protocol ensures that the measurement reflects the true thermodynamic limit of solubility under controlled conditions.[13]

Materials and Equipment
  • This compound (solute), purity >98%

  • Selected organic solvents (HPLC grade)

  • Analytical balance (±0.1 mg)

  • Glass vials with screw caps (e.g., 4 mL)

  • Thermostatic agitator (orbital shaker or thermomixer) capable of maintaining 25 ± 0.5 °C[12][14]

  • Syringe filters (0.45 µm, solvent-compatible)

  • Calibrated positive displacement pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Self-Validating Experimental Workflow

A self-validating protocol involves approaching equilibrium from two directions: undersaturation (dissolution) and supersaturation (precipitation). Agreement between the two measurements provides high confidence in the final solubility value.[11]

Workflow for Isothermal Equilibrium Solubility Determination.
Step-by-Step Methodology
  • Preparation: Add an excess amount of the solid solute to a pre-weighed glass vial. The excess is critical to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.[15]

  • Solvent Addition: Add a precise, known volume of the desired organic solvent to the vial.

  • Equilibration: Place the sealed vials in a thermostatic agitator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[16] It is advisable to take samples at different time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued.[12]

  • Phase Separation: Once agitation is complete, allow the vials to rest at the same constant temperature for several hours to let the excess solid settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial. This step is crucial to remove any undissolved microparticles.[11]

  • Analysis: Accurately dilute the filtrate with a suitable solvent (often the mobile phase of the analytical method). Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC with UV detection.[17][18]

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the measured concentration and the dilution factor.

Conclusion

While specific published solubility data for this compound is scarce, a robust understanding of its solubility can be achieved through a combination of structural analysis and systematic experimental measurement. The compound is predicted to have high solubility in polar aprotic and chlorinated solvents, moderate solubility in esters and alcohols, and low solubility in nonpolar hydrocarbons. For process development and formulation, it is imperative that these predictions are confirmed using a reliable experimental method, such as the isothermal shake-flask protocol detailed in this guide. Adherence to these good laboratory practices will yield accurate and reproducible data, enabling informed decisions in the development of pharmaceuticals.[19]

References

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification.
  • Solubility of Organic Compounds. McMaster University.
  • CAS 35840-91-6: 2-benzylpyrrolidine. CymitQuimica.
  • EXPERIMENT 1 DETERMIN
  • 1-Benzyl-2-pyrrolidinone 5291-77-0 wiki. Guidechem.
  • In-vitro Thermodynamic Solubility. Protocols.io.
  • Good laboratory practice of equilibrium solubility measurement.
  • Cas no 51523-00-3 (Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxyl
  • HSP for Beginners. Hansen Solubility Parameters.
  • Experimental set-up for phase equilibrium solubility determination by isothermal method.
  • Hansen Solubility Parameters. Kinam Park.
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS.
  • N-Methyl-2-pyrrolidone. Wikipedia.
  • GOOD LABORATORY PRACTICE (GLP).
  • Experiment: Solubility of Organic & Inorganic Compounds. University of Toronto.
  • Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. PubMed.
  • HANSEN SOLUBILITY PARAMETERS: A User's Handbook.
  • <1236> Solubility Measurements. USP-NF.
  • How To Determine Solubility Of Organic Compounds?. YouTube.
  • Synthesis of a) N-Benzyl-2-pyrrolidone. PrepChem.com.
  • Solubility Determin
  • Hansen Solubility Parameters (HSP). Prof Steven Abbott.

Sources

A Technical Guide to the Spectral Analysis of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, a chiral heterocyclic compound, represents a significant scaffold in medicinal chemistry and drug discovery. Its rigid pyrrolidone core, substituted with a benzyl group and a methyl ester, provides a versatile platform for the synthesis of a diverse range of biologically active molecules. This guide offers an in-depth analysis of the spectral data of this compound, providing researchers with the foundational knowledge required for its unambiguous identification, characterization, and utilization in complex synthetic pathways. As a Senior Application Scientist, the insights provided herein are grounded in established analytical principles and practical laboratory experience, ensuring both scientific rigor and real-world applicability.

Molecular Structure and Physicochemical Properties

This compound possesses a well-defined three-dimensional structure that is crucial for its interaction with biological targets. The pyrrolidinone ring serves as a key building block in the synthesis of various pharmaceutical agents.[1]

Molecular Formula: C₁₃H₁₅NO₃

Molecular Weight: 233.26 g/mol

Exact Mass: 233.105193 g/mol

Below is a diagram illustrating the molecular structure of the compound.

Caption: Molecular structure of this compound.

Spectroscopic Data Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for determining the connectivity of protons within a molecule. The expected chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for this compound are presented below. These values are predicted based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H7.25-7.40Multiplet-
Benzyl-CH₂4.50Singlet-
Pyrrolidine-CH (C3)3.30-3.40Multiplet-
Pyrrolidine-CH₂ (C4)2.50-2.70Multiplet-
Pyrrolidine-CH₂ (C2)3.50-3.60Multiplet-
Methyl-H3.70Singlet-

Interpretation and Rationale:

  • Aromatic Protons (7.25-7.40 ppm): The five protons of the benzyl group are expected to resonate in the aromatic region as a multiplet due to complex spin-spin coupling.

  • Benzyl CH₂ (4.50 ppm): The two benzylic protons are diastereotopic due to the chiral center at C3. However, they often appear as a singlet in achiral solvents if the chemical shift difference is small. In some cases, they may appear as a pair of doublets (an AB quartet).

  • Pyrrolidine Protons (2.50-3.60 ppm): The protons on the pyrrolidone ring (at C2, C3, and C4) will exhibit complex splitting patterns (multiplets) due to geminal and vicinal couplings. The proton at C3, being adjacent to the chiral center and the ester group, will likely have a distinct chemical shift.

  • Methyl Protons (3.70 ppm): The three protons of the methyl ester group are expected to appear as a sharp singlet, being chemically equivalent and shielded.

The following diagram illustrates the workflow for a typical NMR experiment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve sample in deuterated solvent (e.g., CDCl₃) prep2 Add internal standard (e.g., TMS) prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Place sample in NMR spectrometer prep3->acq1 acq2 Tune and shim the instrument acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 proc1 Fourier transform the FID acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Integrate peaks and determine chemical shifts proc2->proc3 Final Spectrum Interpretation Final Spectrum Interpretation proc3->Final Spectrum Interpretation

Caption: A generalized workflow for acquiring an NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in the molecule. The predicted chemical shifts for each carbon atom are summarized below.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AtomChemical Shift (δ, ppm)
C=O (Amide)175
C=O (Ester)172
Aromatic-C (Quaternary)136
Aromatic-CH127-129
Benzyl-CH₂46
Pyrrolidine-CH (C3)40
Pyrrolidine-CH₂ (C4)35
Pyrrolidine-CH₂ (C2)50
Methyl-C52

Interpretation and Rationale:

  • Carbonyl Carbons (172 and 175 ppm): The two carbonyl carbons of the amide and ester functional groups are expected to be the most deshielded carbons, appearing at the downfield end of the spectrum.

  • Aromatic Carbons (127-136 ppm): The six carbons of the benzene ring will resonate in the aromatic region. The quaternary carbon (attached to the benzyl CH₂) will have a different chemical shift from the five CH carbons.

  • Aliphatic Carbons (35-52 ppm): The carbons of the pyrrolidine ring, the benzylic methylene group, and the methyl ester will appear in the aliphatic region of the spectrum. The chemical shifts are influenced by their proximity to electronegative atoms (nitrogen and oxygen).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (Amide)1680-1700Strong
C=O (Ester)1730-1750Strong
C-H (Aromatic)3000-3100Medium
C-H (Aliphatic)2850-3000Medium
C-N Stretch1180-1360Medium
C-O Stretch1000-1300Strong

Interpretation and Rationale:

  • Carbonyl Absorptions: The presence of two strong absorption bands in the region of 1680-1750 cm⁻¹ is a key indicator of the two carbonyl groups (amide and ester). The amide C=O stretch typically appears at a lower wavenumber than the ester C=O stretch due to resonance.

  • C-H Stretching: The absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those below 3000 cm⁻¹ correspond to aliphatic C-H stretching.

  • C-N and C-O Stretching: The fingerprint region (below 1500 cm⁻¹) will contain characteristic stretching vibrations for the C-N and C-O single bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 233, corresponding to the molecular weight of the compound.

  • Major Fragments: Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃) from the ester, leading to a fragment at m/z = 202, and the cleavage of the benzyl group (-CH₂Ph), resulting in a prominent peak at m/z = 91 (the tropylium ion). Another likely fragmentation is the loss of the entire carbomethoxy group (-COOCH₃), giving a fragment at m/z = 174.

The following diagram illustrates the general principle of a mass spectrometry experiment.

Mass_Spectrometry_Workflow cluster_ion Ionization cluster_sep Mass Analysis cluster_det Detection ion1 Introduce sample into ion source ion2 Generate gaseous ions (e.g., EI, ESI) ion1->ion2 sep1 Accelerate ions into mass analyzer ion2->sep1 sep2 Separate ions based on m/z ratio sep1->sep2 det1 Ions strike the detector sep2->det1 det2 Generate a signal proportional to ion abundance det1->det2 Mass Spectrum Generation Mass Spectrum Generation det2->Mass Spectrum Generation

Caption: A simplified workflow of a mass spectrometry experiment.

Experimental Protocols

The successful synthesis and purification of this compound are prerequisites for obtaining high-quality spectral data. While a specific protocol for the (R)-enantiomer is not detailed in the readily available literature, a general synthetic approach can be inferred from the synthesis of similar pyrrolidinone derivatives. A plausible synthetic route involves the Michael addition of a benzylamine to a suitable methyl ester of an itaconic acid derivative, followed by cyclization.

General Synthetic Workflow:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting materials (e.g., a derivative of itaconic acid and benzylamine) in an appropriate solvent (e.g., methanol, ethanol, or toluene).

  • Reaction Conditions: The reaction may be carried out at room temperature or require heating under reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The final product is purified by column chromatography on silica gel or by recrystallization.

Conclusion

The comprehensive spectral analysis of this compound provides a robust framework for its identification and characterization. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry offers a detailed picture of its molecular structure. This guide, by integrating predicted spectral data with the underlying principles of each analytical technique, empowers researchers in drug development to confidently utilize this important chiral building block in their synthetic endeavors.

References

  • Gainsford, G. J., & Mason, J. M. (2010). Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(5), o957. [Link]

  • 960化工网. (n.d.). Cas no 51523-00-3 (Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate). Retrieved from [Link]

  • SpectraBase. (n.d.). 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid, methyl ester. Retrieved from [Link]

Sources

Title: A Practical Guide to the ¹H NMR Spectroscopic Analysis of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of the chiral molecule (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. Designed for researchers and professionals in drug development and chemical synthesis, this document details the structural features of the molecule, provides a first-principles prediction of its ¹H NMR spectrum, and outlines a robust experimental protocol for data acquisition. The guide emphasizes the causal relationships between molecular structure and spectral appearance, with a particular focus on complex splitting patterns and the concept of diastereotopicity, which are critical for the correct structural elucidation of this compound.

Introduction: The Role of NMR in Characterizing Chiral Building Blocks

This compound is a valuable chiral intermediate in organic synthesis, often serving as a precursor for bioactive molecules and pharmaceutical agents.[1] Its structure combines a rigid pyrrolidinone (pyroglutamate) core, a chiral center at the C3 position, and a flexible benzyl group. For chemists working with such molecules, unambiguous structural verification and purity assessment are paramount.

¹H NMR spectroscopy is the primary analytical tool for this purpose. It provides precise information about the electronic environment of every proton in the molecule, allowing for confirmation of its constitution, configuration, and conformational properties. This guide serves as a practical reference for interpreting the often complex and nuanced ¹H NMR spectrum of this specific molecule.

Molecular Structure and Proton Environments

To interpret the spectrum, we must first deconstruct the molecule into its constituent proton environments. The structure contains a total of 15 protons, which can be categorized into 8 distinct sets based on their chemical and magnetic equivalence.

The presence of a stereocenter at C3 renders the molecule chiral. A critical consequence of this chirality is that the two protons of any CH₂ group are chemically non-equivalent, a phenomenon known as diastereotopicity.[2][3] This is because replacing one proton with a different group would create a diastereomer relative to replacing the other. As diastereomers have different physical properties, these protons reside in distinct chemical environments and will, therefore, have different chemical shifts and couple to each other. This effect is expected for both the benzylic methylene protons (H-e, H-f) and the C4 methylene protons (H-c, H-d).[4]

Caption: Labeled structure of the target molecule.

Predicted ¹H NMR Spectrum: A First-Principles Analysis

The following table summarizes the predicted ¹H NMR data for the target molecule, assuming data acquisition in deuterated chloroform (CDCl₃) at room temperature. The chemical shift (δ) is referenced to tetramethylsilane (TMS) at 0.00 ppm.[5]

Proton Label Description Integration Predicted δ (ppm) Predicted Multiplicity Rationale for Chemical Shift and Splitting
H-h Aromatic5H7.20 - 7.40Multiplet (m)Protons on the phenyl ring are in a standard aromatic region. They are deshielded by the ring current effect. The signals for the ortho, meta, and para protons will likely overlap to form a complex multiplet.[6]
H-e, H-f Benzylic (diastereotopic)2H4.40 - 5.10Two Doublets (ABq)These two protons are diastereotopic and thus chemically non-equivalent.[4][7] They will appear as two distinct signals, each split into a doublet by the other (geminal coupling, ²J). The large chemical shift is due to their position adjacent to both the phenyl ring and the electron-withdrawing nitrogen atom.[8]
H-g Methyl Ester3H~3.75Singlet (s)This is a classic methyl ester singlet. The protons are deshielded by the adjacent oxygen atom, placing the signal around 3.7-3.8 ppm. There are no adjacent protons, so it does not split.
H-b Pyrrolidinone N-CH₂2H3.60 - 3.90Multiplet (m)These protons are part of the N-CH₂-CH system. Their chemical shift is influenced by the adjacent nitrogen atom. They are coupled to the C3 proton (H-a), and will likely appear as a complex multiplet. A similar structure shows this group in the 3.76–3.93 ppm range.[9]
H-a Pyrrolidinone C3-H1H3.30 - 3.50Multiplet (m)This methine proton is alpha to the ester carbonyl and is coupled to four other protons: the two C2 protons (H-b) and the two diastereotopic C4 protons (H-c, H-d). This will result in a complex multiplet, likely a doublet of triplets or similar higher-order pattern.[10]
H-c, H-d Pyrrolidinone C4-H₂ (diastereotopic)2H2.50 - 2.80Two MultipletsThese protons are diastereotopic and alpha to the lactam carbonyl. They are deshielded by the C=O group.[9] They couple with each other (geminally) and with the C3 proton (H-a, vicinally). This results in two separate, complex multiplets.

Experimental Protocol for High-Quality Data Acquisition

Adherence to a standardized protocol is essential for obtaining reproducible and high-resolution ¹H NMR spectra. The following workflow is recommended for this class of small molecules.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing weigh 1. Weigh Sample (10-20 mg) dissolve 2. Dissolve in CDCl3 (~0.7 mL with 0.03% TMS) weigh->dissolve transfer 3. Transfer to NMR Tube (Filter if particulates are present) dissolve->transfer insert 4. Insert Sample & Lock (Lock on Deuterium signal) transfer->insert shim 5. Shim Magnet Coils (Optimize B₀ field homogeneity) insert->shim tune 6. Tune & Match Probe (Maximize signal transfer efficiency) shim->tune acquire 7. Acquire Data (zg30 pulse program, 16-32 scans) tune->acquire ft 8. Fourier Transform (FID -> Spectrum) acquire->ft phase 9. Phase Correction (Adjust peaks to pure absorption mode) ft->phase baseline 10. Baseline Correction (Ensure flat baseline) phase->baseline integrate 11. Calibrate & Integrate (Reference TMS to 0 ppm, integrate signals) baseline->integrate

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.[11]

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for this type of compound. The solvent should contain a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing.[12]

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any solid particles are visible, filter the solution through a small cotton plug in the pipette.[13] The final sample height should be ~50 mm.[13]

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Locking: The instrument's software will use the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift during the experiment.[12]

    • Shimming: This automated or manual process adjusts the homogeneity of the magnetic field (B₀) across the sample volume to achieve narrow, symmetrical peak shapes.[13]

    • Tuning and Matching: The probe is tuned to the correct frequency for ¹H nuclei and matched to the instrument's electronics to ensure maximum signal-to-noise.

    • Acquisition: A standard one-pulse experiment (e.g., Bruker's 'zg30' pulse program) is typically sufficient. Acquire 16 to 32 scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Fourier Transform: The raw data, a Free Induction Decay (FID), is converted into the frequency-domain spectrum via a Fourier transform.

    • Phase Correction: The spectrum is phased so that all peaks are in the positive, pure absorption mode.

    • Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the spectrum's baseline.

    • Referencing and Integration: The peak for the internal standard (TMS) is calibrated to 0.00 ppm. The relative areas under each distinct signal are then integrated to determine the proton count for each environment.

Conclusion

The ¹H NMR spectrum of this compound is rich with structural information. The key diagnostic features are the diastereotopic signals for the benzylic and C4-methylene protons, which manifest as distinct and complex multiplets. A thorough understanding of these features, combined with the analysis of chemical shifts and coupling patterns for the remaining protons, allows for unequivocal confirmation of the molecule's identity and stereochemical integrity. The protocols outlined in this guide provide a reliable framework for obtaining high-quality, interpretable data for this important class of synthetic intermediates.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from: [Link]

  • Global Substance Registration System (GSRS). (n.d.). METHYL 1-BENZYL-5-OXOPYRROLIDINE-2-CARBOXYLATE, (R)-. Retrieved from: [Link]

  • Chemistry LibreTexts. (2025, March 28). 13.7: More Complex Spin-Spin Splitting Patterns. Retrieved from: [Link]

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from: [Link]

  • PubChem. (n.d.). Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. Retrieved from: [Link]

  • ResearchGate. (2010). Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. Retrieved from: [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from: [Link]

  • MDPI. (2021). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from: [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from: [Link]

  • 960化工网. (n.d.). Cas no 51523-00-3 (Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate). Retrieved from: [Link]

  • YouTube. (2021, October 4). How to Interpret Splitting in the 1H NMR (O Chem). Retrieved from: [Link]

  • National Center for Biotechnology Information. (2010). Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. Retrieved from: [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from: [Link]

  • SpectraBase. (n.d.). 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid, methyl ester. Retrieved from: [Link]

  • Chemistry Steps. (n.d.). Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. Retrieved from: [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from: [Link]

  • ResearchGate. (2013, June 4). When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?. Retrieved from: [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from: [Link]

  • The Royal Society of Chemistry. (2013). Supporting Information. Retrieved from: [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from: [Link]

  • Khan Academy. (n.d.). Complex splitting. Retrieved from: [Link]

  • Reddit. (2018, May 21). diastereotopic protons on NMR. Retrieved from: [Link]

  • ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum. Retrieved from: [Link]

  • ACG Publications. (2023, January 1). Synthesis and structure analysis of methyl 1-benzyl-5-(phenylamino)methyl)-1H-1,2,3-triazole-4-carboxylate. Retrieved from: [Link]

  • JoVE. (2024, April 4). ¹H NMR: Complex Splitting. Retrieved from: [Link]

  • PubMed. (2010, March 15). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Retrieved from: [Link]

  • Master Organic Chemistry. (2012, April 17). Homotopic, Enantiotopic, Diastereotopic. Retrieved from: [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance chemical shift re-referencing. Retrieved from: [Link]

  • MDPI. (n.d.). (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. Retrieved from: [Link]

  • Pharmaffiliates. (n.d.). Benzyl (3R,4S)-3-(2-chloroacetyl)-4-ethylpyrrolidine-1-carboxylate. Retrieved from: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate. Retrieved from: [Link]

Sources

A Technical Guide to the ¹³C NMR Spectroscopic Analysis of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is a chiral building block of significant interest in medicinal chemistry and drug development. Its stereochemically defined structure makes it a valuable intermediate for synthesizing complex molecular targets. Unambiguous structural verification is paramount for its application, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy serves as a definitive tool for this purpose. This in-depth guide provides a comprehensive analysis of the ¹³C NMR spectrum of the title compound. As a publicly available experimental spectrum is not readily accessible, this document outlines a robust, theory-backed prediction of the ¹³C chemical shifts. It further details a validated experimental protocol for acquiring high-quality ¹³C and DEPT spectra, ensuring researchers can confidently verify the structure and purity of their material. This guide is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries.

Molecular Structure and Carbon Environment Analysis

To interpret the ¹³C NMR spectrum, a systematic analysis of the molecule's electronic environment is essential. The structure contains 13 unique carbon atoms distributed across distinct functional groups: an N-benzyl group, a pyrrolidinone (lactam) ring, and a methyl ester. Each carbon's chemical shift is dictated by its hybridization, proximity to electronegative atoms (oxygen and nitrogen), and the anisotropic effects of the aromatic ring and carbonyl groups.

The structure below is numbered to facilitate unambiguous spectral assignment.

Caption: Numbered structure of the title compound.

Predicted ¹³C NMR Spectrum and Signal Assignment

The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment. The following table summarizes the predicted chemical shifts for this compound in a standard solvent like deuterochloroform (CDCl₃). The predictions are based on established chemical shift ranges for similar functional groups and substituent effects.[1][2][3]

Table 1: Predicted ¹³C NMR Chemical Shifts

Carbon No.Carbon TypePredicted δ (ppm)Rationale & Influencing Factors
C5 Lactam C=O174 - 177Quaternary carbon, deshielded by adjacent nitrogen and double-bonded oxygen.[1]
C6 Ester C=O170 - 173Quaternary carbon, slightly less deshielded than the lactam carbonyl.[1][4]
C9 Aromatic C-ipso135 - 138Quaternary aromatic carbon attached to nitrogen; exhibits a moderate downfield shift.
C11, C12, C13 Aromatic C-m, p128 - 130Protonated aromatic carbons, typically found in this region. Due to free rotation, meta carbons (C11, C13) are equivalent.
C10, C10' Aromatic C-o127 - 129Protonated aromatic carbons. Ortho carbons are typically found in this range and are equivalent.
C2 N-CH₂ (ring)54 - 57Methylene carbon deshielded by both the adjacent nitrogen (C-N bond) and the lactam carbonyl.
C7 Methoxy (-OCH₃)51 - 54Methyl carbon attached to the electronegative ester oxygen.
C8 Benzylic (N-CH₂)46 - 49Methylene carbon strongly deshielded by the adjacent nitrogen atom.[2]
C3 CH (ring)38 - 42Methine carbon, deshielded by the attached ester group.
C4 CH₂ (ring)28 - 32Aliphatic methylene carbon, least deshielded carbon in the pyrrolidine ring.
Detailed Rationale for Predictions:
  • Carbonyl Carbons (C5, C6): Carbonyl carbons are the most deshielded, appearing furthest downfield (170-185 ppm).[1] The lactam carbonyl (C5) is predicted to be slightly more downfield than the ester carbonyl (C6) due to the resonance effect of the nitrogen atom within the five-membered ring.

  • Aromatic Carbons (C9-C13): Aromatic carbons typically resonate between 125-150 ppm.[1] The ipso-carbon (C9), being non-protonated and directly attached to the nitrogen, will be the most downfield of the aromatic signals. The ortho-, meta-, and para-carbons will have similar chemical shifts, often appearing as a cluster of signals.

  • Carbons Adjacent to Heteroatoms (C2, C7, C8): Carbons directly bonded to electronegative atoms like oxygen or nitrogen are deshielded and shifted downfield.[1] The benzylic carbon (C8) and the ring carbon C2 are both adjacent to the nitrogen, placing them in the 46-57 ppm range. The methoxy carbon (C7) is deshielded by the ester oxygen, appearing around 51-54 ppm.[2]

  • Aliphatic Ring Carbons (C3, C4): The remaining sp³ hybridized carbons of the pyrrolidine ring appear at higher field strengths. The methine carbon C3 is deshielded by the electron-withdrawing ester group. C4 is a standard aliphatic methylene group and is expected to be the most shielded (most upfield) carbon in the ring structure.

Experimental Protocol for Spectrum Acquisition

Adherence to a robust experimental protocol is critical for obtaining high-quality, reproducible ¹³C NMR data. The following steps provide a self-validating methodology for the characterization of the title compound.

Sample Preparation
  • Mass Measurement: Accurately weigh 20-30 mg of the dried compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its single, well-characterized solvent peak at ~77.16 ppm.[2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Spectrometer Setup
  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Locking and Shimming: Insert the sample, lock the spectrometer on the deuterium signal of the CDCl₃, and perform automated or manual shimming to optimize the magnetic field homogeneity.[5]

¹³C {¹H} Broadband Decoupled Spectrum Acquisition

This is the standard experiment to obtain a spectrum with a single peak for each unique carbon.

  • Pulse Program: zgpg30 (or equivalent) with proton decoupling.

  • Spectral Width (SW): 0 to 220 ppm, a standard range for most organic molecules.[6]

  • Acquisition Time (AQ): ~1.0-1.5 seconds.

  • Relaxation Delay (D1): 2.0 seconds. A sufficient delay is crucial for the relaxation of all carbons, especially the non-protonated quaternary carbons (C=O, C-ipso), which have longer relaxation times.[2]

  • Number of Scans (NS): 1024 to 2048 scans. A higher number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance (1.1%) of the ¹³C isotope.

DEPT (Distortionless Enhancement by Polarization Transfer) Acquisition

DEPT experiments are essential for determining the multiplicity of each carbon signal (C, CH, CH₂, CH₃).[7][8]

  • DEPT-90: This experiment will only show signals for methine (CH) carbons.

  • DEPT-135: This experiment shows positive signals for methine (CH) and methyl (CH₃) carbons, and negative (inverted) signals for methylene (CH₂) carbons. Quaternary (C) carbons are absent in both DEPT-90 and DEPT-135 spectra.[6][9]

By combining the information from the broadband decoupled spectrum with the DEPT-90 and DEPT-135 spectra, all signals can be unambiguously assigned.

Caption: Experimental workflow for ¹³C NMR analysis.

Conclusion

¹³C NMR spectroscopy, complemented by DEPT experiments, provides an unequivocal method for the structural elucidation and purity assessment of this compound. The predicted chemical shifts, grounded in fundamental NMR principles, offer a reliable template for spectral interpretation. By following the detailed experimental protocol outlined in this guide, researchers can generate high-fidelity data, ensuring the structural integrity of this critical chiral intermediate for applications in pharmaceutical research and development.

References

  • P. K. Solanki. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

  • J. Clark. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • University of Puget Sound. (n.d.). 13C-NMR. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Chemistry with Caroline. (2022). How to Interpret Chemical Shift in the Carbon-13 NMR. YouTube. Retrieved from [Link]

  • Tyukhtenko, S. et al. (2019). Comparison of the secondary 13C MAS NMR chemical shifts of pGlu3-Aβ(3–40) (red) and mature WT Aβ(1–40) (black) fibrils for 13Cα (squares) and 13Cβ (circles). ResearchGate. Retrieved from [Link]

  • Dr Stan Fowler. (2017). How to predict the 13C NMR spectrum of a compound. YouTube. Retrieved from [Link]

  • American Chemical Society. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Retrieved from [Link]

  • Ghareb, N. et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Institutes of Health. Retrieved from [Link]

  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

  • de Graaf, R. A. et al. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. National Institutes of Health. Retrieved from [Link]

  • Novikov, A. S. et al. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. MDPI. Retrieved from [Link]

  • Michael Evans. (2023). DEPT Carbon NMR Spectroscopy. YouTube. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

  • National Institute of Standards and Technology. (2019). Practical Guidelines to 13C-based NMR Metabolomics. Retrieved from [Link]

Sources

IR spectrum analysis of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Infrared Spectrum Analysis of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Abstract: This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound, a molecule of interest in synthetic and medicinal chemistry due to its γ-lactam core. The γ-lactam moiety is a structural motif found in numerous biologically active compounds.[1] This document delineates the theoretical principles underpinning the expected vibrational frequencies, offers a detailed band-by-band interpretation of its predicted spectrum, and presents a robust experimental protocol for acquiring high-quality data using Attenuated Total Reflectance (ATR)-FTIR spectroscopy. Designed for researchers, scientists, and drug development professionals, this guide synthesizes theoretical knowledge with practical, field-proven insights to facilitate the accurate structural verification and characterization of this multifunctional molecule.

Introduction

This compound is a chiral molecule featuring a complex arrangement of functional groups, including a tertiary amide within a five-membered ring (a γ-lactam), a methyl ester, and an N-benzyl substituent. The structural elucidation of such molecules is a critical step in chemical synthesis and drug development. Infrared (IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that provides invaluable information about the functional groups present in a molecule.[2] By measuring the absorption of infrared radiation as it excites molecular vibrations, an IR spectrum serves as a unique molecular "fingerprint," allowing for the confirmation of a compound's identity and purity.[3]

This guide focuses on a predictive analysis of the IR spectrum, explaining the causal relationships between molecular structure and spectral features. We will dissect the molecule's key vibrational modes, paying special attention to the distinct carbonyl absorptions of the lactam and ester groups, which are the most prominent features of the spectrum.

Foundational Principles of IR Spectroscopy

The basis of IR spectroscopy lies in the principle that molecular bonds vibrate at specific, quantized frequencies.[2] When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes, provided that the vibration causes a change in the molecule's dipole moment. These absorptions are recorded as peaks in an IR spectrum.

The frequency of a vibration is primarily determined by two factors: the masses of the bonded atoms and the strength of the bond connecting them. Heavier atoms and weaker bonds vibrate at lower frequencies (lower wavenumbers), while lighter atoms and stronger bonds vibrate at higher frequencies (higher wavenumbers). Functional groups, which are specific arrangements of atoms, therefore give rise to characteristic absorption bands within predictable regions of the IR spectrum.[4]

Structural Dissection of the Target Molecule

A successful spectral interpretation begins with a thorough understanding of the molecule's structure. This compound contains several key functional groups, each with its own characteristic vibrational signature.

G cluster_mol Key Functional Groups Lactam γ-Lactam (Tertiary Amide) C=O Stretch: ~1700 cm⁻¹ Ester Methyl Ester C=O Stretch: ~1740 cm⁻¹ C-O Stretches: 1300-1000 cm⁻¹ Benzyl N-Benzyl Group Aromatic C-H: >3000 cm⁻¹ Aromatic C=C: 1600-1450 cm⁻¹ Aliphatic Aliphatic CH/CH₂ (Pyrrolidine Ring & Benzyl CH₂) sp³ C-H Stretch: <3000 cm⁻¹ Molecule This compound Molecule->Lactam Molecule->Ester Molecule->Benzyl Molecule->Aliphatic

Caption: Key functional groups contributing to the IR spectrum.

Predicted IR Spectrum: A Detailed Band-by-Band Analysis

The IR spectrum of this molecule is expected to be rich and complex. The most diagnostic information is typically found in the "functional group region" (4000-1500 cm⁻¹) and the "fingerprint region" (below 1500 cm⁻¹).[5]

The Carbonyl (C=O) Stretching Region (1800-1650 cm⁻¹)

This is the most revealing region of the spectrum for this molecule, as two distinct and strong carbonyl peaks are expected.

  • Ester C=O Stretch (~1740 cm⁻¹): The methyl ester carbonyl stretch is anticipated to appear at a relatively high frequency, typically around 1740 ± 10 cm⁻¹.[6] This is higher than a typical ketone (~1715 cm⁻¹) due to the inductive electron-withdrawing effect of the ester oxygen atom, which strengthens the C=O double bond.[7][8][9] This peak should be strong and sharp.[4]

  • γ-Lactam C=O Stretch (~1700 cm⁻¹): The carbonyl group within the five-membered γ-lactam ring is expected to absorb around 1700 ± 15 cm⁻¹.[6] The inclusion of the carbonyl group in a strained five-membered ring increases its stretching frequency compared to an unstrained, six-membered lactam (~1670 cm⁻¹) or an open-chain tertiary amide (~1650 cm⁻¹).[6][10] This phenomenon arises because the geometric constraints of the small ring lead to greater s-character in the C=O bond, making it stronger and requiring more energy to stretch.[10]

The C-H Stretching Region (3100-2850 cm⁻¹)

This region provides clear evidence for the types of carbon-hydrogen bonds present.

  • Aromatic sp² C-H Stretch (3100-3000 cm⁻¹): The C-H bonds on the phenyl ring of the benzyl group will produce one or more sharp, medium-intensity peaks just above 3000 cm⁻¹.[5]

  • Aliphatic sp³ C-H Stretch (3000-2850 cm⁻¹): The C-H bonds of the pyrrolidine ring and the methylene (-CH₂-) bridge of the benzyl group will result in several strong absorption bands just below 3000 cm⁻¹.[5]

The Fingerprint Region (<1500 cm⁻¹)

This region contains a wealth of complex, overlapping peaks that are highly characteristic of the molecule as a whole. While individual peak assignment can be challenging, several key absorptions are expected:

  • Aromatic C=C Bends (1600-1450 cm⁻¹): The phenyl ring will exhibit several sharp, medium-intensity peaks in this range, corresponding to carbon-carbon double bond stretching within the ring.

  • Ester C-O Stretches (1300-1000 cm⁻¹): Esters are characterized by two strong C-O stretching bands.[11][12]

    • An asymmetric C-C(=O)-O stretch is expected between 1300-1160 cm⁻¹.[12]

    • A symmetric O-C-C stretch (from the O-CH₃ group) is expected between 1064-1031 cm⁻¹ for a primary alcohol ester.[12]

  • CH₂ Bending (Scissoring) (~1470-1450 cm⁻¹): The methylene groups in the pyrrolidine ring and the benzyl group will show a characteristic bending vibration in this area.[5]

Summary of Predicted Absorptions
Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group Origin
3100-3000MediumC-H Stretch (sp²)Aromatic Ring (Benzyl)
3000-2850StrongC-H Stretch (sp³)Pyrrolidine & Benzyl CH₂
~1740StrongC=O StretchMethyl Ester
~1700StrongC=O Stretch (Amide I Band)γ-Lactam
1600-1450MediumC=C Ring StretchesAromatic Ring (Benzyl)
~1450MediumCH₂ Bend (Scissoring)Pyrrolidine & Benzyl CH₂
1300-1160StrongAsymmetric C-O StretchEster
1065-1030StrongSymmetric C-O StretchEster

Experimental Protocol: Acquiring the IR Spectrum

For a non-volatile liquid or solid sample like this compound, Attenuated Total Reflectance (ATR) is the preferred sampling technique due to its simplicity, speed, and minimal sample preparation requirements.[13][14]

Methodology: Attenuated Total Reflectance (ATR)-FTIR

ATR operates on the principle of total internal reflection. The IR beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide). At the crystal-sample interface, an evanescent wave is generated, which penetrates a few micrometers into the sample.[13][14] The sample absorbs energy from this wave at its characteristic frequencies, and the attenuated beam is then reflected back to the detector.

G cluster_workflow ATR-FTIR Experimental Workflow A 1. Clean ATR Crystal (e.g., with isopropanol) B 2. Collect Background Spectrum (Clean, empty crystal) A->B C 3. Apply Sample (A few mg of solid or 1-2 drops of liquid) B->C D 4. Apply Pressure (Ensure good sample-crystal contact) C->D E 5. Collect Sample Spectrum (Co-add scans for S/N ratio) D->E F 6. Clean Crystal Post-Analysis E->F

Caption: Standard operating procedure for ATR-FTIR analysis.

Step-by-Step Protocol
  • Crystal Preparation: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., ACS-grade isopropanol) and a soft, lint-free tissue to remove any residues. Ensure the solvent has completely evaporated.[15]

  • Background Collection: With the clean, empty crystal, collect a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the sample (a few milligrams of solid or 1-2 drops of liquid) directly onto the center of the ATR crystal.[16]

  • Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal, which is essential for a high-quality spectrum.[15]

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard mid-IR range of 4000-400 cm⁻¹ is appropriate.[17]

  • Post-Analysis Cleaning: After the measurement, clean the sample from the crystal surface as described in Step 1.

Data Interpretation Workflow

A systematic approach is key to accurately interpreting an IR spectrum. The absence of certain bands can be as informative as their presence.[18]

Caption: A systematic workflow for spectral interpretation.

Conclusion

The IR spectrum of this compound provides a rich set of data for its structural confirmation. The most definitive features are the two distinct, strong carbonyl absorptions for the ester (~1740 cm⁻¹) and the γ-lactam (~1700 cm⁻¹). These, in conjunction with the characteristic sp² and sp³ C-H stretches and the strong C-O stretches in the fingerprint region, create a unique spectral signature. By following the robust experimental and interpretive workflows outlined in this guide, researchers can confidently use FTIR spectroscopy to verify the identity and integrity of this complex and valuable molecule.

References

  • University of California, Davis. (n.d.). Carbonyl - compounds - IR - spectroscopy.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Smith, B. C. (2018, May 1). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Pyrrolidinone. NIST Chemistry WebBook. Retrieved from [Link]

  • Dheyaa, A., et al. (2021). Synthesis and Characterization of Some Novel γ-Lactams, and Study of Their Antioxidant and Biological Activities. Impactfactor. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). N-Benzyl-N-methylaniline. NIST Chemistry WebBook. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Gainsford, G. J., & Mason, J. M. (2010). Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. ResearchGate. Retrieved from [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. PMC. Retrieved from [Link]

  • Larkin, P. J. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR study of five complex γ-lactam molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7). Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Methylene and (b) carboxylic/carboxylate bands of difference IR. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Sample Preparation - Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). METHYL 1-BENZYL-5-OXOPYRROLIDINE-2-CARBOXYLATE, (R)-. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Biologically active γ-lactams: synthesis and natural sources. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Reddit. (2014, April 8). *IR spectrum of Benzyl Alcohol(?) *. r/chemhelp. Retrieved from [Link]

  • Rzepa, H. (2013, February 28). Why is the carbonyl IR stretch in an ester higher than in a ketone?. Henry Rzepa's Blog. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • ResearchGate. (2016, May 10). Characterization of the β-Lactam Ring Fundamental Vibrations by Ab Initio and FT-IR Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of 1-amino pyrrolidine-2-one. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, December 29). Why is the carbonyl IR frequency for a carboxylic acid lower than that of a ketone whilst an ester is higher than a ketone. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrrolidine. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. PMC. Retrieved from [Link]

  • PubChem. (n.d.). (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate. Retrieved from [Link]

Sources

Mass spectrometry of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound, a compound of interest in synthetic organic chemistry and pharmaceutical development.[1] As researchers and drug development professionals, a deep understanding of a molecule's structural properties is paramount. Mass spectrometry serves as a cornerstone analytical technique for confirming molecular identity, elucidating structural features, and ensuring purity. This document moves beyond rote protocols to explain the underlying principles and causal relationships in experimental design, ensuring that the described methods are robust and self-validating.

Molecular Profile and Structural Characteristics

Before delving into mass spectral analysis, it is essential to understand the fundamental properties of the target molecule. This compound is characterized by a five-membered lactam (pyrrolidinone) ring, an N-benzyl substituent, and a methyl ester group.[1] These functional groups are the primary determinants of its behavior under mass spectrometric conditions.

PropertyValueSource
Molecular Formula C₁₃H₁₅NO₃[2]
Molecular Weight 233.27 g/mol [2]
Exact Mass 233.105193 g/mol [2]
Chemical Structure A pyrrolidine ring with a benzyl group attached to the nitrogen, a ketone at position 5, and a methyl ester at position 3.[1]

The presence of a tertiary amine, a carbonyl group within the lactam ring, and an ester functionality provides multiple sites for protonation or electron interaction, making the molecule amenable to various ionization techniques.

Ionization Techniques: A Deliberate Choice

The selection of an appropriate ionization method is the most critical decision in designing a mass spectrometry experiment. The choice directly influences the type of information obtained, from straightforward molecular weight confirmation to detailed structural elucidation through fragmentation. For this molecule, both Electron Ionization (EI) and Electrospray Ionization (ESI) are highly applicable, albeit for different analytical objectives.

Electron Ionization (EI) for In-Depth Fragmentation

Coupled with Gas Chromatography (GC-MS), EI is a "hard" ionization technique that imparts significant energy to the analyte molecule. This energy surplus induces extensive and reproducible fragmentation, creating a characteristic "fingerprint" spectrum.

  • Causality: EI is chosen when the primary goal is to obtain a detailed fragmentation pattern for structural confirmation against a library or for elucidating the molecule's core structure. The high energy of electron impact (typically 70 eV) ensures that bonds are broken in a predictable manner, revealing the constituent parts of the molecule.[3] The resulting fragments are often indicative of stable carbocations and neutral losses.[3]

Electrospray Ionization (ESI) for Molecular Integrity

In contrast, ESI is a "soft" ionization technique, ideally suited for Liquid Chromatography-Mass Spectrometry (LC-MS). It imparts minimal energy to the analyte, preserving its molecular integrity.[4][5]

  • Causality: ESI is the method of choice for unequivocally determining the molecular weight of the compound.[5] The molecule is typically observed as a protonated species, [M+H]⁺, due to the presence of basic sites like the nitrogen atom in the pyrrolidine ring. This technique is also the gateway to tandem mass spectrometry (MS/MS), where the intact protonated molecule is isolated and then fragmented in a controlled manner (Collision-Induced Dissociation or CID) to probe its structure.[6] This controlled fragmentation provides a clearer, more interpretable fragmentation pathway than the extensive fragmentation seen in EI.[4]

Fragmentation Analysis: Deconstructing the Molecule

Understanding the fragmentation pathways is key to interpreting the mass spectrum and confirming the structure of this compound. The fragmentation is governed by the stability of the resulting ions and neutral molecules.

The molecular ion peak (in EI) or the protonated molecule (in ESI) will be observed at an m/z corresponding to its exact mass. The key fragmentation events are predicted to be:

  • Formation of the Tropylium Ion: The most characteristic fragmentation for N-benzyl compounds is the cleavage of the C-N bond to form the highly stable tropylium cation (C₇H₇⁺) at m/z 91 . This is often the base peak in the EI spectrum.

  • Loss of the Methoxycarbonyl Group: Cleavage adjacent to the ester carbonyl can lead to the loss of a methoxy radical (•OCH₃) or a methoxycarbonyl radical (•COOCH₃).

  • Lactam Ring Cleavage: The five-membered lactam ring can undergo fragmentation. A common pathway for lactams involves the loss of carbon monoxide (CO).[7] Another possibility is a retro-Diels-Alder type cleavage, which has been observed in similar cyclic structures like beta-lactams.[8]

  • Pyrrolidine Ring Fragmentation: The pyrrolidine ring itself can fragment, although this may be less favorable than cleavage of the substituents.[9]

Predicted Mass Fragments

The following table summarizes the major expected fragments.

m/z ValueProposed Fragment IdentityNeutral Loss
233.11[M]⁺ or [M+H]⁺-
174.08[M - COOCH₃]⁺•COOCH₃
146.07[M - C₇H₇]⁺•C₇H₇
91.05[C₇H₇]⁺ (Tropylium ion)C₆H₈NO₃
Visualization of the Fragmentation Pathway

The following diagram illustrates the primary proposed fragmentation pathways for the protonated molecule under ESI-MS/MS conditions.

G cluster_path1 Benzyl Cleavage cluster_path2 Ester Cleavage M [M+H]⁺ m/z 234.11 F91 Tropylium Ion [C₇H₇]⁺ m/z 91.05 M->F91 - C₆H₈NO₃ F146 [M+H - C₇H₆]⁺ m/z 146.07 M->F146 - C₇H₆ F174 [M+H - CH₃OH - CO]⁺ m/z 174.08 M->F174 - CH₃OH, CO

Caption: Proposed fragmentation pathways of protonated this compound.

Experimental Protocols: A Self-Validating System

The trustworthiness of analytical data stems directly from the rigor of the experimental protocol. Each step described below is designed to minimize contamination, ensure reproducibility, and maximize data quality.

General Sample Preparation

Proper sample preparation is critical to avoid instrument contamination and obtain high-quality spectra.[10]

  • Initial Dissolution: Accurately weigh and dissolve the sample in a high-purity volatile organic solvent (e.g., methanol, acetonitrile, or ethyl acetate) to a stock concentration of approximately 1 mg/mL.[11]

    • Expertise & Trustworthiness: Using volatile solvents ensures they are easily removed in the high vacuum of the mass spectrometer, preventing background interference.[12] Avoid non-volatile solvents like DMSO or salts unless they are removed prior to analysis.[10][11]

  • Working Solution: Prepare a working solution by diluting the stock solution. A typical final concentration for direct infusion ESI is 1-10 µg/mL. For LC-MS, a concentration of 10-100 µg/mL is a good starting point.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter (chemically compatible with your solvent, e.g., PTFE) into a clean glass autosampler vial.[12][13]

    • Expertise & Trustworthiness: This step is non-negotiable. Particulates can clog the delicate tubing of LC systems and contaminate the ion source, leading to significant downtime and compromised data.[11] Using glass vials is essential when working with organic solvents to prevent leaching of plasticizers, which are a common source of contamination.[10]

  • Control Blank: Always prepare a "blank" sample containing only the final solvent used for dilution. This is run before the actual sample to ensure there is no carryover or system contamination.

Recommended GC-MS Protocol (EI)
ParameterSettingRationale
Injection Volume 1 µLStandard volume to avoid overloading the column.
Inlet Temperature 250 °CEnsures complete and rapid volatilization of the analyte.
GC Column DB-5ms or equivalent (30m x 0.25mm x 0.25µm)A standard non-polar column suitable for a wide range of organic molecules.
Oven Program 50°C (hold 2 min), ramp to 300°C at 15°C/minA typical program that provides good separation of impurities from the main analyte.
Ion Source Temp. 230 °CStandard temperature for EI.
Mass Range 40-400 amuCovers the expected molecular ion and all significant fragments.
Recommended LC-MS Protocol (ESI)
ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids in protonation for positive mode ESI, improving signal intensity.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent for reverse-phase chromatography.
LC Column C18, 2.1 x 50 mm, 1.8 µmA standard reverse-phase column providing good retention and peak shape.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 2-5 µLBalances sensitivity with the risk of column overloading.
Ionization Mode ESI PositiveThe molecule contains a basic nitrogen, making it ideal for positive ion detection.
Capillary Voltage 3.5 - 4.0 kVOptimizes the electrospray process for efficient ion generation.
Mass Range 100-500 m/zA range that comfortably includes the [M+H]⁺ ion.
Visualization of the Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Dissolve Dissolve Sample (1 mg/mL) Dilute Dilute to Working Conc. Dissolve->Dilute Filter Filter (0.22 µm) into glass vial Dilute->Filter Inject Inject into GC-MS or LC-MS Filter->Inject Ionize Ionize (EI or ESI) Inject->Ionize Analyze Mass Analyze (Full Scan / MS/MS) Ionize->Analyze Process Process Spectrum Analyze->Process Interpret Interpret Fragmentation Process->Interpret Confirm Confirm Structure Interpret->Confirm

Caption: A generalized workflow for the mass spectrometric analysis of small molecules.

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for its structural verification. A thoughtful selection between EI and ESI ionization allows the analyst to control the desired outcome, from generating a reproducible fragmentation fingerprint to isolating a stable molecular ion for tandem MS studies. By understanding the predictable fragmentation patterns—driven by the benzyl, ester, and lactam moieties—and adhering to rigorous, self-validating experimental protocols, researchers can confidently and accurately characterize this important chemical entity.

References

  • Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid, methyl ester - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 23, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. (2024, January 8). PubMed. Retrieved January 23, 2026, from [Link]

  • Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Mass Spectrometry Sample Preparation Guide. (n.d.). Organomation. Retrieved January 23, 2026, from [Link]

  • (4S)-Benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate. (2007, August 10). ResearchGate. Retrieved January 23, 2026, from [Link]

  • A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules. (n.d.). University of Southampton. Retrieved January 23, 2026, from [Link]

  • Mass Spectrometry in Structural and Stereochemical Problems. LVIII. A Study of the Fragmentation Processes of Some Lactams. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

  • The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility. Retrieved January 23, 2026, from [Link]

  • Chemical-ionization mass spectrometry of beta-lactam antibiotics. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Cas no 51523-00-3 (Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate). (n.d.). 960化工网. Retrieved January 23, 2026, from [Link]

  • Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Sample preparation GC-MS. (n.d.). SCION Instruments. Retrieved January 23, 2026, from [Link]

  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.). SciELO. Retrieved January 23, 2026, from [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2015, December 16). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • METHYL 1-BENZYL-5-OXOPYRROLIDINE-2-CARBOXYLATE, (R)-. (n.d.). GSRS. Retrieved January 23, 2026, from [Link]

  • Sample Preparation. (n.d.). Harvard University. Retrieved January 23, 2026, from [Link]

  • (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

Sources

Chirality of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Foreword: The Centrality of Chirality in Modern Drug Discovery

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Enantiomers of the same chiral drug can exhibit vastly different pharmacological and toxicological profiles. The seemingly minor spatial rearrangement of atoms around a single stereocenter can mean the difference between a potent therapeutic agent and an inert—or even harmful—compound. It is within this context that we examine (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, a versatile chiral building block. Its rigid pyrrolidone scaffold and defined stereochemistry make it a valuable precursor in the synthesis of complex, biologically active molecules.[1] This guide provides an in-depth exploration of the synthesis, stereochemical confirmation, and analytical validation of this specific enantiomer, offering both theoretical grounding and practical, field-proven methodologies for researchers in drug development.

Molecular Overview and Physicochemical Properties

This compound is a derivative of pyroglutamic acid. Its core structure is a five-membered lactam ring (pyrrolidone) featuring a stereocenter at the C3 position.[1] The nitrogen atom is protected by a benzyl group, which imparts steric bulk and influences the electronic properties of the ring, while the methyl ester at the C3 position provides a reactive handle for further synthetic transformations.[1] The absolute configuration at the C3 stereocenter is designated as (R) according to the Cahn-Ingold-Prelog priority rules.

PropertyValue
Molecular Formula C₁₃H₁₅NO₃
Molar Mass 233.26 g/mol
IUPAC Name Methyl (3R)-1-benzyl-5-oxopyrrolidine-3-carboxylate
Appearance Typically a colorless oil or low-melting solid
Chirality Single stereocenter at C3

Enantioselective Synthesis: Establishing the (R)-Configuration

The synthesis of enantiomerically pure compounds is a cornerstone of medicinal chemistry. The primary strategy for obtaining this compound is to leverage a chiral starting material that already contains the desired stereocenter. (R)-Glutamic acid is the ideal and most common precursor for this purpose. The causality behind this choice is clear: by starting with a molecule of known absolute configuration, we obviate the need for challenging chiral separations or asymmetric catalysis, leading to a more efficient and reliable process.

The overall synthetic pathway can be visualized as follows:

G cluster_0 Synthetic Workflow A Step 1: N-Benzylation ((R)-Glutamic Acid) B Step 2: Diesterification A->B C Step 3: Lactamization (Intramolecular Cyclization) B->C D Final Product ((R)-Enantiomer) C->D G cluster_1 Analytical Validation Framework cluster_2 Primary Structure cluster_3 Chirality & Purity P Purified Product NMR NMR Spectroscopy (¹H, ¹³C) P->NMR MS Mass Spectrometry P->MS HPLC Chiral HPLC (Enantiomeric Excess) P->HPLC OR Polarimetry (Optical Rotation) P->OR XRAY X-ray Crystallography (Absolute Configuration) P->XRAY G cluster_0 Chiral HPLC Principle Mix Racemic Mixture (R and S) Column Chiral Stationary Phase (CSP) Mix->Column R_en (R)-Enantiomer Column->R_en Weak Interaction (Elutes Faster) S_en (S)-Enantiomer Column->S_en Strong Interaction (Elutes Slower)

Sources

An In-Depth Technical Guide to the Stability and Storage of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals to ensure the integrity and purity of this chiral building block throughout its lifecycle.

Introduction: Understanding the Molecule

This compound is a versatile pyrrolidone derivative utilized as a precursor in the synthesis of a variety of bioactive compounds, including CNS-targeting molecules and enzyme inhibitors.[1] Its molecular structure, featuring a benzyl-protected nitrogen, a chiral center, and a methyl ester within a lactam ring, dictates its reactivity and stability profile. The compound is known to exhibit good stability under standard conditions.[1]

A thorough understanding of its physicochemical properties is the foundation for designing appropriate stability studies and storage protocols.

Table 1: Physicochemical Properties of (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate (closely related enantiomer)

PropertyValueSource
Molecular FormulaC₁₃H₁₅NO₃PubChem[2]
Molecular Weight233.26 g/mol PubChem[2]
XLogP3-AA1.2PubChem[2]
Hydrogen Bond Donor Count0PubChem[2]
Hydrogen Bond Acceptor Count3PubChem[2]
Rotatable Bond Count4PubChem[2]
Exact Mass233.10519334 DaPubChem[2]

Note: Data is for the (S)-enantiomer at the 2-position, which is structurally very similar to the target (R)-enantiomer at the 3-position. These values are expected to be comparable.

Potential Degradation Pathways: A Mechanistic Perspective

The chemical stability of a pharmaceutical intermediate is paramount for ensuring the quality and safety of the final active pharmaceutical ingredient (API). Forced degradation studies are crucial for identifying potential degradation products and understanding the degradation pathways.[3][4][5][6] Based on the functional groups present in this compound, the following degradation pathways should be investigated.

Hydrolysis

The presence of both a methyl ester and a lactam (cyclic amide) makes the molecule susceptible to hydrolysis under both acidic and basic conditions.[7]

  • Ester Hydrolysis: The methyl ester is prone to hydrolysis, which would yield the corresponding carboxylic acid, (R)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid, and methanol. This reaction can be catalyzed by acid or base.

  • Lactam Hydrolysis: The lactam ring can also undergo hydrolysis, particularly under strong acidic or basic conditions, leading to ring-opening and the formation of an amino acid derivative.

Racemization

The chiral center at the 3-position is adjacent to a carbonyl group (the ester). This structural feature creates the potential for racemization, the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers.[8][9][10][11] This can occur under acidic or basic conditions through the formation of a planar enol or enolate intermediate. Maintaining the stereochemical integrity of this compound is critical for its intended use in synthesizing stereospecific bioactive molecules.[12]

Photodegradation

Pyrrolidone-containing compounds can be susceptible to degradation upon exposure to light.[13][14][15] The benzyl group also contains a chromophore that can absorb UV radiation, potentially leading to photolytic cleavage or other reactions. Photostability testing is therefore a critical component of a comprehensive stability program.[16]

Thermal Degradation

Elevated temperatures can provide the energy needed to overcome activation barriers for various degradation reactions. While related benzyl ethers have shown good thermal stability, it is essential to determine the specific thermal tolerance of this compound to define appropriate handling and storage temperatures.[17]

Oxidation

The molecule does not contain functional groups that are highly susceptible to oxidation. However, forced degradation studies should include an oxidative stress condition to confirm its stability in the presence of oxidizing agents.

A Framework for Stability Testing: A Self-Validating Protocol

A comprehensive stability testing program should be designed to evaluate the impact of various environmental factors on the purity, potency, and stereochemical integrity of the compound. The following protocol is based on the principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH).[4][5]

Analytical Methodology

A validated, stability-indicating analytical method is a prerequisite for any stability study. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the recommended technique for both purity assessment and the monitoring of enantiomeric excess. The method must be capable of separating the parent compound from all potential degradation products and its enantiomer.

Forced Degradation (Stress Testing) Protocol

The goal of stress testing is to induce degradation to a level of 5-20% to ensure that the analytical method is capable of detecting and resolving the degradation products.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionProposed ProtocolRationale
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursTo assess the stability of the ester and lactam functionalities in an acidic environment.
Base Hydrolysis 0.1 M NaOH at room temperature for 8-24 hoursTo evaluate the susceptibility to base-catalyzed hydrolysis and potential racemization.
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo confirm the compound's resistance to oxidative stress.
Thermal Degradation Solid-state at 80°C for 72 hoursTo determine the impact of elevated temperature on the compound's stability.
Photostability Expose solid and solution samples to a light source according to ICH Q1B guidelinesTo assess the potential for photodegradation.
Humidity Solid-state at 40°C / 75% RH for 7 daysTo evaluate the impact of moisture on the solid-state stability of the compound. Pyrrolidone derivatives can be sensitive to humidity.[18]

Workflow for Forced Degradation Studies:

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Compound This compound Solid Solid Sample Compound->Solid Solution Solution Sample Compound->Solution Thermal Thermal Solid->Thermal Photo Photostability Solid->Photo Humidity Humidity Solid->Humidity Acid Acid Hydrolysis Solution->Acid Base Base Hydrolysis Solution->Base Oxidation Oxidation Solution->Oxidation Solution->Photo HPLC Chiral HPLC Analysis (Purity & Enantiomeric Excess) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Humidity->HPLC LCMS LC-MS Analysis (Degradant Identification) HPLC->LCMS Data Stability Data Degradation Profile LCMS->Data Pathway Degradation Pathway Elucidation Data->Pathway Storage Informed Storage & Handling Pathway->Storage

Caption: Workflow for conducting forced degradation studies.

Recommended Storage and Handling: Preserving Integrity

Based on the chemical nature of this compound and general best practices for similar compounds, the following storage and handling procedures are recommended to maintain its quality and purity.

Storage Conditions
  • Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage to minimize the rate of any potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to protect against atmospheric moisture and oxygen, especially after the container has been opened.

  • Container: Keep the container tightly sealed to prevent the ingress of moisture.

  • Light: Protect from light to avoid potential photodegradation. Use amber glass vials or store in a light-proof secondary container.

Logical Flow for Storage Decisions:

Sources

An In-depth Technical Guide to (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate: Safety, Handling, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its rigid, five-membered lactam scaffold, combined with the stereochemistry at the C3 position, makes it a valuable building block for the synthesis of a wide range of biologically active molecules, including central nervous system (CNS) targeting agents and enzyme inhibitors.[1] This technical guide provides a comprehensive overview of the critical aspects of handling, safety, synthesis, purification, and analytical characterization of this important synthetic intermediate. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to safely and effectively utilize this compound in their work.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and application in synthesis.

PropertyValueSource
Molecular Formula C₁₃H₁₅NO₃[2]
Molecular Weight 233.26 g/mol [2]
CAS Number 51523-00-3 (for the racemate)[1]
Appearance Not explicitly stated, but related compounds are often colorless to pale yellow solids or oils.Inferred from related compounds
Stereochemistry (R) at the C3 position[2]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 4[3]
Topological Polar Surface Area 46.6 Ų[3]

Safety and Handling

Hazard Identification and GHS Classification (Inferred)

Based on analogs, the following hazards may be associated with this compound and should be considered until a specific SDS is available:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[4]

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[4]

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[4]

  • Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.[4]

  • Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.[4]

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are general recommendations:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that meets government standards such as NIOSH (US) or EN 166 (EU).[4]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after.[4]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[4]

  • Respiratory Protection: If working in a poorly ventilated area or if dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge should be used.[4]

Storage and Incompatibility
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Some related compounds are stored under an inert atmosphere at room temperature.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[5]

First Aid Measures

In the event of exposure, the following first aid measures are recommended:

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

  • In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Synthesis and Purification

The synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives can be achieved through various synthetic routes. A common and effective method involves the aza-Michael addition of a primary amine to itaconic acid, followed by esterification.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to proceed in a two-step sequence starting from itaconic acid and benzylamine. The initial reaction forms the carboxylic acid intermediate, which is then esterified. To obtain the desired (R)-enantiomer, a chiral resolution step would be necessary, or an asymmetric synthesis approach would need to be employed.

Synthesis Itaconic_Acid Itaconic Acid Intermediate_Acid (R,S)-1-Benzyl-5-oxopyrrolidine- 3-carboxylic acid Itaconic_Acid->Intermediate_Acid Aza-Michael Addition Benzylamine Benzylamine Benzylamine->Intermediate_Acid Chiral_Resolution Chiral Resolution Intermediate_Acid->Chiral_Resolution Methanol Methanol Target_Compound (R)-Methyl 1-benzyl-5-oxopyrrolidine- 3-carboxylate Methanol->Target_Compound Chiral_Resolution->Target_Compound Esterification

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is based on established methods for the synthesis of similar 5-oxopyrrolidine derivatives.[6][7] Optimization may be required to achieve high yield and purity for the target compound.

Step 1: Synthesis of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add itaconic acid (1.0 eq) and water.

  • With stirring, add benzylamine (1.0 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with hydrochloric acid to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the racemic carboxylic acid.

Step 2: Chiral Resolution (Conceptual)

The racemic carboxylic acid would need to be resolved to obtain the desired (R)-enantiomer. This is typically achieved by forming diastereomeric salts with a chiral amine resolving agent, followed by fractional crystallization and subsequent liberation of the enantiomerically pure acid.

Step 3: Esterification to this compound

  • Suspend the (R)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in methanol.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction and neutralize the acid with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound is typically purified by silica gel column chromatography.[5]

Column Chromatography Protocol

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Purification Crude_Product Crude Product Silica_Gel_Adsorption Adsorb onto Silica Gel Crude_Product->Silica_Gel_Adsorption Load_Sample Load Sample onto Column Silica_Gel_Adsorption->Load_Sample Packed_Column Pack Silica Gel Column Packed_Column->Load_Sample Elution Elute with Solvent Gradient Load_Sample->Elution Fraction_Collection Collect and Analyze Fractions Elution->Fraction_Collection Solvent_Removal Combine Pure Fractions and Evaporate Fraction_Collection->Solvent_Removal Pure_Product Purified this compound Solvent_Removal->Pure_Product

Caption: General workflow for the purification by silica gel column chromatography.

Analytical Characterization

The identity and purity of this compound must be confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the molecule. Based on related structures, the following characteristic signals are expected:[6][8]

  • ¹H NMR:

    • Aromatic protons of the benzyl group.

    • Methylene protons of the benzyl group.

    • Protons of the pyrrolidine ring, showing characteristic splitting patterns.

    • Singlet for the methyl ester protons.

  • ¹³C NMR:

    • Carbonyl carbons of the lactam and ester.

    • Aromatic carbons of the benzyl group.

    • Methylene carbon of the benzyl group.

    • Carbons of the pyrrolidine ring.

    • Methyl carbon of the ester.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula.

Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺234.11248
[M+Na]⁺256.09442

Data from PubChemLite for the racemate.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for assessing the purity of the compound and, with a chiral stationary phase, for determining its enantiomeric excess (e.e.).

Purity Analysis (Reversed-Phase HPLC)

A standard reversed-phase C18 column can be used with a mobile phase consisting of a mixture of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape. Detection is typically performed using a UV detector.

Chiral Purity Analysis

The determination of enantiomeric excess requires a chiral stationary phase (CSP). The selection of the appropriate chiral column and mobile phase is often empirical.[10] Common chiral stationary phases are based on derivatized polysaccharides (e.g., cellulose or amylose) or cyclodextrins. A normal-phase mobile phase (e.g., hexanes/isopropanol) is often effective for the separation of enantiomers of this type of compound.

Analysis Purified_Product Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Purified_Product->NMR MS Mass Spectrometry (HRMS) Purified_Product->MS HPLC_Purity Reversed-Phase HPLC (Purity) Purified_Product->HPLC_Purity HPLC_Chiral Chiral HPLC (Enantiomeric Excess) Purified_Product->HPLC_Chiral Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation Purity_Assessment Purity > 95% HPLC_Purity->Purity_Assessment Chiral_Purity_Assessment e.e. > 99% HPLC_Chiral->Chiral_Purity_Assessment

Caption: Analytical workflow for the characterization of the final product.

Conclusion

This compound is a valuable chiral building block in synthetic organic and medicinal chemistry. While specific safety data is limited, a cautious approach based on related compounds is warranted. The synthesis, while not explicitly detailed for this specific enantiomer in the literature, can be reasonably approached using established methods for related pyrrolidones. Thorough purification by column chromatography and comprehensive analytical characterization by NMR, MS, and chiral HPLC are essential to ensure the quality of this important synthetic intermediate for its successful application in drug discovery and development.

References

  • 960化工网. (n.d.). Cas no 51523-00-3 (Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate). Retrieved from [Link]

  • Gainsford, G. J., & Mason, J. M. (2010). Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1135.
  • PubChem. (n.d.). Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. Retrieved from [Link]

  • GSRS. (n.d.). METHYL 1-BENZYL-5-OXOPYRROLIDINE-2-CARBOXYLATE, (R)-. Retrieved from [Link]

  • PubMed. (2013). Relative Quantification of Enantiomers of Chiral Amines by High-Throughput LC-ESI-MS/MS Using Isotopic Variants of Light and Heavy L-pyroglutamic Acids as the Derivatization Reagents. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (C13H15NO3). Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: synthesis and structure. Retrieved from [Link]

  • Al-Blewi, F. F., Al-Zahrani, A. M., Al-Ghamdi, M. A., & Al-Agamy, M. H. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035.
  • ResearchGate. (2013). Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • MDPI. (2021). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Retrieved from [Link]

  • LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • MDPI. (2023). (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet - Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. Retrieved from [Link]

Sources

The Chiral Architect: A Technical Guide to (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Chiral Building Block

(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, a prominent member of the pyrrolidone family of heterocyclic compounds, has emerged as a crucial chiral building block in the landscape of modern organic synthesis and medicinal chemistry. Its rigid, five-membered lactam structure, combined with the stereocenter at the 3-position and the versatile N-benzyl and methyl ester functionalities, makes it a highly sought-after precursor for the asymmetric synthesis of a wide array of biologically active molecules. This guide provides a comprehensive technical overview of its synthesis, properties, and applications, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

The inherent chirality of this molecule is of paramount importance, as the biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry. The (R)-enantiomer, in particular, serves as a key intermediate in the synthesis of compounds targeting the central nervous system (CNS) and various enzyme inhibitors.[1] Its well-defined structure allows for precise stereochemical control in subsequent synthetic transformations, a critical aspect in the development of safe and efficacious drugs. The benzyl group on the nitrogen atom not only provides steric bulk, influencing the stereochemical outcome of reactions, but also serves as a readily removable protecting group. The methyl ester at the 3-position offers a convenient handle for further functionalization, such as amide bond formation or reduction.[1]

Strategic Synthesis: Pathways to Enantiopurity

The enantioselective synthesis of this compound is a key challenge that has been addressed through various sophisticated catalytic methods. The primary goal is to establish the stereocenter at the C3 position with high fidelity. Two predominant strategies have proven to be highly effective: asymmetric hydrogenation of a prochiral precursor and organocatalytic Michael addition.

Asymmetric Hydrogenation: A Powerful Approach

Rhodium-catalyzed asymmetric hydrogenation of dehydro-pyroglutamate precursors stands as a robust and widely employed method for accessing chiral pyroglutamates with high enantiomeric excess. This methodology relies on the use of a chiral phosphine ligand coordinated to a rhodium center to create a chiral catalytic environment.

The general workflow for this approach is depicted below:

Asymmetric_Hydrogenation_Workflow Prochiral_Precursor Prochiral Dehydro-pyroglutamate Hydrogenation H2, Solvent, Pressure, Temp. Chiral_Catalyst [Rh(COD)(chiral phosphine)]BF4 Target_Molecule (R)-Methyl 1-benzyl-5- oxopyrrolidine-3-carboxylate Hydrogenation->Target_Molecule Purification Chromatography Target_Molecule->Purification Final_Product Enantiopure Product Purification->Final_Product

Figure 1: General workflow for the asymmetric hydrogenation approach.

The causality behind this experimental choice lies in the high efficiency and selectivity of rhodium catalysts. The chiral ligand, often a bidentate phosphine such as a derivative of BINAP or DuPhos, creates a C2-symmetric environment around the metal center. This chiral pocket dictates the facial selectivity of hydrogen addition to the double bond of the prochiral enamide precursor, leading to the preferential formation of one enantiomer.

Mechanistic Insights:

The mechanism of rhodium-catalyzed asymmetric hydrogenation of enamides has been extensively studied.[2] The catalytic cycle is generally believed to proceed through the following key steps:

  • Substrate Coordination: The prochiral enamide coordinates to the chiral rhodium catalyst.

  • Oxidative Addition: Molecular hydrogen undergoes oxidative addition to the rhodium center, forming a dihydrido-rhodium(III) complex.

  • Migratory Insertion: One of the hydride ligands migrates to the coordinated olefin, forming a rhodium-alkyl intermediate. This step is often the enantioselectivity-determining step.

  • Reductive Elimination: The second hydride ligand reductively eliminates with the alkyl group to form the hydrogenated product and regenerate the rhodium(I) catalyst.

Rhodium_Catalysis_Mechanism Catalyst [Rh(I)(PP)]+ Catalyst_Substrate [Rh(I)(PP)(Enamide)]+ Catalyst->Catalyst_Substrate Substrate Coordination Substrate Prochiral Enamide Substrate->Catalyst_Substrate Oxidative_Addition [Rh(III)H2(PP)(Enamide)]+ Catalyst_Substrate->Oxidative_Addition Oxidative Addition H2_Addition H2 H2_Addition->Oxidative_Addition Migratory_Insertion [Rh(III)H(Alkyl)(PP)]+ Oxidative_Addition->Migratory_Insertion Migratory Insertion (Stereo-determining) Reductive_Elimination Product Release Migratory_Insertion->Reductive_Elimination Reductive Elimination Reductive_Elimination->Catalyst Catalyst Regeneration

Figure 2: Simplified mechanism of rhodium-catalyzed asymmetric hydrogenation.

Organocatalytic Michael Addition: A Metal-Free Alternative

Organocatalysis has emerged as a powerful and sustainable alternative to metal-based catalysis. For the synthesis of chiral pyrrolidinones, the asymmetric Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound is a key strategy. In the context of the target molecule, this would typically involve the addition of a glycine-derived nucleophile to an acrylate, followed by intramolecular cyclization.

Chiral amine catalysts, such as those derived from proline or cinchona alkaloids, are often employed to facilitate this transformation with high enantioselectivity.

Conceptual Workflow:

Organocatalytic_Michael_Addition_Workflow Glycine_Derivative N-Benzyl Glycine Methyl Ester Imine Michael_Addition Michael Addition Glycine_Derivative->Michael_Addition Acrylate Methyl Acrylate Acrylate->Michael_Addition Organocatalyst Chiral Amine Catalyst Organocatalyst->Michael_Addition Intermediate Adduct Intermediate Michael_Addition->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Target_Molecule (R)-Methyl 1-benzyl-5- oxopyrrolidine-3-carboxylate Cyclization->Target_Molecule Purification Chromatography Target_Molecule->Purification Final_Product Enantiopure Product Purification->Final_Product

Figure 3: General workflow for the organocatalytic Michael addition approach.

Mechanistic Rationale:

The mechanism of the amine-catalyzed Michael addition typically involves the formation of a transient enamine intermediate from the nucleophile and the catalyst. This enamine then attacks the Michael acceptor (the acrylate) in a stereocontrolled fashion, directed by the chiral environment of the catalyst. Subsequent hydrolysis releases the product and regenerates the catalyst. The intramolecular cyclization to form the pyrrolidinone ring can occur either spontaneously or upon workup.

The choice of a chiral primary amine-thiourea catalyst, for instance, offers a bifunctional activation mode. The primary amine forms the enamine, while the thiourea moiety can activate the Michael acceptor through hydrogen bonding, leading to enhanced reactivity and stereoselectivity.[3]

Organocatalysis_Mechanism Catalyst Chiral Amine Catalyst (R2NH) Enamine Chiral Enamine Catalyst->Enamine Nucleophile Glycine Imine Nucleophile->Enamine Enamine Formation Transition_State Stereo-determining Transition State Enamine->Transition_State Michael_Acceptor Methyl Acrylate Michael_Acceptor->Transition_State Michael Addition Iminium_Ion Iminium Ion Intermediate Transition_State->Iminium_Ion Product Michael Adduct Iminium_Ion->Product Hydrolysis Hydrolysis Hydrolysis Product->Catalyst Catalyst Regeneration

Figure 4: Simplified mechanism of organocatalytic Michael addition.

Experimental Protocols: A Practical Guide

General Protocol for Michael Addition of Benzylamine to Methyl Acrylate:

Materials:

  • Benzylamine

  • Methyl acrylate

  • Microwave reactor

  • Appropriate solvent (e.g., ethanol, acetonitrile, or solvent-free)

  • Standard laboratory glassware

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • In a microwave-safe reaction vessel, combine benzylamine (1.0 eq) and methyl acrylate (1.0-1.5 eq).

  • If using a solvent, add the desired solvent to the reaction vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 10-30 minutes). The reaction progress can be monitored by TLC or GC-MS.

  • After the reaction is complete, cool the vessel to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-benzyl-β-alanine methyl ester.

Note: This protocol yields the racemic adduct. To achieve enantioselectivity, a chiral catalyst would need to be introduced, and the reaction conditions (solvent, temperature, catalyst loading) would require careful optimization. The subsequent intramolecular cyclization to form the 5-oxopyrrolidine ring would typically be induced by treatment with a base.

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical and computed properties of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate.

PropertyValueSource
CAS Number 51523-00-3[1]
Molecular Formula C13H15NO3[1]
Molecular Weight 233.26 g/mol [1]
Appearance White to off-white solid
Melting Point Not specified
Boiling Point Not specified
Topological Polar Surface Area 46.6 Ų[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 4[1]

Spectroscopic Characterization:

While a complete set of experimental spectra for the pure (R)-enantiomer is not available in the cited literature, the characteristic signals in the 1H and 13C NMR spectra of 5-oxopyrrolidine-3-carboxylic acid derivatives have been described.[5]

  • ¹H NMR: The protons of the pyrrolidinone ring typically appear as multiplets in the region of δ 2.5-4.0 ppm. The benzylic protons would be expected as a singlet or a pair of doublets around δ 4.5-5.0 ppm, and the aromatic protons in the δ 7.2-7.4 ppm region. The methyl ester protons would appear as a singlet around δ 3.7 ppm.

  • ¹³C NMR: The carbonyl carbon of the lactam would resonate around δ 175 ppm, and the ester carbonyl around δ 172 ppm. The carbons of the pyrrolidinone ring would appear in the range of δ 30-60 ppm. The benzylic carbon would be expected around δ 50 ppm, and the aromatic carbons between δ 127-137 ppm. The methyl ester carbon would be around δ 52 ppm.

  • IR Spectroscopy: Characteristic absorption bands would include the C=O stretching of the lactam (around 1680 cm⁻¹), the C=O stretching of the ester (around 1735 cm⁻¹), and C-H stretching bands of the aromatic and aliphatic portions of the molecule.

Applications in Drug Discovery and Development

The utility of this compound as a chiral synthon is underscored by its application in the synthesis of various biologically active compounds.

  • β-Lactam Antibiotics: The pyrrolidine ring serves as a precursor for the construction of the β-lactam core, a key structural feature of many important antibiotics.[1]

  • CNS-Targeting Molecules: The rigid pyrrolidinone scaffold is a common motif in compounds designed to interact with receptors and enzymes in the central nervous system.[1]

  • Enzyme Inhibitors: The stereochemically defined structure of this building block allows for the precise design of molecules that can fit into the active sites of specific enzymes, leading to their inhibition.[1]

The ability to introduce diverse functionalities at the N1 and C3 positions, coupled with the defined stereochemistry at C3, provides medicinal chemists with a powerful tool for generating libraries of compounds for high-throughput screening and lead optimization.

Conclusion and Future Perspectives

This compound is a valuable and versatile chiral building block with significant applications in synthetic and medicinal chemistry. The development of efficient and highly enantioselective synthetic routes, particularly through asymmetric catalysis, has made this compound more accessible to the research community. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral synthons like this will undoubtedly increase. Future research in this area will likely focus on the development of even more efficient and sustainable catalytic methods for its synthesis, as well as the exploration of its utility in the creation of novel therapeutic agents. The continued investigation into the reactivity and applications of this chiral architect will undoubtedly contribute to advancements in drug discovery and development.

References

  • Cas no 51523-00-3 (Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate) - 960化工网. (n.d.). Retrieved January 23, 2026, from [Link]

  • Garrido, N. M., et al. (2009). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzyl-amino-5-carboxymethyl-cyclopentane-1-carboxylic acid. Molecules, 14(11), 4654-4667. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Molecules, 27(15), 5018. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2022). Molecules, 27(23), 8343. [Link]

  • Halpern, J. (1982). Mechanistic aspects of homogeneous catalytic hydrogenation and related processes. Inorganica Chimica Acta, 50, 11-19.
  • Cravotto, G., et al. (2005). Michael additions of amines to methyl acrylates promoted by microwave irradiation. Molecules, 10(10), 1324-1329. [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). Molecules, 28(9), 3799. [Link]

  • Krikštaponis, K., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 27(23), 8343. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidinone scaffold serves as a crucial building block for the synthesis of a variety of biologically active molecules, including enzyme inhibitors and central nervous system (CNS)-targeting agents.[1] The enantiomerically pure (R)-configuration is often essential for achieving desired pharmacological activity and minimizing off-target effects.

This document provides a comprehensive guide to the synthesis of this compound, detailing a reliable and reproducible protocol. The chosen synthetic strategy leverages the principles of chiral pool synthesis, starting from the readily available and inexpensive (R)-glutamic acid. This approach offers an efficient pathway to the target molecule with high enantiomeric purity.[][3][4]

Mechanistic Rationale

The synthesis proceeds through a two-step sequence involving:

  • N-Benzylation of (R)-Glutamic Acid: This initial step introduces the benzyl protecting group onto the nitrogen atom of the amino acid. The benzyl group is selected for its stability under the subsequent reaction conditions and its ability to be removed if necessary. The reaction is typically carried out under basic conditions to deprotonate the amino group, facilitating its nucleophilic attack on benzyl bromide.

  • Intramolecular Cyclization and Esterification: The N-benzylated glutamic acid derivative undergoes an acid-catalyzed intramolecular cyclization to form the pyroglutamate ring structure.[5][6][7] This reaction is driven by the formation of a stable five-membered lactam ring. The process is mechanistically favored as the carboxyl group at the C5 position is in close proximity to the N-benzylamino group, allowing for an efficient intramolecular condensation. Concurrently, the carboxylic acid at the C3 position is esterified to the methyl ester using methanol as both a reagent and a solvent, typically in the presence of an acid catalyst like sulfuric acid or thionyl chloride.

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: N-Benzylation cluster_step2 Step 2: Cyclization & Esterification cluster_purification Purification & Analysis A (R)-Glutamic Acid B N-Benzyl-(R)-Glutamic Acid A->B  Benzyl Bromide, Base   C This compound B->C  Methanol, Acid Catalyst, Heat   D Crude Product C->D E Purified Product D->E  Column Chromatography   F Characterization (NMR, MS, etc.) E->F

Caption: Workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityPurity
(R)-Glutamic Acid56-86-0147.1310.0 g (68.0 mmol)>99%
Benzyl Bromide100-39-0171.0423.2 g (17.0 mL, 135.9 mmol)>98%
Sodium Carbonate (Na₂CO₃)497-19-8105.9921.6 g (203.8 mmol)>99.5%
Methanol (MeOH)67-56-132.04200 mLAnhydrous
Thionyl Chloride (SOCl₂)7719-09-7118.9710.0 mL (137.5 mmol)>99%
Dichloromethane (DCM)75-09-284.93As neededAnhydrous
Ethyl Acetate (EtOAc)141-78-688.11As neededReagent Grade
Hexane110-54-386.18As neededReagent Grade
Saturated Sodium Bicarbonate (NaHCO₃) solution--As needed-
Brine (Saturated NaCl solution)--As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededGranular
Step 1: Synthesis of N-Benzyl-(R)-Glutamic Acid
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (R)-Glutamic Acid (10.0 g, 68.0 mmol) and sodium carbonate (21.6 g, 203.8 mmol) in 150 mL of deionized water.

  • Addition of Benzyl Bromide: To the stirred suspension, add benzyl bromide (17.0 mL, 135.9 mmol) dropwise over 15 minutes at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 100 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: DCM/MeOH 9:1).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid (HCl) in an ice bath. A white precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold deionized water (2 x 50 mL), and dry under vacuum to yield N-Benzyl-(R)-Glutamic Acid as a white solid.

Step 2: Synthesis of this compound
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the dried N-Benzyl-(R)-Glutamic Acid from the previous step in 200 mL of anhydrous methanol.

  • Addition of Thionyl Chloride: Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (10.0 mL, 137.5 mmol) dropwise over 30 minutes. Caution: This addition is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C) for 6 hours. Monitor the reaction by TLC (Eluent: EtOAc/Hexane 1:1).

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess methanol and HCl.

  • Extraction: Dissolve the residue in 150 mL of ethyl acetate and wash sequentially with 100 mL of saturated sodium bicarbonate solution, 100 mL of water, and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a pale yellow oil.

Purification

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 20% to 50% EtOAc in Hexane) as the eluent. Combine the fractions containing the desired product and concentrate under reduced pressure to afford this compound as a colorless to pale yellow oil.

Characterization Data

PropertyExpected Value
Molecular Formula C₁₃H₁₅NO₃[8][9]
Molecular Weight 233.26 g/mol [8][9]
Appearance Colorless to pale yellow oil
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.38 – 7.25 (m, 5H, Ar-H), 4.60 (d, J = 14.8 Hz, 1H, N-CH₂-Ph), 4.45 (d, J = 14.8 Hz, 1H, N-CH₂-Ph), 3.72 (s, 3H, O-CH₃), 3.65 – 3.55 (m, 1H, CH-CO₂Me), 3.45 – 3.35 (m, 2H, N-CH₂), 2.70 – 2.50 (m, 2H, CH₂-C=O)[10]
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 173.5, 171.8, 136.0, 128.8, 128.0, 127.7, 52.5, 51.0, 49.5, 36.5, 34.0[10]
Mass Spectrum (ESI+) m/z 234.1 [M+H]⁺, 256.1 [M+Na]⁺

Safety and Handling Precautions

  • Benzyl bromide is a lachrymator and corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][12][13][14]

  • Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Handle only in a fume hood with appropriate PPE.

  • Dimethyl itaconate , a related compound, is known to cause skin irritation and may cause an allergic skin reaction.[15][16][17][18][19] Although not used directly, this highlights the need for caution with structurally similar compounds.

  • Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when performing these experiments.

  • Ensure all reactions are conducted in a well-ventilated fume hood.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction or loss of product during acidification.Ensure the reaction goes to completion by TLC. Add HCl slowly during acidification to avoid excessive heat generation and potential degradation. Ensure the pH is sufficiently low to precipitate the product.
Incomplete cyclization in Step 2 Insufficient acid catalyst or reaction time.Ensure thionyl chloride is added correctly and the reaction is refluxed for the specified time. Monitor by TLC until the starting material is consumed.
Presence of di-acid starting material after Step 2 Incomplete esterification.This can be due to the presence of water. Use anhydrous methanol and ensure all glassware is dry.
Difficulty in purification Co-eluting impurities.Optimize the solvent system for column chromatography. A shallower gradient may be required to achieve good separation.

Conclusion

The protocol described provides a robust and efficient method for the synthesis of this compound from (R)-glutamic acid. By following the detailed steps and adhering to the safety precautions, researchers can reliably produce this valuable chiral building block for applications in drug discovery and development. The use of readily available starting materials and straightforward reaction conditions makes this a practical and scalable synthesis.

References

  • 20PMC - NIH.

  • 1960化工网.

  • 21ResearchGate.

  • 10PMC - NIH.

  • 15

  • 22ResearchGate.

  • 5ResearchGate.

  • 8

  • 11Carl ROTH.

  • 23PubMed.

  • 6PubMed.

  • 24

  • 16Fisher Scientific.

  • 25ResearchGate.

  • Sigma-Aldrich.

  • 17Thermo Fisher Scientific.

  • 12

  • 3MDPI.

  • 7Google Patents.

  • 26Organic & Biomolecular Chemistry (RSC Publishing).

  • 27

  • 13metasci.

  • 28

  • 29ACS Publications.

  • 30Semantic Scholar.

  • 18MedChemExpress.

  • 31PubMed.

  • 19Cole-Parmer.

  • 32ResearchGate.

  • 33RSC Publishing.

  • 34Google Patents.

  • 4ResearchGate.

  • 14CDH Fine Chemical.

  • 9gsrs.

  • 35ResearchGate.

  • 36Research Results in Pharmacology.

  • 37MDPI.

Sources

Chiral synthesis of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Chiral Synthesis of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Introduction: The Significance of a Chiral Scaffold

This compound is a crucial chiral building block in modern medicinal chemistry and drug development. Its rigid pyrrolidinone core, combined with stereochemically defined functional groups, makes it an invaluable intermediate for synthesizing a wide array of complex molecular architectures. This scaffold is particularly prominent in the development of central nervous system (CNS)-targeting agents, enzyme inhibitors, and novel antibiotics.[1] The biological activity of these complex molecules is often dictated by the absolute stereochemistry of a single chiral center. Consequently, the development of robust, efficient, and highly stereoselective methods to produce the (R)-enantiomer of this compound is of paramount importance.

This document provides an in-depth guide to the enantioselective synthesis of this target molecule, focusing on a field-proven, scalable method: Rhodium-catalyzed asymmetric hydrogenation. We will explore the underlying principles, provide a detailed experimental protocol, and discuss the critical parameters that ensure high yield and enantiopurity.

Strategic Overview: Pathways to Enantiopurity

Several strategies can be employed to achieve the synthesis of the target chiral lactam. The choice of route often depends on factors like scale, available starting materials, and desired enantiomeric excess (ee).

  • Chiral Pool Synthesis: This classic approach utilizes naturally occurring chiral molecules, such as (R)-glutamic acid, as the starting material. While effective, it can involve multiple protection/deprotection steps, potentially leading to lower overall yields.

  • Chiral Resolution: A racemic mixture of the target molecule or a precursor is synthesized and then separated using a chiral resolving agent. This method is often straightforward but inherently limits the maximum theoretical yield to 50% for the desired enantiomer, which is not atom-economical.

  • Biocatalysis: Engineered enzymes can be used to perform stereoselective transformations, such as intramolecular C-H amination, to construct the chiral pyrrolidine ring.[2][3][4] This approach offers high selectivity under mild conditions but may require specialized expertise in enzyme engineering and fermentation.

  • Asymmetric Catalysis: This is arguably the most efficient and elegant approach, where a small amount of a chiral catalyst is used to generate large quantities of the desired enantiomer from a prochiral substrate.[5] Among these methods, transition-metal-catalyzed asymmetric hydrogenation stands out for its reliability, high turnover numbers, and exceptional enantioselectivity, making it highly suitable for both laboratory and industrial-scale synthesis.[6]

This guide will focus on the asymmetric catalysis route, specifically the rhodium-catalyzed hydrogenation of a prochiral enamine precursor, due to its documented success and scalability.

Featured Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

Principle and Rationale

The core of this strategy lies in the stereoselective reduction of the double bond in a prochiral precursor, Methyl 1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. The key to controlling the stereochemistry is a chiral catalyst, typically a rhodium(I) complex coordinated to a chiral bisphosphine ligand.[5][6] The chiral ligand creates a dissymmetric environment around the metal center. When the prochiral substrate coordinates to this complex, it is forced to adopt a specific orientation, leading to the delivery of hydrogen to one face of the double bond, selectively forming the (R)-enantiomer.

The choice of the chiral ligand is critical and often determines the success of the reaction. Ligands like those from the BINAP, Josiphos, or DuPhos families are commonly employed due to their proven efficacy in creating a well-defined chiral pocket that effectively differentiates the two faces of the substrate.

Experimental Workflow

The overall process is a two-step sequence: first, the synthesis of the prochiral precursor, followed by the key asymmetric hydrogenation step.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Hydrogenation A Itaconic Acid Dimethyl Ester C Prochiral Precursor (Methyl 1-benzyl-5-oxo-2,5-dihydro- 1H-pyrrole-3-carboxylate) A->C Condensation/ Cyclization B Benzylamine B->C F Final Product (this compound) C->F Hydrogenation (High Pressure) D [Rh(COD)2]BF4 + Chiral Ligand D->F E H2 (gas) E->F

Caption: Overall workflow for the synthesis of the target molecule.

Part 1: Synthesis of Prochiral Precursor

This protocol describes the synthesis of Methyl 1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate from commercially available starting materials.

Methodology
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dimethyl itaconate (15.8 g, 100 mmol) and toluene (100 mL).

  • Reagent Addition: While stirring, add benzylamine (10.7 g, 100 mmol) dropwise to the solution at room temperature. The addition is exothermic; maintain the temperature below 40 °C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 110 °C) and maintain for 12-16 hours. The reaction progression, which involves a Michael addition followed by intramolecular cyclization and elimination of methanol, can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: Toluene is an excellent solvent for this condensation as it allows for the necessary high temperature and can azeotropically remove the methanol byproduct, driving the reaction to completion.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL) and saturated aqueous sodium bicarbonate (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane:ethyl acetate gradient) to afford the pure prochiral precursor as a pale yellow solid.

Data Summary
ParameterExpected Value
Typical Yield 75-85%
Physical State Pale yellow solid
Key ¹H NMR Signals (CDCl₃) δ ~7.3 (m, 5H, Ar-H), ~6.6 (s, 1H, vinyl-H), ~4.6 (s, 2H, Bn-CH₂), ~3.8 (s, 3H, OCH₃), ~3.4 (s, 2H, CH₂)

Part 2: Asymmetric Hydrogenation Protocol

This protocol details the enantioselective reduction of the precursor to the final (R)-enantiomer.

Catalyst Preparation (In Situ)

G cluster_0 Glovebox / Inert Atmosphere A Rh(I) Precursor ([Rh(COD)2]BF4) C Active Chiral Catalyst A->C B Chiral Bisphosphine Ligand (e.g., (R)-BINAP) B->C

Caption: In-situ formation of the active chiral Rhodium catalyst.

Methodology

Note: This reaction is highly sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox. All solvents must be degassed prior to use.

  • Catalyst Preparation: In a glovebox, add the rhodium precursor, [Rh(COD)₂]BF₄ (4.1 mg, 0.01 mmol, 0.1 mol%), and the chiral ligand (e.g., (R)-BINAP, 6.5 mg, 0.0105 mmol, 1.05 eq to Rh) to a vial. Add 5 mL of degassed dichloromethane (DCM). Stir the solution for 20-30 minutes until a homogenous orange-red solution is formed.

    • Rationale: The pre-formation of the catalyst complex is crucial for achieving high enantioselectivity. A slight excess of the ligand ensures full coordination to the rhodium center.

  • Reaction Setup: In a separate flask, dissolve the prochiral precursor (2.45 g, 10 mmol) in 20 mL of degassed methanol. Transfer this solution via cannula to a high-pressure hydrogenation vessel that has been purged with argon.

  • Hydrogenation: Transfer the prepared catalyst solution to the hydrogenation vessel via cannula. Seal the vessel, purge it three times with hydrogen gas (H₂), and then pressurize to the desired pressure (e.g., 10 bar).

  • Reaction: Stir the reaction mixture vigorously at room temperature (25 °C) for 18-24 hours. Monitor the reaction for completeness by taking aliquots (carefully depressurizing and re-purging the vessel each time) and analyzing by GC or LC-MS.

  • Work-up and Isolation:

    • Carefully vent the excess hydrogen and purge the vessel with argon.

    • Pass the reaction mixture through a short plug of silica gel to remove the catalyst, eluting with ethyl acetate.

    • Concentrate the filtrate under reduced pressure. The crude product is often of high purity but can be further purified by chromatography if needed.

Data & Validation
ParameterExpected Value
Chemical Yield >95%
Enantiomeric Excess (ee) >98% (R)
Catalyst Loading (S/C) 1000:1
H₂ Pressure 10 bar
Temperature 25 °C

Validation of Enantiomeric Excess: The enantiomeric excess of the final product must be determined by a chiral analytical method.

  • Method: Chiral High-Performance Liquid Chromatography (HPLC).

  • Typical Column: Chiralcel OD-H or equivalent.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

  • Detection: UV at 254 nm.

  • The (R) and (S) enantiomers will exhibit different retention times, allowing for accurate quantification of the ee.

References

  • Al-Qaisi, Z. A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. Available at: [Link]

  • Kong, D., et al. (2018). Rhodium-Catalyzed Asymmetric Hydrogenation of β-Cyanocinnamic Esters with the Assistance of a Single Hydrogen Bond in a Precise Position. Chemical Science. Available at: [Link]

  • Qin, Z.-Y., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. Available at: [Link]

  • Jing, Q., et al. (2021). Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis. Angewandte Chemie. Available at: [Link]

  • Blaser, H.-U., et al. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews. Available at: [Link]

  • 960化工网. Cas no 51523-00-3 (Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate). Available at: [Link]

  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews. Available at: [Link]

  • Yin, F., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Chiral Building Block

(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is a chiral heterocyclic compound of considerable interest in medicinal chemistry and drug development. Its rigid pyrrolidone scaffold, combined with the stereochemically defined center and functional handles (an ester and a protected amine), makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules. This includes, but is not limited to, enzyme inhibitors and central nervous system (CNS) targeting agents.[1] The benzyl group serves not only as a protecting group for the nitrogen atom but also imparts steric and electronic properties that can be leveraged in subsequent synthetic transformations. The methyl ester provides a site for further modification, such as hydrolysis and amide bond formation. Given the enantioselective nature of many biological interactions, the synthesis of the pure (R)-enantiomer is crucial for the development of effective and specific therapeutic agents.

This document provides a comprehensive guide to the synthesis of this compound, with a focus on a robust and reliable chiral pool strategy starting from the readily available and inexpensive amino acid, L-glutamic acid. We will delve into the rationale behind the chosen synthetic route and provide detailed, step-by-step protocols for each transformation.

Synthetic Strategy: A Chiral Pool Approach from L-Glutamic Acid

The most logical and cost-effective approach to synthesize the target molecule with the desired (R)-stereochemistry is through a chiral pool synthesis. This strategy utilizes a naturally occurring chiral molecule as the starting material, thereby embedding the desired stereochemistry from the outset and avoiding the need for chiral resolutions or complex asymmetric catalysis. L-glutamic acid is the ideal precursor as it possesses the required carbon skeleton and the correct stereochemistry at the alpha-carbon, which will become the C3 position of the pyrrolidone ring.

The overall synthetic pathway can be broken down into three key transformations:

  • Cyclization: Thermal dehydration of L-glutamic acid to yield (R)-pyroglutamic acid.

  • Esterification: Fischer esterification of the carboxylic acid of pyroglutamic acid to afford (R)-methyl 5-oxopyrrolidine-3-carboxylate.

  • N-Benzylation: Introduction of the benzyl group onto the nitrogen of the pyrrolidone ring to furnish the final product.

This multi-step synthesis is designed to be efficient and scalable, with each step involving well-established and reliable chemical transformations.

Synthesis_Workflow start L-Glutamic Acid step1 Step 1: Cyclization (Thermal Dehydration) start->step1 intermediate1 (R)-Pyroglutamic Acid step1->intermediate1 step2 Step 2: Esterification (Fischer Esterification) intermediate1->step2 intermediate2 (R)-Methyl 5-oxopyrrolidine-3-carboxylate step2->intermediate2 step3 Step 3: N-Benzylation intermediate2->step3 end This compound step3->end

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of (R)-Pyroglutamic Acid (Intermediate 1)

Principle: This step involves the intramolecular cyclization of L-glutamic acid through dehydration. The reaction is driven by heat, which facilitates the formation of the five-membered lactam ring of pyroglutamic acid. This non-enzymatic cyclization is a common transformation for N-terminal glutamic acid residues.[2][3][4][5] The stereochemistry at the alpha-carbon is retained during this process.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
L-Glutamic Acid147.13100 g0.68
Deionized Water18.02As needed-

Procedure:

  • Place 100 g of L-glutamic acid in a round-bottom flask equipped with a short-path distillation apparatus.

  • Heat the flask in an oil bath to 180-190°C.

  • The L-glutamic acid will melt and water will begin to distill off.

  • Maintain the temperature and continue heating for 2-3 hours, or until the distillation of water ceases.

  • Allow the reaction mixture to cool to approximately 100°C. The product, (R)-pyroglutamic acid, will solidify upon cooling.

  • To purify the product, dissolve the crude solid in a minimal amount of hot deionized water.

  • Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry in a vacuum oven at 60°C.

Expected Yield: 80-90% Characterization: The product should be a white crystalline solid. Melting point: 162-164°C. The structure can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Part 2: Synthesis of (R)-Methyl 5-oxopyrrolidine-3-carboxylate (Intermediate 2)

Principle: This transformation is a classic Fischer esterification, where the carboxylic acid of (R)-pyroglutamic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is an equilibrium process, and using a large excess of methanol as the solvent drives the equilibrium towards the formation of the methyl ester.[1][6]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(R)-Pyroglutamic Acid129.1150 g0.387
Methanol32.04500 mL-
Concentrated Sulfuric Acid98.085 mL-
Sodium Bicarbonate84.01As needed-
Dichloromethane84.93As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Suspend 50 g of (R)-pyroglutamic acid in 500 mL of methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension in an ice bath and slowly add 5 mL of concentrated sulfuric acid with stirring.

  • Remove the ice bath and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in 300 mL of dichloromethane and carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Separate the organic layer, wash it with brine (saturated NaCl solution), and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford (R)-methyl 5-oxopyrrolidine-3-carboxylate as a colorless oil or low-melting solid.

Expected Yield: 85-95% Characterization: The structure can be confirmed by ¹H NMR and ¹³C NMR spectroscopy and infrared (IR) spectroscopy.

Part 3: Synthesis of this compound (Final Product)

Principle: The final step is the N-alkylation of the pyrrolidone nitrogen with benzyl bromide. A strong base, such as sodium hydride, is used to deprotonate the amide nitrogen, generating a nucleophilic anion that readily reacts with the electrophilic benzyl bromide. The use of a strong, non-nucleophilic base like NaH is crucial to avoid side reactions.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(R)-Methyl 5-oxopyrrolidine-3-carboxylate143.1520 g0.14
Sodium Hydride (60% dispersion in mineral oil)24.006.7 g0.168
Benzyl Bromide171.0418.2 mL0.154
Anhydrous Tetrahydrofuran (THF)-400 mL-
Saturated Aqueous Ammonium Chloride-As needed-
Ethyl Acetate88.11As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add 6.7 g of sodium hydride (60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexane (3 x 20 mL) to remove the mineral oil, decanting the hexane carefully each time.

  • Add 200 mL of anhydrous THF to the flask.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve 20 g of (R)-methyl 5-oxopyrrolidine-3-carboxylate in 200 mL of anhydrous THF and add it dropwise to the sodium hydride suspension with vigorous stirring. Hydrogen gas evolution will be observed.

  • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.

  • Add 18.2 mL of benzyl bromide dropwise to the reaction mixture at 0°C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture back to 0°C and carefully quench the excess sodium hydride by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Partition the mixture between ethyl acetate and water. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield this compound as a colorless to pale yellow oil.

Expected Yield: 70-85% Characterization: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The enantiomeric purity should be assessed using chiral High-Performance Liquid Chromatography (HPLC).

Reaction_Scheme cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Esterification cluster_step3 Step 3: N-Benzylation L-Glutamic_Acid Pyroglutamic_Acid L-Glutamic_Acid->Pyroglutamic_Acid Heat (180-190°C) - H₂O Pyroglutamic_Acid2 Methyl_Pyroglutamate Pyroglutamic_Acid2->Methyl_Pyroglutamate CH₃OH, H₂SO₄ (cat.) Reflux Methyl_Pyroglutamate2 Final_Product Methyl_Pyroglutamate2->Final_Product 1. NaH, THF 2. Benzyl Bromide

Caption: Reaction scheme for the synthesis of this compound.

Self-Validation and Quality Control

To ensure the successful synthesis and purity of the target compound, it is imperative to perform thorough characterization at each step.

  • Thin-Layer Chromatography (TLC): Monitor the progress of each reaction to determine its completion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the intermediates and the final product. The disappearance of the N-H proton signal in the ¹H NMR spectrum after step 3 is a key indicator of successful N-benzylation.

  • Infrared (IR) Spectroscopy: Verify the presence of key functional groups, such as the ester and amide carbonyls.

  • Mass Spectrometry (MS): Confirm the molecular weight of the final product.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a critical analysis to determine the enantiomeric excess (e.e.) of the final product, ensuring that the desired (R)-enantiomer has been synthesized with high purity and that no racemization has occurred during the synthetic sequence.

Conclusion

The chiral pool synthesis of this compound from L-glutamic acid represents an efficient, cost-effective, and reliable method for obtaining this valuable chiral building block. The three-step process involves well-understood chemical transformations, making it amenable to both small-scale laboratory synthesis and larger-scale production. The detailed protocols provided herein, along with the rationale for the chosen synthetic strategy, offer a comprehensive guide for researchers in the fields of organic synthesis and drug discovery. The emphasis on in-process controls and final product characterization ensures the synthesis of a high-purity, enantiomerically enriched compound ready for its application in the development of novel therapeutics.

References

  • Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate. PubChem. [Link]

  • Yu, L., et al. (2006). Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development. Journal of Pharmaceutical and Biomedical Analysis, 42(4), 455-463. [Link]

  • Liu, Z., et al. (2019). Cyclization of N-Terminal Glutamic Acid to pyro-Glutamic Acid Impacts Monoclonal Antibody Charge Heterogeneity Despite Its Appearance as a Neutral Transformation. Journal of Pharmaceutical Sciences, 108(9), 2846-2852. [Link]

  • Chelius, D., et al. (2006). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry, 78(7), 2370-2376. [Link]

  • WO2014161940A1 - A method for increasing pyro-glutamic acid formation of a protein.
  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

Sources

The Chiral Synthon: (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate and its Expanding Role in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyroglutamate Scaffold

In the landscape of modern drug discovery, the quest for novel therapeutic agents with high efficacy and specificity is relentless. Chiral building blocks, or synthons, are indispensable tools in this endeavor, providing the necessary stereochemical control to construct complex molecular architectures that interact precisely with biological targets. Among these, derivatives of pyroglutamic acid, a cyclic lactam of glutamic acid, have emerged as privileged scaffolds.[1] Their rigidified conformation and multiple points for functionalization make them ideal starting points for the synthesis of a diverse array of bioactive molecules.[2] This application note delves into the utility of a particularly valuable derivative, (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate , a versatile chiral synthon with burgeoning applications in medicinal chemistry. We will explore its synthesis, showcase its application in the development of cutting-edge therapeutics, and provide detailed protocols for its use in the research and drug development setting.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis. The table below summarizes its key characteristics.

PropertyValue
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.26 g/mol
Appearance White to off-white solid
Chirality (R)
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents.

Spectroscopic Characterization: The structure of the title compound can be unequivocally confirmed by standard spectroscopic techniques. The expected signals in ¹H and ¹³C NMR are consistent with the pyrrolidinone core, the benzyl group, and the methyl ester functionality.[3]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is typically achieved in a two-step process starting from the readily available and chiral (R)-pyroglutamic acid. The following protocol provides a detailed, step-by-step methodology.

Workflow for the Synthesis

cluster_0 Step 1: Esterification cluster_1 Step 2: N-Benzylation A (R)-Pyroglutamic Acid B Methyl (R)-pyroglutamate A->B  SOCl₂ (catalytic), Methanol, Reflux   C Methyl (R)-pyroglutamate D This compound C->D  1. NaH, DMF, 0 °C to rt  2. Benzyl bromide  

Caption: Synthetic route to this compound.

Step 1: Esterification of (R)-Pyroglutamic Acid

Principle: The carboxylic acid of (R)-pyroglutamic acid is converted to its methyl ester via Fischer esterification. Thionyl chloride is used as a catalyst to activate the carboxylic acid towards nucleophilic attack by methanol.

Materials:

  • (R)-Pyroglutamic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • To a stirred solution of (R)-pyroglutamic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of pyroglutamic acid) in a round-bottom flask, add thionyl chloride (0.1-0.2 eq) dropwise at 0 °C.

  • After the addition is complete, warm the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford methyl (R)-pyroglutamate as a crude oil or solid, which can often be used in the next step without further purification.

Step 2: N-Benzylation of Methyl (R)-pyroglutamate

Principle: The nitrogen of the pyroglutamate ring is deprotonated with a strong base, sodium hydride, to form a nucleophilic amide. This nucleophile then displaces the bromide from benzyl bromide in an Sₙ2 reaction to form the N-benzylated product.[4]

Materials:

  • Methyl (R)-pyroglutamate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Benzyl bromide

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF in a three-necked flask under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of methyl (R)-pyroglutamate (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a pure solid.[5]

Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The rigid pyrrolidinone scaffold of this compound, combined with its defined stereochemistry and versatile functional groups, makes it a highly sought-after intermediate in the synthesis of a variety of therapeutic agents.

Case Study: Synthesis of Factor XIa Inhibitors for Antithrombotic Therapy

A compelling application of pyroglutamic acid derivatives is in the development of novel anticoagulants, specifically inhibitors of Factor XIa (FXIa).[6] Traditional anticoagulants, while effective, carry a significant risk of bleeding.[7] FXIa has emerged as a promising target because its inhibition is thought to prevent thrombosis with a lower risk of bleeding complications.[8]

Milvexian (BMS-986177), an orally bioavailable, small-molecule inhibitor of FXIa, is a prime example of a drug candidate whose synthesis likely involves a pyroglutamic acid-derived core.[9] The pyrrolidinone scaffold serves as a central structural element to which other key pharmacophoric groups are attached.

Mechanism of Action of Factor XIa Inhibitors:

XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa  XIIa, Thrombin   IXa IXa XIa->IXa IX IX IX->IXa  XIa   TissueFactor TissueFactor VIIa_TF VIIa_TF TissueFactor->VIIa_TF VII VII VII->VIIa_TF X X Xa Xa X->Xa  IXa, VIIa-TF   Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin  Xa   Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin  Thrombin   Milvexian Milvexian Milvexian->XIa Inhibition

Caption: The coagulation cascade and the inhibitory action of Milvexian on Factor XIa.

The (R)-configuration of the starting material is crucial for the desired stereochemistry of the final drug molecule, which in turn dictates its binding affinity and inhibitory potency against the target enzyme.

Quantitative Data for Pyrrolidinone-based FXa and FXIa Inhibitors:

CompoundTargetIC₅₀ (nM)Reference
Compound 15 FXa5.5[10]
Compound 5a FXa-[11]
Compound 5c FXa-[11]
Compound 5a FXIa-[11]
Compound 5c FXIa-[11]
PQ derivative FXa3680[6]
PQ derivative FXIa2000[6]

Note: Specific IC₅₀ values for compounds 5a and 5c were not provided in the reference, but they were noted to have the greatest inhibitory effect.

Application in the Development of Antibacterial Agents

The 5-oxopyrrolidine-3-carboxylic acid scaffold is also a fertile ground for the discovery of new antibacterial agents, a critical area of research given the rise of antibiotic-resistant bacteria.[12] By modifying the core structure, researchers have developed compounds with significant activity against various bacterial strains.[3]

General Synthetic Strategy for Antibacterial Derivatives:

A (R)-Methyl 1-benzyl- 5-oxopyrrolidine-3-carboxylate B Carbohydrazide Intermediate A->B  Hydrazine Hydrate, Reflux   C Hydrazone Derivatives B->C  Aldehydes/Ketones, Reflux   D Azole/Diazole Derivatives B->D  Diketones/Reagents, Reflux  

Caption: General workflow for the synthesis of antibacterial agents from the title compound.

Antibacterial Activity of 5-Oxopyrrolidine Derivatives:

CompoundBacterial StrainMIC (µg/mL)Reference
Hydrazone with benzylidene moiety S. aureus3.9[3]
Hydrazone with 5-nitrothien-2-yl fragment S. aureus<7.8[3]
1-(2-Methyl-5-nitrophenyl)-5-oxo-N-(3-sulfamoylphenyl)pyrrolidine-3-carboxamide P. aeruginosa7.8[12]
1-(2-Methyl-5-nitrophenyl)-5-oxo-N-(3-sulfamoylphenyl)pyrrolidine-3-carboxamide L. monocytogenes7.8[12]
Cefuroxime (control) S. aureus7.8[3]
Emerging Applications: GLP-1 Receptor Agonists and Beyond

The versatility of the pyroglutamic acid scaffold extends to other therapeutic areas. For instance, it is being explored in the development of small-molecule glucagon-like peptide-1 (GLP-1) receptor agonists for the treatment of type 2 diabetes and obesity.[13][14] GLP-1 receptor agonists work by mimicking the effects of the natural hormone GLP-1, which includes stimulating insulin secretion, suppressing glucagon release, and promoting satiety.[15] The rigidified structure of pyroglutamic acid derivatives can help to mimic the bioactive conformation of peptide ligands, leading to potent and selective small-molecule agonists.

Conclusion

This compound is a valuable and versatile chiral building block in medicinal chemistry. Its straightforward synthesis from (R)-pyroglutamic acid and its utility in constructing a wide range of bioactive molecules, including antithrombotics, antibacterials, and potentially GLP-1 receptor agonists, underscore its importance in modern drug discovery. The protocols and applications detailed in this note are intended to provide researchers and drug development professionals with a comprehensive guide to leveraging this powerful synthon in their own research endeavors. As the demand for novel and effective therapeutics continues to grow, the applications of this compound are poised to expand even further.

References

  • Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Mickevičius, V., & Grybaitė, B. (2025). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. Molecules, 30(12), 2639. [Link]

  • Various Authors. (2024). GLP-1 receptor agonists and uses thereof.
  • Gubskii, IuI., & Korniushin, O. M. (Year Not Found). [Neuroprotective properties of pyroglutamic acid in combination with pyrrolidone]. PubMed. [Link]

  • Movassaghi, M., & Hill, M. D. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 42. [Link]

  • Zhang, J., Wang, Q., Fang, H., Xu, W., Liu, A., & Du, G. (2007). Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors. Bioorganic & Medicinal Chemistry, 15(7), 2749–2758. [Link]

  • Various Authors. (Year Not Found). Synthesis and pharmaceutical characterization of site specific mycophenolic acid-modified Xenopus glucagon-like peptide-1 analogs. National Institutes of Health. [Link]

  • Kuznetsov, A. A., Zakharyashchev, V. V., Saveliev, A. S., Sadykov, V. M., & Zakharyashcheva, I. A. (2023). Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa. Molecules, 28(13), 5099. [Link]

  • Balandis, B., Anusevičius, K., Šiugždaitė, J., Kantminienė, K., & Mickevičius, V. (2019). Synthesis and antibacterial activity of 3-substituted 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine derivatives. Research on Chemical Intermediates, 45(10), 5499–5517. [Link]

  • Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Mickevičius, V., & Grybaitė, B. (2025). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. KTU ePubl. [Link]

  • Various Authors. (Year Not Found). Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: synthesis and structure. ResearchGate. [Link]

  • Various Authors. (Year Not Found). PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. Organic Syntheses. [Link]

  • Various Authors. (Year Not Found). Toward the Development of a Manufacturing Process for Milvexian: Scale-Up Synthesis of the Side Chain. ResearchGate. [Link]

  • Connors, J. M. (2021). Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week. Journal of the American College of Cardiology, 78(6), 633–642. [Link]

  • Various Authors. (Year Not Found). Synthesis and study of new 2H-pyranoquinolin-2-one-based inhibitors of blood coagulation factors Xa and XIa. Mendeleev Communications. [Link]

  • Various Authors. (Year Not Found). Oral Small-Molecule GLP-1 Receptor Agonists: Mechanistic Insights and Emerging Therapeutic Strategies. MDPI. [Link]

  • Various Authors. (Year Not Found). Impurity Profiling of GLP-1 Receptor Agonists by HILIC-MS. Agilent. [Link]

  • Balandis, B., Anusevičius, K., Šiugždaitė, J., Kantminienė, K., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 1006. [Link]

  • Weitz, J. I. (2024). Factor XI/XIa Inhibitors: What We Now Know. European Medical Journal. [Link]

  • Various Authors. (Year Not Found). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. [Link]

  • Shi, Y., Sitkoff, D., Zhang, J., Han, W., Hu, Z., Stein, P. D., Wang, Y., Kennedy, L. J., O'Connor, S. P., Ahmad, S., Liu, E. C.-K., Seiler, S. M., Lam, P. Y. S., Robl, J. A., Macor, J. E., Atwal, K. S., & Zahler, R. (2007). Amino(methyl) pyrrolidines as novel scaffolds for factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(21), 5952–5958. [Link]

  • Various Authors. (Year Not Found). Process for benzylation of monoglycosides.
  • Various Authors. (2025). Next-generation inhibitors of factor XIa to treat thrombosis. BioWorld. [Link]

  • Various Authors. (Year Not Found). Molecule of the Month: GLP-1 Receptor Agonists. RCSB PDB. [Link]

  • Various Authors. (Year Not Found). Synthesis of (R)α-methyl-3-phenoxy-benzyl (1R,cis) 2,2-dimethyl-3-[3-oxo-3-hydroxy-1-propynyl]-cyclo-propane-carboxylate. PrepChem.com. [Link]

  • Various Authors. (2005). Synthetic Procedures. The Royal Society of Chemistry. [Link]

  • Wang, Y., Zhang, Y., & Zhang, C. (2023). Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances. Journal of Cardiovascular Development and Disease, 10(6), 256. [Link]

  • Manabe, Y., & Barchi, J. J. (2014). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. The Journal of Organic Chemistry, 79(1), 353–358. [Link]

  • Pathak, M., Ketha, A., & Gailani, D. (2021). Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors. International Journal of Molecular Sciences, 22(16), 8799. [Link]

  • Vlasov, S. V., Borysov, O. V., Severina, H. I., Vlasov, V. S., Abu Sharkh, A. I. M., & Georgiyants, V. A. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 71, 1–9. [Link]

  • Various Authors. (Year Not Found). New derivatives of pyroglutaminic acid, preparation process and applications.
  • Various Authors. (Year Not Found). Synthesis and uses of pyroglutamic acid derivatives.

Sources

The Versatile Chiral Precursor: (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Chemical Diversity from a Privileged Scaffold

In the landscape of modern drug discovery and synthetic organic chemistry, the quest for efficient and stereoselective routes to complex molecular architectures is paramount. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals and biologically active molecules.[1] Within this context, chiral building blocks that offer a convenient entry into diverse heterocyclic systems are of immense value. (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, a derivative of the naturally occurring L-pyroglutamic acid, has emerged as a powerful and versatile precursor for the synthesis of a range of novel heterocyclic compounds. Its rigid pyrrolidinone core, coupled with strategically placed functional groups, provides a unique platform for constructing intricate molecular frameworks with high stereochemical control.

This comprehensive guide provides detailed application notes and protocols for the synthesis of this compound and its subsequent elaboration into diverse heterocyclic systems. The methodologies described herein are designed for researchers, scientists, and drug development professionals, with a focus on providing not just procedural steps, but also the underlying scientific rationale to empower effective and innovative synthesis.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a synthetic precursor is crucial for its effective utilization. The table below summarizes key properties of this compound.

PropertyValue
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.26 g/mol
Appearance Off-white to pale yellow solid or oil
Chirality (R)-enantiomer
Solubility Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH)

Spectroscopic Characterization (Racemic):

  • Mass Spectrum (GC-MS): The mass spectrum of the racemic mixture of methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate provides key fragmentation patterns useful for its identification. The molecular ion peak [M]⁺ is expected at m/z 233.

Synthesis of the Precursor: this compound

The enantioselective synthesis of the title compound is readily achieved from the inexpensive and commercially available chiral pool starting material, L-pyroglutamic acid. The synthetic strategy involves two key transformations: esterification of the carboxylic acid and subsequent N-benzylation of the lactam nitrogen.

SynthesisWorkflow L_pyroglutamic_acid L-Pyroglutamic Acid Methyl_ester Methyl (R)-5-oxopyrrolidine- 3-carboxylate L_pyroglutamic_acid->Methyl_ester Esterification (MeOH, SOCl₂) Final_Product (R)-Methyl 1-benzyl-5-oxopyrrolidine- 3-carboxylate Methyl_ester->Final_Product N-Benzylation (BnBr, NaH, DMF)

Figure 1: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

This two-step protocol provides a reliable and scalable method for the preparation of the title precursor.

Part A: Esterification of L-Pyroglutamic Acid

This procedure is adapted from established methods for the esterification of amino acids.[1]

  • Materials:

    • L-Pyroglutamic acid

    • Methanol (MeOH), anhydrous

    • Thionyl chloride (SOCl₂)

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

  • Procedure:

    • Suspend L-pyroglutamic acid (1.0 equiv) in anhydrous methanol (5-10 mL per gram of pyroglutamic acid) in a round-bottom flask equipped with a magnetic stirrer and cool the mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 equiv) dropwise to the stirred suspension via a dropping funnel over 30 minutes, maintaining the temperature below 10 °C. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford methyl (R)-5-oxopyrrolidine-3-carboxylate as a crude oil, which can be used in the next step without further purification.

Part B: N-Benzylation

This step utilizes a strong base to deprotonate the lactam nitrogen, followed by nucleophilic substitution with benzyl bromide.

  • Materials:

    • Methyl (R)-5-oxopyrrolidine-3-carboxylate (from Part A)

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Benzyl bromide (BnBr)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, syringe, ice bath

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 equiv) in anhydrous DMF (10 mL per gram of ester) under a nitrogen atmosphere at 0 °C, add a solution of methyl (R)-5-oxopyrrolidine-3-carboxylate (1.0 equiv) in anhydrous DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add benzyl bromide (1.1 equiv) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.

Applications in the Synthesis of Fused and Spirocyclic Heterocycles

The strategic placement of the ester and lactam functionalities within the chiral pyrrolidinone framework of this compound allows for a variety of subsequent transformations to build molecular complexity. The following protocols detail its application in the synthesis of medicinally relevant heterocyclic scaffolds.

Application 1: Synthesis of Spiropyrrolidine Oxindoles

Spirooxindoles are a prominent class of heterocyclic compounds with a wide range of biological activities. The following protocol describes a potential pathway for the synthesis of a spiropyrrolidine oxindole scaffold via a 1,3-dipolar cycloaddition reaction, a powerful method for constructing five-membered rings.[2][3]

SpirocycleWorkflow Precursor (R)-Methyl 1-benzyl-5-oxopyrrolidine- 3-carboxylate Azomethine_Ylide Azomethine Ylide Intermediate Precursor->Azomethine_Ylide Decarboxylative Condensation (with Sarcosine) Spiro_Product Spiropyrrolidine Oxindole Azomethine_Ylide->Spiro_Product [3+2] Cycloaddition Isatin_Derivative Isatin Derivative Isatin_Derivative->Spiro_Product

Figure 2: Workflow for the synthesis of spiropyrrolidine oxindoles.

Protocol 2: Synthesis of a Spiropyrrolidine Oxindole Derivative

This protocol outlines a three-component reaction for the diastereoselective synthesis of a spiropyrrolidine oxindole.

  • Materials:

    • This compound

    • Isatin (or a substituted derivative)

    • Sarcosine (N-methylglycine)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Reflux condenser, magnetic stirrer, round-bottom flask

  • Procedure:

    • To a solution of isatin (1.0 equiv) and sarcosine (1.2 equiv) in methanol (15-20 mL) in a round-bottom flask, add this compound (1.0 equiv).

    • Heat the reaction mixture to reflux and stir for 6-8 hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration and wash with cold methanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography or recrystallization to afford the desired spiropyrrolidine oxindole. The stereochemistry of the newly formed chiral centers should be determined by appropriate analytical techniques (e.g., NMR spectroscopy, X-ray crystallography).

Application 2: Synthesis of Pyrrolo[1,2-a]pyrazines

Pyrrolo[1,2-a]pyrazines are fused bicyclic heterocycles that are present in a number of biologically active compounds.[4][5] A plausible synthetic route to this scaffold involves the conversion of the pyrrolidinone precursor to a key intermediate that can undergo cyclization.

PyrrolopyrazineWorkflow Precursor (R)-Methyl 1-benzyl-5-oxopyrrolidine- 3-carboxylate Amide N-(2-oxoethyl) Amide Intermediate Precursor->Amide 1. Reduction (e.g., DIBAL-H) 2. Amide Coupling (with Aminoacetaldehyde dimethyl acetal) Pyrrolopyrazine Pyrrolo[1,2-a]pyrazine Derivative Amide->Pyrrolopyrazine Pictet-Spengler type Cyclization (Acidic conditions)

Figure 3: Synthetic pathway to Pyrrolo[1,2-a]pyrazine derivatives.

Protocol 3: Synthesis of a Dihydropyrrolo[1,2-a]pyrazin-4(1H)-one Derivative

This protocol describes a potential multi-step synthesis towards a dihydropyrrolo[1,2-a]pyrazin-4(1H)-one core structure.

  • Materials:

    • This compound

    • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

    • Aminoacetaldehyde dimethyl acetal

    • A coupling agent (e.g., DCC, EDC)

    • Anhydrous solvent (e.g., THF, DCM)

    • Acid catalyst (e.g., trifluoroacetic acid)

  • Procedure:

    • Reduction of the Ester: Carefully reduce the methyl ester of this compound (1.0 equiv) to the corresponding primary alcohol using a suitable reducing agent like LiAlH₄ in an anhydrous solvent such as THF at 0 °C to room temperature. Quench the reaction carefully and perform an aqueous workup to isolate the alcohol.

    • Oxidation to the Aldehyde: Oxidize the primary alcohol to the corresponding aldehyde using a mild oxidizing agent (e.g., Dess-Martin periodinane or Swern oxidation).

    • Reductive Amination and Cyclization: React the resulting aldehyde with aminoacetaldehyde dimethyl acetal (1.1 equiv) under reductive amination conditions (e.g., using sodium triacetoxyborohydride).

    • Deprotection and Cyclization: Treat the product from the previous step with an acid catalyst (e.g., a solution of HCl in dioxane or TFA) to deprotect the acetal and promote intramolecular cyclization to form the dihydropyrrolo[1,2-a]pyrazin-4(1H)-one derivative.

    • Purify the final product by column chromatography.

Application 3: Construction of Bicyclic Systems via Dieckmann Condensation

The Dieckmann condensation is a powerful intramolecular reaction for the formation of five- or six-membered rings from diesters.[6][7][8][9][10] By introducing a second ester functionality, the title precursor can be utilized in a Dieckmann condensation to construct novel bicyclic pyrrolidinone derivatives.

DieckmannWorkflow Precursor (R)-Methyl 1-benzyl-5-oxopyrrolidine- 3-carboxylate Diester Diester Intermediate Precursor->Diester Alkylation at C4 (e.g., with methyl bromoacetate) Bicyclic_Product Bicyclic β-Keto Ester Diester->Bicyclic_Product Dieckmann Condensation (e.g., NaOEt, EtOH)

Figure 4: Synthetic route to a bicyclic pyrrolidinone via Dieckmann condensation.

Protocol 4: Synthesis of a Bicyclic β-Keto Ester

This protocol details the synthesis of a bicyclic system through alkylation followed by an intramolecular Dieckmann condensation.

  • Materials:

    • This compound

    • Lithium diisopropylamide (LDA) or another strong non-nucleophilic base

    • Methyl bromoacetate

    • Anhydrous tetrahydrofuran (THF)

    • Sodium ethoxide (NaOEt)

    • Anhydrous ethanol (EtOH)

    • Aqueous acid (e.g., 1 M HCl)

  • Procedure:

    • Alkylation: In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF and cool to -78 °C.

    • Add a solution of LDA (1.1 equiv) in THF dropwise and stir the mixture at -78 °C for 1 hour to generate the enolate.

    • Add methyl bromoacetate (1.2 equiv) and allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude diester intermediate by column chromatography.

    • Dieckmann Condensation: To a solution of sodium ethoxide (1.5 equiv) in anhydrous ethanol, add the purified diester (1.0 equiv) and heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture and neutralize with 1 M HCl.

    • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the resulting bicyclic β-keto ester by column chromatography.

Conclusion

This compound stands as a testament to the power of chiral pool synthesis, offering a readily accessible and highly versatile platform for the construction of diverse and complex heterocyclic scaffolds. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this precursor. The strategic application of modern synthetic methodologies, such as multicomponent reactions and intramolecular cyclizations, can unlock a wealth of novel molecular entities with potential applications in drug discovery and materials science. As the demand for stereochemically defined complex molecules continues to grow, the utility of such privileged chiral building blocks will undoubtedly continue to expand, paving the way for future innovations in chemical synthesis.

References

  • Dembitsky, V. M., & Gloriozova, T. A. (2021). Biological activity of nitrogen-containing heterocyclic compounds. Chemistry of Heterocyclic Compounds, 57(11), 1239-1264.
  • MDPI. (2021). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Retrieved from [Link]

  • Zhang, W., & Li, P. (2014). Recent advances in the synthesis of spirooxindoles. RSC Advances, 4(83), 44046-44066.
  • Kuujia.com. (n.d.). Cas no 51523-00-3 (Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate). Retrieved from [Link]

  • PMC - NIH. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]

  • Medina, J. R., Blackledge, C. W., Erhard, K. F., Axten, J. M., & Miller, W. H. (2008). Benzyl 2-cyano-3,3-dimethyl-1-pyrrolidinecarboxylate, a versatile intermediate for the synthesis of 3,3-dimethylproline derivatives. The Journal of Organic Chemistry, 73(10), 3946–3949.
  • Chemistry Steps. (n.d.). Dieckmann Condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester.
  • ResearchGate. (n.d.). The synthesis of the spiropyrrolidine oxindoles via a multicomponent.... Retrieved from [Link]

  • RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

  • MDPI. (2021). Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. Retrieved from [Link]

  • YouTube. (2020, January 4). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. Retrieved from [Link]

  • PMC - NIH. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Retrieved from [Link]

  • Organic Syntheses. (2021). Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives: Synthesis of Dimethyl- (S,E)-5-oxo-3-s. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • PubMed Central. (n.d.). Regio- and stereoselective synthesis of spiropyrrolidine-oxindole and bis-spiropyrrolizidine-oxindole grafted macrocycles through [3 + 2] cycloaddition of azomethine ylides. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of xanthenone fused spiro pyrrolidine oxindoles via multicomponent [3 + 2] cycloaddition reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • MDPI. (2020). An Update on the Synthesis of Pyrrolo[1][11]benzodiazepines. Retrieved from [Link]

  • PMC - NIH. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • PMC - NIH. (n.d.). Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence. Retrieved from [Link]

  • Google Patents. (n.d.). CN105130870A - Preparation method of L-pyroglutamic acid benzyl ester.
  • PMC - NIH. (2024). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis and evaluation of new pyrazino[1',2':1,5]pyrrolo[2,3- d]pyrimidines as tacrine-like acetylcholinesterase inhibitors. Retrieved from [Link]

  • YouTube. (2018, May 10). Dieckmann Condensation Reaction Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.

Sources

The Strategic Application of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate in the Synthesis of Conformationally Constrained Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary drug discovery and peptide science, the deliberate control of molecular conformation is a paramount strategy for enhancing therapeutic efficacy. Peptides, while offering significant advantages in terms of specificity and potency, are often beleaguered by metabolic instability and conformational flexibility, which can lead to diminished bioactivity. The introduction of conformational constraints is a proven method to mitigate these drawbacks.[1][2] This application note provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utility of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate , a derivative of pyroglutamic acid, as a pivotal building block in the synthesis of conformationally constrained peptides and peptidomimetics.[3][4][5] We will delineate the strategic rationale for its use, followed by detailed, field-proven protocols for its chemical modification and incorporation into peptide backbones through both solution-phase and solid-phase synthesis methodologies.

Introduction: The Imperative for Conformational Constraint in Peptide Therapeutics

The therapeutic potential of a peptide is intrinsically linked to its three-dimensional structure. In their native state, linear peptides often exist as a dynamic ensemble of conformers, with only a subset being biologically active. This conformational entropy can be energetically costly upon binding to a biological target. By introducing rigid structural motifs, such as the pyroglutamic acid scaffold inherent in our title compound, we can pre-organize the peptide into a bioactive conformation, thereby enhancing binding affinity and, consequently, potency.[6][7]

This compound serves as a versatile chiral precursor, offering a rigid pyrrolidone ring that acts as a surrogate for a standard amino acid residue.[5] Its incorporation into a peptide sequence imparts a predictable turn or specific dihedral angle, effectively reducing the peptide's conformational freedom. This guide will detail the necessary synthetic transformations to harness the potential of this valuable building block.

The Synthetic Workflow: From Protected Precursor to Peptide Integration

The journey of incorporating this compound into a peptide sequence involves a logical three-stage process:

  • Activation of the Carboxylic Acid Moiety: The methyl ester of the starting material must first be hydrolyzed to the corresponding carboxylic acid to enable its participation in a peptide coupling reaction.

  • Peptide Bond Formation: The activated building block is then coupled to the N-terminus of a growing peptide chain or a single amino acid ester.

  • Deprotection of the Pyrrolidone Nitrogen: Subsequent removal of the N-benzyl group may be required to either complete the synthesis or allow for further modification at this position.

The following diagram illustrates this overarching workflow:

G cluster_0 Preparation of the Building Block cluster_1 Peptide Synthesis cluster_2 Final Deprotection A (R)-Methyl 1-benzyl-5- oxopyrrolidine-3-carboxylate B (R)-1-benzyl-5-oxopyrrolidine- 3-carboxylic acid A->B  Step 1: Saponification D N-benzyl Protected, Constrained Peptide B->D  Step 2: Peptide Coupling C Amino Acid Ester or Resin-Bound Peptide C->D E Final Constrained Peptide D->E  Step 3: N-Debenzylation

Caption: General workflow for the utilization of this compound.

Detailed Protocols and Methodologies

The following protocols are presented as a comprehensive guide. Researchers should consider these as robust starting points, with the understanding that optimization may be necessary based on the specific properties of the peptide sequence.

Protocol 1: Saponification of this compound

Causality: The conversion of the methyl ester to a free carboxylic acid is a prerequisite for its activation and subsequent coupling to an amine. Basic hydrolysis using lithium hydroxide is a standard and efficient method for this transformation.

Materials:

Reagent/SolventGradeSupplier (Example)
This compound≥98%Sigma-Aldrich
Lithium Hydroxide (LiOH)ACS ReagentFisher Scientific
Tetrahydrofuran (THF)AnhydrousAcros Organics
WaterDeionizedIn-house
Hydrochloric Acid (HCl)1 M solutionVWR
Ethyl AcetateACS GradeEMD Millipore
Brine (Saturated NaCl solution)N/AIn-house preparation
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeJ.T. Baker

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 v/v ratio).

  • Add lithium hydroxide (1.5 eq) to the solution and stir vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with 1 M HCl. A white precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid as a white solid.

Self-Validation: The product can be characterized by ¹H NMR to confirm the disappearance of the methyl ester singlet (around 3.7 ppm) and by mass spectrometry to verify the correct molecular weight. The yield should be high, typically >90%.

Protocol 2: Solution-Phase Peptide Coupling

Causality: This protocol describes the formation of a dipeptide by coupling the prepared carboxylic acid with an amino acid ester. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a common and efficient coupling reagent that minimizes racemization.

Materials:

Reagent/SolventGradeSupplier (Example)
(R)-1-benzyl-5-oxopyrrolidine-3-carboxylic acidAs prepared in Protocol 1N/A
Amino Acid Methyl Ester HCl salt (e.g., H-Gly-OMe·HCl)≥98%Bachem
HBTU≥98%Novabiochem
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeAlfa Aesar
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich

Procedure:

  • Dissolve (R)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) and HBTU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amino acid methyl ester hydrochloride salt (1.2 eq) in DMF and add DIPEA (1.2 eq) to neutralize the salt.

  • Add the neutralized amino acid solution to the pre-activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired dipeptide.

G cluster_0 Activation cluster_1 Coupling Carboxylic_Acid R-COOH Activated_Ester OBt Active Ester Carboxylic_Acid->Activated_Ester HBTU_DIPEA HBTU, DIPEA HBTU_DIPEA->Activated_Ester Dipeptide Dipeptide Activated_Ester->Dipeptide Amino_Ester H₂N-R' Amino_Ester->Dipeptide

Caption: Simplified mechanism of HBTU-mediated peptide coupling.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Causality: For the synthesis of longer peptides, SPPS is the method of choice. This protocol outlines the coupling of the building block onto a resin-bound peptide using the Fmoc/tBu strategy.

Materials:

Reagent/SolventGradeSupplier (Example)
Fmoc-protected amino acid-loaded resin (e.g., Fmoc-Gly-Wang resin)0.5-1.0 mmol/gNovabiochem
(R)-1-benzyl-5-oxopyrrolidine-3-carboxylic acidAs prepared in Protocol 1N/A
HBTU≥98%Novabiochem
DIPEAPeptide Synthesis GradeAlfa Aesar
DMFPeptide Synthesis GradeFisher Scientific
PiperidinePeptide Synthesis GradeAcros Organics
Dichloromethane (DCM)ACS GradeVWR

Procedure (within an SPPS workflow):

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling:

    • In a separate vial, dissolve (R)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid (3.0 eq relative to resin loading), HBTU (2.9 eq), and DIPEA (6.0 eq) in DMF.

    • Allow the mixture to pre-activate for 5 minutes.

    • Add the activation mixture to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Washing: Wash the resin as in step 3.

  • Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the coupling step.

  • Continuation: The peptide chain can be further elongated by repeating the deprotection and coupling steps with standard Fmoc-protected amino acids.

Protocol 4: N-Benzyl Group Deprotection via Catalytic Hydrogenation

Causality: The N-benzyl group is a stable protecting group that can be selectively removed under reductive conditions, typically catalytic hydrogenation. This method is advantageous as it is generally mild and does not affect many other protecting groups used in peptide synthesis. The addition of a small amount of acid can facilitate the reaction.[6]

Materials:

Reagent/SolventGradeSupplier (Example)
N-benzyl protected peptideAs synthesizedN/A
Palladium on Carbon (Pd/C)10 wt. %Sigma-Aldrich
MethanolAnhydrousJ.T. Baker
Acetic AcidGlacialFisher Scientific
Hydrogen (H₂) GasHigh PurityAirgas

Procedure:

  • Dissolve the N-benzyl protected peptide in methanol (or a suitable solvent mixture like methanol/acetic acid).

  • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Secure the reaction flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (this cycle should be repeated three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions, but a Parr shaker is recommended for higher pressures and larger scales) at room temperature.

  • Monitor the reaction by LC-MS. The reaction time can vary significantly (from a few hours to 48 hours) depending on the substrate.[6]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide. Further purification by HPLC may be necessary.

Self-Validation: Successful debenzylation is confirmed by a mass shift in the mass spectrum corresponding to the loss of the benzyl group (90 Da). ¹H NMR will show the disappearance of the aromatic protons of the benzyl group.

Conclusion and Future Perspectives

This compound is a powerful and versatile tool for the modern peptide chemist. Its rigid core provides a reliable method for introducing conformational constraints, a strategy that is increasingly vital in the development of next-generation peptide therapeutics with enhanced stability and bioactivity. The protocols detailed herein provide a robust framework for the successful hydrolysis, coupling, and deprotection of this building block. As the demand for sophisticated peptide drugs continues to grow, the strategic use of such conformationally pre-organized building blocks will undoubtedly play a central role in advancing the field.

References

  • Ji, Y., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. [Source details not fully available in search results]
  • Stefanucci, A., Novellino, E., Costante, R., & Mollica, A. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. [Source details not fully available in search results]
  • National Institutes of Health. (n.d.). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC. [Link]

  • ResearchGate. (2024). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives | Request PDF. ResearchGate. [Link]

  • Hruby, V. J. (1998). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. PubMed. [Link]

  • Bentham Science. (n.d.). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Bentham Science. [Link]

  • Royal Society of Chemistry. (n.d.). Stereoselective synthesis of conformationally constrained ω-amino acid analogues from pyroglutamic acid. Organic & Biomolecular Chemistry. [Link]

  • National Institutes of Health. (n.d.). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC. [Link]

  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Chemistry LibreTexts. [Link]

  • National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. PMC. [Link]

  • YouTube. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

  • Spring, D. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions. [Source details not fully available in search results]
  • Kelly, J. W., et al. (n.d.). 12.4 Synthesis of B-Sheet Peptides Incorporating Templates. [Source details not fully available in search results]
  • ResearchGate. (n.d.). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products | Request PDF. ResearchGate. [Link]

  • JOCPR. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]

  • Beilstein Journals. (n.d.). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. [Link]

  • National Institutes of Health. (2023). Designing Cyclic-Constrained Peptides to Inhibit Human Phosphoglycerate Dehydrogenase. [Source details not fully available in search results]
  • Houben-Weyl. (n.d.). 6.7 Pyroglutamic Acid Peptides. [Source details not fully available in search results]
  • YouTube. (2020). Peptide Coupling Reagents. YouTube. [Link]

  • National Institutes of Health. (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]

  • Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis. [Source details not fully available in search results]

Sources

The Strategic Application of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate in the Synthesis of Advanced Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Advantage of a Chiral Pyrrolidinone Scaffold

In the landscape of modern medicinal chemistry, the pursuit of potent and selective enzyme inhibitors remains a cornerstone of drug discovery. The careful selection of starting materials is paramount to the successful synthesis of complex, biologically active molecules. Among the vast arsenal of chiral building blocks, (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, a derivative of pyroglutamic acid, has emerged as a particularly valuable scaffold. Its rigid, five-membered ring structure, combined with strategically placed functional groups, provides an exceptional platform for the stereocontrolled synthesis of a variety of enzyme inhibitors. This application note will delve into the utility of this versatile molecule, providing a detailed examination of its application in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors and offering a comprehensive, field-tested protocol for a key synthetic transformation.

The inherent chirality of this compound is a critical feature, as the biological activity of enzyme inhibitors is often highly dependent on their stereochemistry. The pyrrolidinone core serves as a rigid template, allowing for the precise spatial orientation of pharmacophoric elements that interact with the enzyme's active site. The benzyl group on the nitrogen atom not only protects the amine during initial synthetic steps but can also be readily removed or modified in later stages. Furthermore, the methyl ester at the 3-position provides a convenient handle for a wide range of chemical transformations, including amide bond formation, reduction, and alkylation.

Core Application: A Versatile Precursor for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[2] Consequently, DPP-4 inhibitors have become a major class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus.[2][3]

The pyrrolidine scaffold is a common feature in many potent and selective DPP-4 inhibitors.[4] The synthesis of these inhibitors often involves the coupling of a substituted pyrrolidine moiety with other key structural fragments. This compound serves as an ideal starting material for the construction of these critical pyrrolidine intermediates. The following section provides a detailed protocol for a foundational step in this process: the synthesis of a key amide intermediate.

Experimental Protocol: Synthesis of (R)-1-benzyl-5-oxopyrrolidine-3-carboxamide

This protocol details the conversion of the methyl ester of this compound to the corresponding primary amide. This transformation is a common and critical step in the elaboration of this scaffold for its use in the synthesis of various enzyme inhibitors. The resulting amide can then undergo further reactions, such as reduction of the lactam carbonyl or modification of the amide nitrogen, to generate a diverse array of intermediates.

Materials and Reagents
ReagentGradeSupplier
This compound≥98%Commercially Available
Methanolic Ammonia Solution7 NCommercially Available
Methanol (MeOH)AnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Ethyl Acetate (EtOAc)Reagent GradeCommercially Available
HexanesReagent GradeCommercially Available
Magnesium Sulfate (MgSO₄)AnhydrousCommercially Available
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous methanol (approximately 10 mL per gram of starting material).

    • Cool the solution to 0 °C in an ice bath.

  • Aminolysis:

    • Slowly add a 7 N solution of ammonia in methanol (5.0 eq) to the cooled solution of the starting material. The addition should be performed dropwise to control any potential exotherm.

    • After the addition is complete, seal the flask and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature for 24-48 hours.

  • Reaction Monitoring:

    • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Prepare a TLC plate (silica gel 60 F₂₅₄) and spot the reaction mixture alongside the starting material.

    • Develop the TLC plate using a suitable eluent system, such as 10% Methanol in Dichloromethane.

    • Visualize the spots under UV light (254 nm) and/or by staining with potassium permanganate. The reaction is complete when the starting material spot is no longer visible.

  • Workup and Isolation:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

    • The resulting crude product can be purified by silica gel column chromatography.

    • Prepare a silica gel column using a slurry of silica gel in a non-polar solvent like hexanes.

    • Load the crude product onto the column (dry loading is recommended for solids).

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 50% EtOAc/Hexanes and gradually increasing to 100% EtOAc).

    • Collect the fractions containing the desired product, as identified by TLC.

  • Final Product Characterization:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield (R)-1-benzyl-5-oxopyrrolidine-3-carboxamide as a solid.

    • Determine the yield and characterize the product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices
  • Anhydrous Conditions: The use of anhydrous methanol is recommended to prevent any potential hydrolysis of the methyl ester back to the carboxylic acid.

  • Excess Ammonia: A significant excess of ammonia is used to drive the aminolysis reaction to completion, as it is an equilibrium process.

  • Temperature Control: Initial cooling to 0 °C helps to control any potential exotherm from the addition of the ammonia solution. The reaction is then allowed to proceed at room temperature to ensure a reasonable reaction rate.

  • Chromatographic Purification: Silica gel chromatography is a standard and effective method for purifying the polar amide product from any unreacted starting material and non-polar impurities.

Visualization of the Synthetic Workflow

The following diagram illustrates the key transformation described in the protocol, highlighting the conversion of the methyl ester to the primary amide, a crucial step in the synthesis of more complex enzyme inhibitors.

G start This compound intermediate (R)-1-benzyl-5-oxopyrrolidine-3-carboxamide start->intermediate  NH₃/MeOH   product Further Elaboration to DPP-4 Inhibitor Core intermediate->product  Multi-step Synthesis  

Caption: Synthetic pathway from the starting material to a key amide intermediate.

Conclusion and Future Directions

This compound stands out as a highly valuable and versatile chiral building block for the synthesis of enzyme inhibitors. Its utility in the construction of the pyrrolidine core of DPP-4 inhibitors exemplifies its importance in modern drug discovery. The provided protocol for the synthesis of the corresponding primary amide offers a reliable and scalable method for a key synthetic transformation, enabling researchers to access a wide range of downstream intermediates. The principles and techniques described herein can be readily adapted for the synthesis of other classes of enzyme inhibitors, underscoring the broad applicability of this important chiral scaffold. Future research will undoubtedly continue to uncover new and innovative applications for this remarkable molecule in the ongoing quest for novel therapeutics.

References

  • Aboul-Enein, M., El-Azzouny, A. A. E.-S., Saleh, O. A., et al. (2016). Synthesis, bio-evaluation and molecular modeling studies of (2S)-1-[({[1-substituted cyclohexyl] methyl} amino) acetyl] pyrrolidine-2-carbonitriles for their DPP-4 inhibiting activity. International Journal of Pharmaceutical Sciences Review and Research, 39, 230–240.
  • Feng, J., Zhang, Z., Wallace, M. B., Stafford, J. A., Kaldor, S. W., Kassel, D. B., Navre, M., Shi, L., Skene, R. J., Asakawa, T., et al. (2007). Discovery of Alogliptin: A Potent, Selective, Bioavailable, and Efficacious Inhibitor of Dipeptidyl Peptidase IV. Journal of Medicinal Chemistry, 50, 2297–2300.
  • Thornberry, N. A., & Gallwitz, B. (2009). Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4). Best Practice & Research Clinical Endocrinology & Metabolism, 23(4), 479–486.
  • Gerokonstantis, D. T., Nikolaou, A., Magkrioti, C., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry, 28, 115216.
  • Wan, Y., Wang, J., Sun, F., et al. (2015). Design, synthesis and preliminary biological studies of pyrrolidine derivatives as Mcl-1 inhibitors. Bioorganic & Medicinal Chemistry, 23, 7685–7693.
  • Holst, J. J. (2007). The physiology of glucagon-like peptide 1. Physiological Reviews, 87(4), 1409–1439.
  • Schwehm, C., Li, J., Song, H., Hu, X., Kellam, B., & Stocks, M. J. (2015). Synthesis of new DPP-4 inhibitors based on a novel tricyclic scaffold. ACS Medicinal Chemistry Letters, 6(3), 324-328.
  • Syam, Y. M., Anwar, M. M., Abd El-Karim, S. S., Elseginy, S. A., Essa, B. M., & Sakr, T. M. (2021). New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies. RSC Advances, 11(58), 36989-37010.

Sources

The (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate Scaffold: A Comprehensive Guide to Nucleophilic Substitution Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is a chiral building block of significant interest to researchers in drug development and medicinal chemistry. As a derivative of pyroglutamic acid, a readily available and stereochemically defined natural product, this compound offers a versatile platform for the synthesis of complex molecular architectures.[1] Its rigid pyrrolidinone core, combined with the stereocenter at the 5-position and the reactive β-keto ester functionality, makes it an ideal starting point for generating libraries of diverse compounds for biological screening.[2] The N-benzyl group not only protects the lactam nitrogen but also introduces steric and electronic factors that can influence the stereochemical outcome of subsequent reactions. This guide provides a detailed exploration of the nucleophilic substitution reactions of this valuable scaffold, offering both mechanistic insights and practical, field-proven protocols for its derivatization.

Synthesis of the Core Scaffold: this compound

A robust and scalable synthesis of the title compound is paramount for its use in drug discovery programs. A common and efficient method involves a three-step sequence starting from the commercially available (R)-pyroglutamic acid.

Protocol 1: Synthesis of this compound

This protocol outlines a reliable method for the preparation of the title compound, proceeding through esterification of pyroglutamic acid, followed by N-benzylation, and finally an intramolecular Dieckmann condensation.

Step 1: Esterification of (R)-Pyroglutamic Acid

(R)-Pyroglutamic acid is first converted to its methyl ester to protect the carboxylic acid and prevent unwanted side reactions in the subsequent N-benzylation step.

  • Reaction: (R)-Pyroglutamic acid is reacted with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride.

  • Rationale: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

Step 2: N-Benzylation of (R)-Methyl 5-oxopyrrolidine-2-carboxylate

The lactam nitrogen is then protected with a benzyl group.

  • Reaction: The methyl pyroglutamate is treated with benzyl bromide in the presence of a base, such as sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (THF).

  • Rationale: Sodium hydride, a strong base, deprotonates the lactam nitrogen, generating a nucleophilic amide anion that readily displaces the bromide from benzyl bromide in an SN2 reaction.

Step 3: Dieckmann Condensation

The final step involves an intramolecular Claisen condensation, known as the Dieckmann condensation, to form the five-membered ring with the desired β-keto ester functionality.[3][4]

  • Reaction: The N-benzylated diester is treated with a strong base, such as sodium methoxide in methanol, to effect intramolecular cyclization.

  • Rationale: The base deprotonates the α-carbon of one of the ester groups, forming an enolate. This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular nucleophilic acyl substitution reaction, leading to the formation of the cyclic β-keto ester after an acidic workup.[5]

Illustrative Workflow for Synthesis

cluster_0 Synthesis of this compound A (R)-Pyroglutamic Acid B (R)-Methyl 5-oxopyrrolidine-2-carboxylate A->B  MeOH, H+ (cat.) Esterification C (R)-Methyl 1-benzyl-2-(methoxycarbonyl)pyrrolidine-5-carboxylate B->C  1. NaH, THF  2. BnBr N-Benzylation D This compound C->D  NaOMe, MeOH Dieckmann Condensation

Caption: Synthetic route to the target scaffold.

Nucleophilic Substitution at the C4 Position via Enolate Formation

The presence of the β-keto ester moiety makes the C4 position of the pyrrolidinone ring acidic. Deprotonation with a suitable base generates a nucleophilic enolate, which can then react with various electrophiles in a nucleophilic substitution reaction. The stereochemical outcome of this reaction is often influenced by the bulky N-benzyl group, which can direct the approach of the electrophile.

Protocol 2: Diastereoselective C4-Alkylation with an Indole-Derived Electrophile

This protocol, adapted from the work of Oliveira and Coelho, demonstrates the diastereoselective alkylation of a pyroglutamate derivative, which is analogous to the title compound.[6]

  • Substrate: this compound

  • Electrophile: 3-(Bromomethyl)-1-(tert-butoxycarbonyl)indole

  • Base: Lithium diisopropylamide (LDA)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Temperature: -78 °C to room temperature

Detailed Steps:

  • A solution of this compound in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of LDA in THF is added dropwise to the cooled solution, and the mixture is stirred for 1 hour to ensure complete enolate formation.

  • A solution of the indole-derived electrophile in anhydrous THF is then added dropwise at -78 °C.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 3 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the C4-alkylated product.

Causality Behind Experimental Choices:

  • LDA as Base: LDA is a strong, non-nucleophilic base, which is ideal for deprotonating the α-carbon without competing in a nucleophilic attack on the ester carbonyl.

  • Low Temperature (-78 °C): The reaction is performed at low temperature to control the formation of the kinetic enolate and to enhance the diastereoselectivity of the alkylation.

  • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous as the enolate is highly basic and will be quenched by any protic species.

Expected Outcome and Stereoselectivity:

The alkylation is expected to proceed with high diastereoselectivity. The bulky N-benzyl group is likely to block one face of the pyrrolidinone ring, directing the incoming electrophile to the opposite face. The major diastereomer will have the newly introduced substituent in a trans relationship to the benzyl group.

Data Summary for C4-Alkylation

ElectrophileProductDiastereomeric Ratio (d.r.)Yield (%)
3-(Bromomethyl)-1-(tert-butoxycarbonyl)indole4-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)methyl derivative>95:5~70-80

Mechanism of C4-Alkylation

cluster_1 C4-Alkylation Mechanism Start This compound Enolate Lithium Enolate Intermediate Start->Enolate LDA, THF, -78 °C Product C4-Alkylated Product Enolate->Product Electrophile Addition Electrophile Electrophile (E+) Electrophile->Product

Caption: General mechanism for C4-alkylation.

Nucleophilic Acyl Substitution at the C3-Ester

The methyl ester at the C3 position is susceptible to nucleophilic acyl substitution, allowing for the introduction of a wide range of functionalities. This includes the synthesis of amides, which are prevalent in many drug molecules, and the transesterification to other esters.

Protocol 3: Aminolysis of the Methyl Ester to Form an Amide

This protocol describes the conversion of the methyl ester to a benzylamide, a common transformation in medicinal chemistry.

  • Substrate: this compound

  • Nucleophile: Benzylamine

  • Solvent: Methanol

  • Conditions: Reflux

Detailed Steps:

  • This compound is dissolved in methanol.

  • An excess of benzylamine (2-3 equivalents) is added to the solution.

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The solvent and excess benzylamine are removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the corresponding N-benzylamide.

Causality Behind Experimental Choices:

  • Excess Benzylamine: Using an excess of the amine drives the equilibrium towards the formation of the more stable amide product.

  • Methanol as Solvent: Methanol is a suitable solvent that can solvate both the starting materials and the intermediate.

  • Reflux: Heating is necessary to provide the activation energy for the nucleophilic attack of the amine on the ester carbonyl.

Data Summary for Aminolysis

NucleophileProductConditionsYield (%)
BenzylamineN-benzyl-1-benzyl-5-oxopyrrolidine-3-carboxamideMeOH, reflux>80
Morpholine1-(1-benzyl-5-oxopyrrolidine-3-carbonyl)morpholineMeOH, reflux>85

Mechanism of Nucleophilic Acyl Substitution

cluster_2 Nucleophilic Acyl Substitution Mechanism Ester C3-Methyl Ester Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Tetrahedral Product Substituted Product Tetrahedral->Product Elimination of Methoxide

Caption: General mechanism for nucleophilic acyl substitution.

Conclusion and Future Perspectives

This compound is a powerful and versatile scaffold for the synthesis of novel, stereochemically defined molecules with potential therapeutic applications. The nucleophilic substitution reactions at both the C4 and C3 positions provide reliable and predictable pathways for introducing molecular diversity. The protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to fully exploit the synthetic potential of this privileged building block. Future work in this area will likely focus on the development of even more stereoselective and efficient catalytic methods for the functionalization of this scaffold, further expanding its utility in the quest for new medicines.

References

  • 960化工网. (n.d.). Cas no 51523-00-3 (Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate). Retrieved from [Link]

  • Oliveira, C. G. T., & Coelho, F. (1999). Highly Diastereoselective Alkylation of a Pyroglutamate Derivative with an Electrophile Obtained from Indole. Synthesis of a Potential Intermediate for the Preparation of the Natural Sweetener (-)-Monatin.
  • Stefanucci, A., Novellino, E., Costante, R., & D'Auria, M. (2014). Pyroglutamic Acid Derivatives: Building Blocks for Drug Discovery. HETEROCYCLES, 89(8), 1801-1823.
  • Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Mickevičius, V., & Grybaitė, B. (2025). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. Molecules, 30(12), 2639.
  • Dieckmann, W. (1894). Zur Kenntniss der Ringbildung aus Kohlenstoffketten. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103.
  • Schaefer, J. P., & Bloomfield, J. J. (2011).
  • Maslivets, A. N., & Tretyakov, N. A. (2023). (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. Molbank, 2023(4), M1751.
  • Oliveira, C. G. T., & Coelho, F. (1999). Highly Diastereoselective Alkylation of a Pyroglutamate Derivative with an Electrophile Obtained from Indole. Synthesis of a Potential Intermediate for the Preparation of the Natural Sweetener (-)-Monatin.
  • Vlasov, S., Garna, N., Holota, S., & Vlasova, K. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 71(1), 123-134.
  • Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Mickevičius, V., & Grybaitė, B. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035.
  • Organic Syntheses. (2021). Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives: Synthesis of Dimethyl- (S,E)-5-oxo-3-s. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 5-oxoprolinate. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Dieckmann condensation. Retrieved from [Link]

  • YouTube. (2018, May 10). Dieckmann Condensation Reaction Mechanism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • YouTube. (2017, January 12). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry. Retrieved from [Link]

  • YouTube. (2018, September 20). 20.3 Introduction to Nucleophilic Acyl Substitution. Retrieved from [Link]

  • Bentham Science. (n.d.). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Retrieved from [Link]

Sources

Application Note & Protocol: High-Fidelity Hydrolysis of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the saponification of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate to its corresponding carboxylic acid, (R)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and bioactive molecules.[1][2][3] We present a detailed, validated protocol employing lithium hydroxide (LiOH) in a mixed solvent system, designed to ensure high yield and, crucially, maintain the stereochemical integrity of the chiral center. The causality behind each experimental choice is explained, and in-process controls are outlined to guarantee a self-validating and reproducible procedure.

Introduction: Scientific Context and Importance

(R)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid and its derivatives are valuable building blocks in medicinal chemistry. The pyrrolidinone core is a common scaffold in a variety of biologically active compounds.[4][5] The successful and clean hydrolysis of the methyl ester is paramount for subsequent synthetic transformations, such as amide bond formation or other modifications of the carboxylic acid moiety.

The primary challenge in this hydrolysis is the potential for side reactions, including the hydrolysis of the lactam (amide) ring and racemization of the chiral center at the 3-position. The N-benzyl group offers stability to the lactam, but harsh conditions (e.g., high temperatures or strong concentrations of acid/base) can still lead to ring-opening.[6] Therefore, the choice of a mild yet effective hydrolysis agent is critical. Lithium hydroxide is a well-established reagent for the saponification of methyl esters, often favored in peptide and complex molecule synthesis due to its efficacy under moderate conditions.[7][8]

Mechanistic Rationale: Base-Catalyzed Ester Hydrolysis (Saponification)

The hydrolysis of the methyl ester proceeds via a base-catalyzed nucleophilic acyl substitution mechanism, commonly known as saponification.[9]

Key Mechanistic Steps:

  • Nucleophilic Attack: The hydroxide ion (⁻OH) from LiOH acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group.

  • Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the equilibrium towards the products, resulting in the formation of a lithium carboxylate salt and methanol.[9][10]

  • Protonation: A final acidification step during the workup protonates the carboxylate salt to yield the desired carboxylic acid product.

This base-catalyzed pathway is generally preferred over acid-catalyzed hydrolysis for this substrate because it is an irreversible process, which often leads to higher yields.[10] Furthermore, it minimizes the risk of epimerization at the chiral center, which can be more pronounced under acidic conditions.[11]

Chemical Reaction and Workflow Visualization

The overall transformation is depicted below:

G cluster_reactants Reactants cluster_products Products start This compound product (R)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid start->product THF/H₂O, 0°C to rt reagents 1. LiOH·H₂O 2. HCl (aq) byproduct Methanol (CH₃OH) Lithium Chloride (LiCl) G A Dissolve Ester in THF/H₂O B Cool to 0°C (Ice Bath) A->B C Add LiOH·H₂O Solution B->C D Warm to RT & Stir Overnight C->D E Monitor Reaction (TLC/LC-MS) D->E F Concentrate in vacuo E->F Upon Completion G Acidify with 1M HCl to pH ~2 F->G H Extract with Ethyl Acetate G->H I Dry Organic Layer (Na₂SO₄) H->I J Filter & Evaporate Solvent I->J K Characterize Product (NMR, MS, Chiral HPLC) J->K

Caption: Experimental workflow for the hydrolysis.

Detailed Experimental Protocol

This protocol is designed for a ~10 mmol scale reaction. Adjustments may be necessary for different scales.

4.1. Materials and Reagents

Reagent/MaterialGradeSupplier Example
This compound>98% enantiomeric excessCommercially available
Lithium hydroxide monohydrate (LiOH·H₂O)ACS Reagent gradeSigma-Aldrich
Tetrahydrofuran (THF)AnhydrousAcros Organics
Deionized WaterType IIn-house
Hydrochloric Acid (HCl), 1M solutionVolumetric standardFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeVWR
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent gradeEMD Millipore

4.2. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.33 g, 10.0 mmol, 1.0 equiv.).

  • Dissolution: Add a mixture of tetrahydrofuran (THF) and deionized water (2:1 v/v, 30 mL total volume). Stir at room temperature until the starting material is fully dissolved. A slightly biphasic mixture may be observed, which will homogenize upon stirring.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with gentle stirring.

  • Reagent Addition: In a separate beaker, dissolve lithium hydroxide monohydrate (LiOH·H₂O) (0.50 g, 12.0 mmol, 1.2 equiv.) in deionized water (10 mL). Add this aqueous solution dropwise to the cooled reaction mixture over 10-15 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir overnight (12-16 hours).

  • In-Process Control (Reaction Monitoring): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • TLC System: 50% Ethyl Acetate in Hexanes. The product (carboxylic acid) should have a lower Rf value (be more polar) than the starting material (ester).

    • LC-MS: Confirm the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

  • Workup - Quenching and Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporator) to remove the THF.

  • Acidification: To the remaining aqueous solution, add 1M HCl dropwise with stirring until the pH of the solution is approximately 2. A white precipitate of the product should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and wash the filter cake with a small amount of ethyl acetate.

  • Final Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which is often a white to off-white solid. The product can be further purified by recrystallization if necessary.

Trustworthiness and Self-Validation

The integrity of this protocol relies on several key checkpoints:

  • Reaction Monitoring: Regular analysis by TLC or LC-MS is crucial. The reaction should not be worked up until the starting material is fully consumed. This prevents contamination of the final product with unreacted ester.

  • pH Control: Careful acidification is necessary to ensure complete protonation of the carboxylate salt, maximizing the yield of the neutral carboxylic acid and facilitating its extraction into the organic phase.

  • Chiral Integrity Analysis: The most critical validation is to confirm the retention of stereochemistry. This should be done by comparing the optical rotation of the final product with literature values or by chiral HPLC analysis. The mild conditions (0°C to room temperature) and the use of LiOH are specifically chosen to minimize the risk of epimerization at the stereocenter. [11]* Spectroscopic Confirmation: The structure of the final product must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure that no side reactions, such as lactam hydrolysis, have occurred.

Expected Results and Data Summary

ParameterExpected Value
Reaction Time 12-16 hours
Typical Yield 85-95%
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) Characteristic peaks for benzyl and pyrrolidinone protons. Disappearance of the methyl ester singlet (~3.7 ppm). Appearance of a broad singlet for the carboxylic acid proton (>10 ppm).
Enantiomeric Excess (e.e.) >98% (as determined by chiral HPLC)

References

  • Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines . ACS Publications. Retrieved January 21, 2026, from [Link]

  • Amide Hydrolysis Using Acid Or Base . Master Organic Chemistry. (2019, October 7). Retrieved January 21, 2026, from [Link]

  • Amino Acid Chirality: Stereospecific Conversion and Physiological Implications . ACS Omega. Retrieved January 21, 2026, from [Link]

  • Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters . PubMed. Retrieved January 21, 2026, from [Link]

  • Cas no 51523-00-3 (Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate) . 960化工网. Retrieved January 21, 2026, from [Link]

  • Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound . Sciforum. Retrieved January 21, 2026, from [Link]

  • N-Methyl-2-pyrrolidone . Wikipedia. Retrieved January 21, 2026, from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors . PMC - NIH. Retrieved January 21, 2026, from [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism . Chemistry Steps. Retrieved January 21, 2026, from [Link]

  • Chiral checkpoints during protein biosynthesis . PMC - PubMed Central - NIH. Retrieved January 21, 2026, from [Link]

  • N-METHYL 2-PYRROLIDONE (NMP) . Ataman Kimya. Retrieved January 21, 2026, from [Link]

  • Ester to Acid - Common Conditions . Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Basic Hydrolysis of Esters - Saponification . Master Organic Chemistry. (2022, October 27). Retrieved January 21, 2026, from [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity . PMC - NIH. (2022, August 6). Retrieved January 21, 2026, from [Link]

  • (PDF) Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate . ResearchGate. Retrieved January 21, 2026, from [Link]

  • Mechanism Basic Hydrolysis Cyclic Amide [ORGANIC CHEMISTRY] Smith 22.28 . YouTube. (2021, March 24). Retrieved January 21, 2026, from [Link]

  • 2.2 Carboxy Group . Thieme Chemistry. Retrieved January 21, 2026, from [Link]

  • The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone . IOP Conference Series: Earth and Environmental Science. (2017, December 19). Retrieved January 21, 2026, from [Link]

  • Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst . Journal of Student Research. Retrieved January 21, 2026, from [Link]

  • Hydrolysis of chiral methyl ester . Reddit. (2025, August 16). Retrieved January 21, 2026, from [Link]

  • (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS . ResearchGate. (2020, April 24). Retrieved January 21, 2026, from [Link]

  • Hydrolysis of Esters and Amides . Dalal Institute. Retrieved January 21, 2026, from [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate . Journal of Chemical and Pharmaceutical Research. (2014). Retrieved January 21, 2026, from [Link]

  • Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor . PMC - NIH. Retrieved January 21, 2026, from [Link]

  • LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product? . Chemistry Stack Exchange. (2019, May 6). Retrieved January 21, 2026, from [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents . MDPI. (2023, April 27). Retrieved January 21, 2026, from [Link]

  • n-methyl-2-pyrrolidone is an aprotic solvent . YouTube. (2023, March 14). Retrieved January 21, 2026, from [Link]

  • mechanism of amide hydrolysis . YouTube. (2019, January 15). Retrieved January 21, 2026, from [Link]

  • (PDF) Preparation of 4,4-Dimethyloxazoline and Pyrrolidine Derivatives from Fatty Acid Methyl Esters Using Sodium Borohydride: Mild and Simple One-Pot Derivatization Procedures for a Gas Chromatographic–Mass Spectrometric Analysis of Fatty Acids . ResearchGate. Retrieved January 21, 2026, from [Link]

  • Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid . Hilaris Publisher. (2012, May 25). Retrieved January 21, 2026, from [Link]

  • Does Chirality Influence the Stability of Amino Acid –Cu Complexes in the Salt-Induced Peptide Formation Reaction? Insights from Density Functional Theory Calculations . NASA Technical Reports Server (NTRS). Retrieved January 21, 2026, from [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity . MDPI. Retrieved January 21, 2026, from [Link]

  • SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY . Chemical Technology. (2014, November 17). Retrieved January 21, 2026, from [Link]

  • CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. Google Patents.

Sources

Troubleshooting & Optimization

Column chromatography protocol for (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An essential component in various synthetic and medicinal chemistry applications is (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate.[1] Its utility as a chiral building block necessitates high purity, which is frequently achieved through column chromatography. This guide provides a comprehensive protocol and troubleshooting resource designed for researchers and drug development professionals to ensure successful purification.

Guiding Principles of Separation

The purification strategy for this compound by column chromatography is predicated on the principle of differential adsorption.[2] The stationary phase, typically polar silica gel, interacts with the molecules in the crude mixture. A less polar mobile phase is then used to elute the compounds from the column. Compounds with lower polarity will have weaker interactions with the silica gel and will travel down the column more quickly, while more polar compounds will be retained longer. By gradually increasing the polarity of the mobile phase, a separation of the components can be achieved.

Detailed Column Chromatography Protocol

This protocol outlines the standard procedure for the purification of this compound.

Step 1: Mobile Phase Optimization with Thin-Layer Chromatography (TLC)

The cornerstone of a successful column separation is the selection of an appropriate mobile phase, which is optimized using TLC.[3]

  • Prepare TLC Plates: Spot a small amount of the crude reaction mixture onto at least three different TLC plates.

  • Test Solvent Systems: Develop the plates in solvent systems of varying polarity. A common starting point for pyrrolidine derivatives is a mixture of a non-polar solvent like Hexane or Petroleum Ether and a more polar solvent like Ethyl Acetate.[3][4]

    • Test ratios such as 9:1, 7:3, and 1:1 (Hexane:Ethyl Acetate).

  • Analyze Results: The ideal solvent system will show the target compound with a Retention Factor (Rf) value between 0.25 and 0.35, and provide clear separation from impurities.

Step 2: Column Preparation and Packing

Proper column packing is crucial to prevent issues like band broadening and cracking.

  • Select Column: Choose a glass column with a diameter and length appropriate for the amount of crude material. A general rule is a 20:1 to 40:1 ratio of silica gel weight to crude product weight.

  • Prepare Slurry: In a beaker, create a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis (e.g., 9:1 Hexane:Ethyl Acetate).

  • Pack the Column: With the column outlet closed, pour the slurry into the column. Open the outlet to allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing and settling of the silica bed. Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

Step 3: Sample Loading
  • Dissolve Crude Product: Dissolve the crude material in a minimal amount of the appropriate solvent (e.g., dichloromethane or ethyl acetate).

  • Adsorb onto Silica (Dry Loading): Add a small amount of silica gel to the dissolved sample and evaporate the solvent under reduced pressure to obtain a free-flowing powder. This method is preferred as it often leads to better separation.

  • Load the Column: Carefully add the silica-adsorbed sample to the top of the column. Add another thin layer of sand on top of the sample layer.

Step 4: Elution and Fraction Collection
  • Begin Elution: Carefully add the initial mobile phase to the column and begin collecting fractions.

  • Gradient Elution: If necessary, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., move from 9:1 to 7:3 Hexane:Ethyl Acetate).[4] This helps to elute more strongly adsorbed compounds.

  • Monitor Fractions: Continuously monitor the collected fractions by TLC to identify which ones contain the pure product.

Step 5: Product Isolation
  • Combine Pure Fractions: Combine all fractions that contain only the pure desired product.

  • Solvent Evaporation: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Summary of Recommended Protocol Parameters
ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard polar stationary phase for effective separation of moderately polar organic compounds.[2]
Mobile Phase Hexane/Ethyl Acetate GradientOffers a good polarity range for eluting the target compound while separating it from less polar and more polar impurities.[3]
TLC Optimization Target Rf of 0.25-0.35Provides the best separation on the column.
Sample Loading Dry LoadingMinimizes band broadening and improves resolution.
Experimental Workflow Visualization

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Optimization (Hexane:EtOAc) Slurry 2. Prepare Silica Slurry Pack 3. Pack Column Load 4. Dry Load Sample Elute 5. Elute with Gradient Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evap 9. Evaporate Solvent Combine->Evap Product Pure Product Evap->Product

Caption: Workflow for column chromatography purification.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the column chromatography of this compound.

Q1: My compound is eluting with the solvent front (Rf is too high). What should I do?

A: This indicates that your mobile phase is too polar. You need to decrease its polarity. If you are using a Hexane:Ethyl Acetate system, increase the proportion of hexane. For example, if a 1:1 mixture is too polar, try a 3:1 or 7:3 mixture of Hexane:Ethyl Acetate. Always re-optimize with TLC before running the column.

Q2: My compound is not moving from the baseline (Rf is too low). How can I get it to elute?

A: Your mobile phase is not polar enough to displace the compound from the silica gel. You need to gradually increase the polarity of the eluent. In a Hexane:Ethyl Acetate system, this means increasing the proportion of ethyl acetate. If even 100% ethyl acetate is not sufficient, a more polar solvent like methanol can be added in small percentages (e.g., 1-5%) to the ethyl acetate.

Q3: The separation between my product and an impurity is poor. The spots are overlapping on the TLC plate.

A: Poor resolution can be due to several factors:

  • Incorrect Solvent System: The selectivity of your mobile phase may not be suitable. Try a different solvent system. For instance, you could substitute ethyl acetate with dichloromethane or a mixture of solvents.

  • Column Overloading: If too much crude material is loaded onto the column, band broadening will occur, leading to poor separation. Use a larger column or reduce the amount of sample.

  • Improper Packing: Channels or cracks in the silica bed will lead to a non-uniform flow of the mobile phase and result in poor separation. The column should be repacked.

Q4: I see "tailing" or "streaking" of my compound spot on the TLC plate and during column elution.

A: Tailing is often caused by the interaction of polar functional groups with acidic sites on the silica gel.

  • Add a Modifier: Since the target molecule contains a lactam and an ester, it has polar character. Adding a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase can neutralize the acidic silica sites and improve peak shape.

  • Check Concentration: Tailing can also be a sign of overloading the TLC plate or the column.

Q5: The backpressure in my flash chromatography system is too high.

A: High backpressure is typically caused by a blockage.

  • Clogged Frit: The inlet frit of the column may be clogged with particulate matter from your sample or solvents.[5] If possible, reverse the flow through the column at a low flow rate to dislodge the particulates.[5]

  • Precipitation: If your sample was dissolved in a strong solvent and precipitated upon contact with the less polar mobile phase on the column, this can clog the frit.[5] Ensure your sample is fully soluble in the initial mobile phase.

Q6: I've run the column, but I can't see any spots on my TLC plate under UV light.

A: While the benzyl group should make the compound UV-active, it's possible the concentration is too low or there's an issue with visualization.

  • Alternative Staining: Use a universal stain for TLC plates, such as potassium permanganate (KMnO₄) or phosphomolybdic acid. These will stain most organic compounds.

  • Check for Leaks: Ensure there are no leaks in your setup where the product could have been lost.

Troubleshooting Decision Tree

G Start Problem Identified PoorSep Poor Separation Start->PoorSep NoElution Compound Not Eluting Start->NoElution FastElution Compound Elutes Too Fast Start->FastElution Tailing Tailing/Streaking Start->Tailing SolventSystem Change Solvent System (e.g., DCM/MeOH) PoorSep->SolventSystem Try different polarity/selectivity ColumnSize Reduce Sample Load or Increase Column Size PoorSep->ColumnSize Overloaded? Repack Repack Column PoorSep->Repack Column cracked? IncreasePolarity Increase % of Polar Solvent (e.g., more EtOAc) NoElution->IncreasePolarity DecreasePolarity Decrease % of Polar Solvent (e.g., more Hexane) FastElution->DecreasePolarity AddModifier Add Modifier to Eluent (e.g., 0.5% Triethylamine) Tailing->AddModifier Acidic silica interaction? CheckLoad Reduce Sample Concentration Tailing->CheckLoad Overloaded?

Sources

Technical Support Center: Synthesis of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. This document is designed for researchers, chemists, and drug development professionals who utilize this critical chiral building block in their synthetic endeavors. As a versatile intermediate, its purity is paramount for the successful synthesis of complex bioactive molecules and APIs.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Part 1: Typical Synthetic Approach

A common and effective method for synthesizing chiral 5-oxopyrrolidine-3-carboxylates involves an asymmetric Michael addition reaction, followed by an intramolecular cyclization (lactamization). The general workflow is outlined below. Understanding this pathway is crucial for diagnosing the origin of potential impurities.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_end Product & Purification A N-benzylglycine methyl ester C Asymmetric Michael Addition A->C B Methyl acrylate B->C D Intermediate Adduct C->D Base/Catalyst E Intramolecular Cyclization (Lactamization) D->E F This compound (Crude Product) E->F G Purification (e.g., Column Chromatography) F->G H Final Pure Product G->H

Caption: General workflow for the synthesis of the target compound.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis and purification of this compound.

Question 1: My final product exhibits low enantiomeric excess (% ee). What is the primary cause, and how can it be mitigated?

Answer: The most probable cause of low enantiomeric excess is racemization at the C3 position of the pyrrolidone ring. The proton at this position is α- to the carbonyl group of the ester, making it acidic. Under certain conditions, this proton can be abstracted to form a planar, achiral enolate intermediate, which can then be re-protonated from either face, leading to a mixture of (R) and (S) enantiomers.

Causality & Mechanism: Racemization is particularly problematic under basic conditions, which are often required for the initial Michael addition or can persist if the reaction is not properly quenched. The equilibrium between the chiral starting material and the achiral enolate is the root cause of the loss of stereochemical integrity.

Racemization R_Product (R)-Product Enolate Achiral Enolate Intermediate R_Product->Enolate + Base (B-) - H+ Enolate->R_Product + H+ S_Product (S)-Product (Impurity) Enolate->S_Product + H+

Caption: Mechanism of base-catalyzed racemization at the C3 position.

Troubleshooting Protocol:

  • Base Selection & Stoichiometry:

    • Use the minimum effective amount of base.

    • Employ a non-nucleophilic, sterically hindered base if possible.

    • Ensure the complete consumption or neutralization of the base at the end of the reaction.

  • Temperature Control:

    • Run the reaction at the lowest feasible temperature to disfavor the enolization equilibrium.

    • Perform a cold workup, keeping all solutions in an ice bath.

  • Workup Procedure:

    • Quench the reaction promptly upon completion by adding a mild acidic solution (e.g., saturated aq. NH₄Cl or cold, dilute HCl) to neutralize the base and protonate any enolate. Do this at 0°C or below.

  • Solvent Choice:

    • Polar aprotic solvents can sometimes stabilize the enolate intermediate, potentially increasing the rate of racemization. A solvent screen may be necessary to optimize enantioselectivity.

Validation: The success of these adjustments must be confirmed by chiral HPLC analysis of the final product.

Question 2: My crude reaction mixture contains a significant amount of a byproduct with a mass corresponding to the hydrolysis of the methyl ester. How can I prevent this?

Answer: The presence of the corresponding carboxylic acid, (R)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid, is a common impurity resulting from the hydrolysis of the methyl ester. This can occur under either acidic or basic conditions, particularly in the presence of water.

Causality:

  • Basic Hydrolysis (Saponification): If excess base is used and the workup is aqueous, saponification can occur, especially if the mixture is stirred for an extended period or at elevated temperatures.[2]

  • Acidic Hydrolysis: A strongly acidic workup can also catalyze the hydrolysis of the ester.

Troubleshooting Protocol:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and that anhydrous solvents are used throughout the reaction.

  • Workup pH Control:

    • During a basic workup, avoid prolonged exposure. Neutralize the solution and proceed with extraction quickly.

    • During an acidic workup, use a mild acid and avoid heating. A wash with saturated sodium bicarbonate solution can help remove any formed carboxylic acid impurity into the aqueous layer.

  • Purification Strategy: The carboxylic acid impurity often has very different polarity from the desired ester. It can typically be removed effectively with a standard silica gel column chromatography, or by performing a basic wash (e.g., with NaHCO₃ solution) during the workup, which will deprotonate the acid and extract it into the aqueous phase.

Question 3: The reaction appears sluggish or incomplete, with starting materials remaining even after extended reaction times. What steps should I take?

Answer: Incomplete conversion is a frequent issue that can stem from several factors related to reagent quality, reaction conditions, or catalyst activity.

Troubleshooting Protocol:

  • Reagent Purity:

    • N-benzylglycine methyl ester: This starting material can be unstable. Verify its purity by NMR before use. Consider re-purification if necessary.

    • Methyl acrylate: This reagent can polymerize upon storage. Use freshly distilled or a newly opened bottle.

    • Base/Catalyst: Ensure the base is not old or deactivated (e.g., sodium hydride that has been exposed to air). If using a chiral catalyst, verify its integrity and loading.

  • Reaction Monitoring: Do not rely solely on a predetermined reaction time. Monitor the reaction's progress using a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete only when the limiting reagent is consumed.

  • Temperature and Concentration:

    • If the reaction is sluggish at a low temperature (often used to maintain enantioselectivity), consider a modest, incremental increase in temperature while carefully monitoring the % ee of the product.

    • Ensure the reaction concentration is appropriate. Reactions that are too dilute may proceed slowly.

Part 3: Summary of Impurities & Analytical Protocols

For quick reference, the table below summarizes the common impurities discussed.

Impurity NamePotential SourceRecommended Analytical MethodPrevention / Mitigation Strategy
(S)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate Racemization via enolate formationChiral HPLCControl of base, low temperature, rapid acidic quench
(R)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid Hydrolysis of the methyl esterLC-MS, ¹H NMRAnhydrous conditions, careful pH control during workup
N-benzylglycine methyl ester Incomplete reactionTLC, LC-MS, ¹H NMRCheck reagent quality, monitor reaction to completion
Methyl acrylate polymer Polymerization of starting material¹H NMR (broad signals)Use fresh, inhibitor-free methyl acrylate
Key Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Excess (% ee) Determination

  • Column: Chiralpak® AD-H or equivalent cellulose-based chiral stationary phase.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). This must be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure: Dissolve a small sample of the purified product in the mobile phase. Inject onto the column and integrate the peak areas for the (R) and (S) enantiomers. Calculate % ee as: (|Area(R) - Area(S)| / (Area(R) + Area(S))) * 100.

Protocol 2: ¹H NMR for Structural Verification and Purity Assessment

  • Solvent: CDCl₃

  • Expected Chemical Shifts (δ, ppm):

    • ~7.3 ppm: Multiplet, 5H (Aromatic protons of benzyl group)

    • ~4.6 ppm: Singlet or AB quartet, 2H (Benzylic CH₂)

    • ~3.7 ppm: Singlet, 3H (Methyl ester CH₃)

    • ~3.5-3.8 ppm: Multiplet, 1H (CH at C3)

    • ~2.4-2.8 ppm: Multiplets, 4H (Pyrrolidone ring CH₂ groups)

  • Analysis: Look for the absence of signals from starting materials. The presence of a very broad singlet above 10 ppm would indicate the carboxylic acid impurity.[3]

Protocol 3: LC-MS for Mass Confirmation

  • Expected Mass: The molecular formula is C₁₃H₁₅NO₃, with a molecular weight of 233.26 g/mol .[4]

  • Analysis: In positive ion mode, look for the [M+H]⁺ ion at m/z 234.1. The presence of an ion at m/z 220.1 would correspond to the hydrolyzed carboxylic acid [M+H]⁺.

References

  • Cas no 51523-00-3 (Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate) - 960化工网. Available at: [Link]

  • Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: synthesis and structure | Request PDF - ResearchGate. Available at: [Link]

  • Stereodivergent silver-catalyzed synthesis of pyroglutamic acid esters - RSC Publishing. Available at: [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC - NIH. Available at: [Link]

  • Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (C13H15NO3) - PubChem. Available at: [Link]

  • Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis - PubMed. Available at: [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • The problem of racemization in drug discovery and tools to predict it - ResearchGate. Available at: [Link]

  • From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells. Available at: [Link]

Sources

Technical Support Center: Synthesis of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. As a versatile chiral building block, the pyrrolidone ring is a key structural motif in many biologically active compounds and pharmaceuticals.[1][2] The stereochemical integrity of the C3 position is paramount, and its preservation is the central challenge of this synthesis.

This guide provides in-depth, field-proven insights in a question-and-answer format to troubleshoot specific experimental issues, supported by detailed protocols and mechanistic explanations.

Overview of the Synthetic Pathway

The most common and stereochemically sensitive route to this compound begins with the readily available chiral pool starting material, (L)-glutamic acid. The synthesis generally proceeds through three key stages: N-benzylation, esterification of both carboxylic acids, and a final base-catalyzed intramolecular cyclization to form the desired pyroglutamate structure.

Synthetic_Pathway cluster_0 Starting Material cluster_1 Intermediate 1 cluster_2 Intermediate 2 cluster_3 Final Product L_Glu L-Glutamic Acid NBn_Glu N-Benzyl-L-Glutamic Acid L_Glu->NBn_Glu 1. Benzyl Halide, Base DiEster N-Benzyl-L-Glutamic Acid Dimethyl Ester NBn_Glu->DiEster 2. MeOH, Acid Catalyst (e.g., SOCl₂) Product (R)-Methyl 1-benzyl-5- oxopyrrolidine-3-carboxylate DiEster->Product 3. Base-catalyzed Cyclization (e.g., NaOMe) Epimerization_Mechanism R_Product (R)-Product (Desired) Enolate Planar Enolate Intermediate (Achiral) R_Product->Enolate + Base (e.g., MeO⁻) - H⁺ S_Product (S)-Product (Undesired Epimer) Enolate->S_Product + H⁺ Troubleshooting_Low_Yield Start Problem: Low Yield, Starting Material Remains Check_Base Was the base fresh and active? (e.g., NaH not quenched, KOtBu not hydrolyzed) Start->Check_Base Check_Anhydrous Were reaction conditions strictly anhydrous? Check_Base->Check_Anhydrous Yes Solution_Base Solution: Use a fresh bottle of base or titrate to confirm activity. Check_Base->Solution_Base No Check_Temp Was the reaction temperature too low? Check_Anhydrous->Check_Temp Yes Solution_Anhydrous Solution: Dry solvent and glassware thoroughly. Run under inert atmosphere (N₂ or Ar). Check_Anhydrous->Solution_Anhydrous No Solution_Temp Solution: Allow reaction to slowly warm to room temperature. If epimerization is not an issue, gentle heating (40°C) can be tested. Check_Temp->Solution_Temp Yes

Sources

Technical Support Center: Synthesis of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chiral intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yield and enantioselectivity. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.

Introduction to the Synthesis

This compound is a valuable chiral building block in medicinal chemistry, often utilized in the synthesis of various therapeutic agents. Its stereochemical purity is critical for the biological activity and safety of the final drug substance. The synthesis of this molecule with high enantiomeric excess (ee) can be challenging, and low yields are a common issue. This guide will focus on a robust synthetic strategy involving an asymmetric Michael addition followed by an intramolecular cyclization and subsequent esterification. We will explore the critical parameters at each step and provide solutions to common problems you may encounter.

Proposed Asymmetric Synthetic Pathway

A reliable method for the asymmetric synthesis of the target molecule involves a stereoselective Michael addition of a chiral amine to dimethyl itaconate, followed by intramolecular cyclization to form the corresponding carboxylic acid, and a final esterification step. This pathway offers good control over the stereochemistry at the C3 position.

Synthetic_Pathway reagents Starting Materials: - Dimethyl Itaconate - (R)-N-benzyl-N-(α-methylbenzyl)amine (Chiral Amine) step1 Asymmetric Michael Addition reagents->step1 intermediate1 Diastereomeric Michael Adduct step1->intermediate1 step2 Intramolecular Cyclization (e.g., via saponification and acidification) intermediate1->step2 intermediate2 (R)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid step2->intermediate2 step3 Esterification (e.g., with Methanol and Acid Catalyst) intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Guide

This section addresses specific problems you might face during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield in the Asymmetric Michael Addition Step

Question: My Michael addition of (R)-N-benzyl-N-(α-methylbenzyl)amine to dimethyl itaconate is resulting in a low yield of the desired adduct. What could be the cause and how can I improve it?

Answer:

Low yields in the Michael addition step can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting this issue:

  • Reagent Purity:

    • Chiral Amine: The purity of your chiral amine is paramount. Impurities can interfere with the reaction. Ensure the amine is of high purity, and if necessary, purify it by distillation or chromatography before use.

    • Dimethyl Itaconate: While generally stable, dimethyl itaconate can polymerize over time, especially if not stored properly. Use freshly distilled or high-purity commercial-grade reagent.

  • Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Aprotic solvents like THF, toluene, or dichloromethane are generally preferred. Ensure the solvent is anhydrous, as water can react with the reagents.

    • Temperature: Michael additions are often sensitive to temperature.[1] Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can improve diastereoselectivity and reduce side reactions, although it may require longer reaction times.[1] Conversely, if the reaction is too slow, a modest increase in temperature might be necessary.

    • Stoichiometry: Ensure the molar ratio of the reactants is optimal. A slight excess of one reagent (typically the less expensive one) can sometimes drive the reaction to completion. Experiment with ratios from 1:1 to 1:1.2 (amine to itaconate).

  • Reaction Monitoring:

    • Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.

ParameterRecommendationRationale
Solvent Anhydrous THF, Toluene, or CH₂Cl₂Aprotic solvents prevent unwanted side reactions.
Temperature Start at 0 °C and adjust as neededBalances reaction rate and diastereoselectivity.
Reactant Ratio 1:1 to 1:1.2 (Amine:Itaconate)A slight excess can improve conversion.
Issue 2: Poor Diastereoselectivity in the Michael Addition

Question: I am getting a mixture of diastereomers in my Michael addition. How can I improve the diastereoselectivity?

Answer:

Achieving high diastereoselectivity is crucial for obtaining the desired (R)-enantiomer in the final product. Here are key factors to consider:

  • Chiral Auxiliary: The effectiveness of the chiral auxiliary ((R)-N-benzyl-N-(α-methylbenzyl)amine) is dependent on its ability to control the facial selectivity of the addition. The bulky nature of the auxiliary is designed to favor one approach of the electrophile.

  • Temperature: As mentioned previously, lower reaction temperatures generally lead to higher diastereoselectivity.[1] The increased thermal energy at higher temperatures can overcome the small energy differences between the transition states leading to the different diastereomers.

  • Solvent Polarity: The polarity of the solvent can influence the conformation of the transition state. Experiment with solvents of varying polarity to find the optimal conditions. Non-polar solvents like toluene or hexane may enhance the steric effects of the chiral auxiliary.

  • Lewis Acid Additives: In some cases, the addition of a Lewis acid can enhance diastereoselectivity by coordinating to the Michael acceptor and increasing its electrophilicity, while also organizing the transition state. However, this should be approached with caution as it can also catalyze side reactions.

Diastereoselectivity_Factors title Factors Influencing Diastereoselectivity factors Key Factors temp Low Temperature factors->temp favors one transition state solvent Solvent Polarity factors->solvent influences transition state conformation auxiliary Chiral Auxiliary Effectiveness factors->auxiliary steric hindrance directs addition

Caption: Key factors that influence the diastereoselectivity of the Michael addition.

Issue 3: Difficulty with Intramolecular Cyclization

Question: The intramolecular cyclization of the Michael adduct to form the pyrrolidinone ring is inefficient. What can I do to improve the yield of this step?

Answer:

The intramolecular cyclization is a critical ring-forming step. Inefficiency here can be due to several factors:

  • Reaction Conditions:

    • Base/Acid Strength: This cyclization can often be promoted by either a base (for deprotonation and subsequent nucleophilic attack) or an acid (to activate the ester for nucleophilic attack by the amine). If one is not working, consider trying the other. For base-catalyzed cyclization, stronger, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) might be necessary. For acid-catalyzed cyclization, a strong acid like sulfuric acid or p-toluenesulfonic acid can be effective.

    • Temperature: The cyclization may require heating to overcome the activation energy barrier. Refluxing in a suitable solvent is a common practice. However, excessive heat can lead to decomposition.

    • Concentration: The reaction should be run at a relatively high dilution to favor intramolecular cyclization over intermolecular polymerization.

  • Purification of the Michael Adduct: Ensure the Michael adduct is sufficiently pure before proceeding to the cyclization step. Unreacted starting materials or byproducts from the first step can interfere with the cyclization.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the enantiomeric excess (ee) of my final product?

A1: The most reliable methods for determining the enantiomeric excess of this compound are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent.[2][3][4]

  • Chiral HPLC: This is the gold standard for ee determination.[4] You will need a chiral stationary phase column that can separate the (R) and (S) enantiomers. By comparing the peak areas of the two enantiomers, you can calculate the ee.

  • NMR with Chiral Solvating Agents (CSAs): In the presence of a CSA, the enantiomers of your compound will form diastereomeric complexes that have slightly different chemical shifts in the NMR spectrum.[2] This allows you to integrate the signals corresponding to each enantiomer and calculate the ee.

Q2: What are some common side reactions to be aware of?

A2:

  • Polymerization of Dimethyl Itaconate: As mentioned, this can be minimized by using fresh, high-purity reagent and avoiding excessive heat.

  • Racemization: The stereocenter at the C3 position can be susceptible to racemization, especially under harsh basic or acidic conditions. It is important to use the mildest effective conditions for cyclization and esterification.

  • Over-reduction: If any reduction steps are involved in alternative synthetic routes, care must be taken to avoid the reduction of the ester or amide functionalities.

Q3: Can I use a different chiral auxiliary?

A3: Yes, other chiral auxiliaries can be used. Evans oxazolidinones and Oppolzer's camphorsultam are well-established chiral auxiliaries that have been successfully used in asymmetric synthesis to induce high levels of stereocontrol.[5] The choice of auxiliary will depend on the specific reaction conditions and the desired stereochemical outcome.

Experimental Protocols

Protocol 1: Asymmetric Michael Addition
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous toluene (100 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Add (R)-N-benzyl-N-(α-methylbenzyl)amine (1.0 eq) to the flask.

  • Slowly add dimethyl itaconate (1.05 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired Michael adduct.

Protocol 2: Intramolecular Cyclization and Esterification
  • Dissolve the purified Michael adduct (1.0 eq) in a mixture of methanol (100 mL) and water (20 mL).

  • Add potassium hydroxide (3.0 eq) and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the methanol.

  • Dilute the residue with water (50 mL) and wash with dichloromethane (2 x 30 mL) to remove any non-polar impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH 2 with 2M HCl.

  • Extract the acidic aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid.

  • To the crude carboxylic acid, add methanol (100 mL) and a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

References

  • Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]

  • Hansen, M. (2021). Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. The Aquila Digital Community. Available from: [Link]

  • ResearchGate. (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Available from: [Link]

  • ResearchGate. Optimization of Conditions for the Asymmetric Michael Addition of... | Download Table. Available from: [Link]

  • ACS Publications. Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition | Organic Process Research & Development. Available from: [Link]

  • ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines. Available from: [Link]

  • PMC - NIH. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Available from: [Link]

  • MDPI. Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Available from: [Link]

  • PMC - NIH. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Available from: [Link]

  • ChemRxiv. Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. Available from: [Link]

  • ResearchGate. NMR determination of enantiomeric excess. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). N-Acyl 'Quat' pyrrolidinone auxiliary as a chiral amide equivalent via direct aminolysis. Available from: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Asymmetric Synthesis of 3-Benzyl and Allyl Isoindolinones by Pd-Catalyzed Dicarbofunctionalization of 1,1-Disubstituted Enamides. Available from: [Link]

  • Sci-Hub. 2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl]methanol via Aza-Diels-Alder Reaction. Available from: [Link]

  • Buchler GmbH. Asymmetric Michael Addition. Available from: [Link]

  • ResearchGate. Synthesis of Pyrrolidones and Caprolactams by Intramolecular Cyclization of Linear Precursors. Available from: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Available from: [Link]

  • PMC. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Available from: [Link]

  • MDPI. A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Available from: [Link]

  • PubMed Central. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Available from: [Link]

  • Herald Scholarly Open Access. Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Available from: [Link]

  • ACS Publications. Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans | Organic Letters. Available from: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Available from: [Link]

  • ResearchGate. Enantioselective Synthesis of Substituted Pyrrolidines by Dynamic Resolution | Request PDF. Available from: [Link]

  • ACS Publications. Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines | Organic Letters. Available from: [Link]

  • PubMed. Synthesis of heterosubstituted hexaarylbenzenes via asymmetric carbonylative couplings of benzyl halides. Available from: [Link]

  • Organic-Chemistry.org. Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis. Available from: [Link]

  • ResearchGate. 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds | Request PDF. Available from: [Link]

Sources

Preventing racemization of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable chiral building block. Maintaining the enantiomeric integrity of this compound is critical for its successful application in synthesis, as racemization can lead to undesired stereoisomers, impacting biological activity and complicating purification. This document provides in-depth troubleshooting guides and answers to frequently asked questions to help you preserve the stereochemistry of your material.

The Core Challenge: Understanding the Mechanism of Racemization

The primary vulnerability of this compound lies in the acidity of the proton at the C3 position—the chiral center. This proton is alpha to the ester's carbonyl group, which acts as an electron-withdrawing group, making the proton susceptible to abstraction.

Under either basic or acidic conditions, this chiral center can be deprotonated to form a planar, achiral enolate (or enol) intermediate. The subsequent reprotonation can occur from either face of this planar molecule, leading to the formation of both the desired (R)-enantiomer and the undesired (S)-enantiomer, resulting in a loss of optical purity, a process known as racemization.[1][2]

The key to preventing racemization is to control the conditions that favor the formation of this planar intermediate.

Racemization_Mechanism Figure 1: Mechanism of Base-Catalyzed Racemization cluster_Enolate R_Molecule (R)-Enantiomer (Chiral) Planar_Enolate Planar Enolate Intermediate (Achiral) R_Molecule->Planar_Enolate  + Base (B:) - HB⁺ Planar_Enolate->R_Molecule  + HB⁺ (Protonation) - B: S_Molecule (S)-Enantiomer (Chiral) Planar_Enolate->S_Molecule  + HB⁺ (Protonation) - B:

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Troubleshooting Guide: Preserving Chiral Integrity

This section addresses common experimental issues that can lead to a loss of enantiomeric excess (ee).

Q1: My reaction, which uses a base, is showing significant racemization. What are the likely causes and solutions?

This is the most common scenario for racemization of this compound. The base abstracts the acidic C3 proton, initiating the racemization pathway.[3][4] The choice of base, temperature, and reaction time are critical variables.

Causality: Strong bases readily deprotonate the C3 position. The longer the resulting enolate exists in solution, the greater the opportunity for reprotonation to form the undesired (S)-enantiomer.

Troubleshooting & Solutions:

  • Re-evaluate Your Choice of Base: Strong bases like hydroxides (NaOH, KOH), alkoxides (NaOMe, KOtBu), and strong non-nucleophilic bases (DBU, LiHMDS) pose a high risk. Whenever possible, opt for weaker, sterically hindered organic bases.

  • Control Stoichiometry: Use the minimum catalytic or stoichiometric amount of base required for the reaction to proceed. An excess of base will accelerate racemization.

  • Lower the Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Low temperatures decrease the rate of deprotonation and increase the kinetic barrier to racemization. Reactions are commonly run between -78 °C and 0 °C.

  • Minimize Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction promptly upon completion to minimize the compound's exposure to racemization-inducing conditions.

Table 1: Impact of Base Selection on Racemization Risk
Base Type Relative Racemization Risk
Strong Bases (e.g., NaOH, KOtBu, LDA)High
Organic Amines (e.g., Triethylamine (TEA), DBU)Moderate to High
Hindered, Non-Nucleophilic Bases (e.g., DIPEA, 2,6-Lutidine)Low to Moderate
Inorganic Carbonates (e.g., K₂CO₃, Cs₂CO₃)Moderate
Q2: I'm observing a drop in enantiomeric excess after purification by silica gel chromatography. Why is this happening?

Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can act as proton donors and acceptors, catalyzing the formation of the enol intermediate and causing racemization on the column.

Causality: The prolonged interaction of your compound with the acidic stationary phase provides an environment conducive to racemization.

Troubleshooting & Solutions:

  • Neutralize the Silica Gel: Before use, wash or slurry the silica gel with a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine or pyridine in your chosen eluent. This deactivates the acidic sites.

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or treated stationary phases like deactivated silica.

  • Minimize Residence Time: Employ flash chromatography rather than gravity chromatography to reduce the time the compound spends on the column.

  • Consider Crystallization: If possible, crystallization is an excellent alternative purification method that avoids contact with potentially harmful stationary phases and can often lead to an enhancement of enantiomeric purity.

Q3: I need to perform a saponification of the methyl ester. How can I avoid racemization?

Standard saponification using strong aqueous bases (e.g., LiOH, NaOH) is one of the highest-risk procedures for this molecule due to the combination of a strong base and a protic solvent (water), which readily facilitates the enolate-reprotonation cycle.

Causality: The hydroxide ion is a strong base that rapidly abstracts the C3 proton, while water provides an abundant source of protons for the non-stereospecific reprotonation of the planar enolate.

Troubleshooting & Solutions:

  • Enzymatic Hydrolysis: This is the most reliable method. Lipases can often hydrolyze the ester under mild, near-neutral pH conditions, completely avoiding the risk of base-catalyzed racemization.

  • Mild Chemical Methods: If enzymatic methods are not feasible, explore milder, non-basic hydrolysis conditions. For example, procedures involving trimethyltin hydroxide or other specialized reagents can sometimes achieve hydrolysis with minimal racemization.

  • Cryo-Saponification (High-Risk): If a strong base must be used, the reaction must be performed at very low temperatures (e.g., -40 °C to -20 °C) with careful monitoring and a rapid, controlled acidic quench to neutralize the base as soon as the reaction is complete. This method requires significant optimization and carries a high risk of failure.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for this compound? A: Store the compound in a tightly sealed container in a cool, dry, and dark environment. To prevent exposure to atmospheric moisture and acidic/basic contaminants, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Q: How can I reliably determine the enantiomeric excess (ee) of my material? A: The gold standard for determining ee is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . You will need to develop a method using a suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel® OD-H, Chiralpak® AD-H). The mobile phase (typically a mixture of hexanes and an alcohol like isopropanol) will need to be optimized to achieve baseline separation of the (R) and (S) enantiomers.

Q: Besides the C3 proton, are other parts of the molecule susceptible to reaction? A: Yes, the molecule has several reactive sites. The ester can be hydrolyzed, transesterified, or converted to an amide. The lactam carbonyl can be reduced. The N-benzyl group can be removed via hydrogenolysis. However, the C3 proton's acidity is the primary concern regarding the stability of the chiral center.[5][6]

Q: Is it safe to heat this compound? A: Heating should be avoided whenever possible. Increased temperature provides the activation energy needed for enolate formation and dramatically accelerates the rate of racemization. If a reaction requires heat, use the lowest effective temperature for the shortest possible duration and always analyze the product for loss of optical purity.

Validated Experimental Protocols

Protocol 1: Neutralization of Silica Gel for Flash Chromatography

This protocol describes the preparation of neutralized silica gel to minimize the risk of on-column racemization.

  • Prepare the Eluent: Prepare your desired mobile phase (e.g., 30% Ethyl Acetate in Hexane). To this solution, add triethylamine (TEA) to a final concentration of 1% (v/v).

  • Prepare the Slurry: In a fume hood, place the required amount of silica gel for your column into a beaker. Add the TEA-containing eluent and gently swirl to create a uniform slurry.

  • Pack the Column: Pour the slurry into your chromatography column and allow the silica to settle, draining the excess solvent.

  • Equilibrate: Before loading your sample, flush the packed column with at least 3-5 column volumes of the TEA-containing eluent to ensure all acidic sites are thoroughly neutralized.

  • Load and Elute: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column. Elute as you normally would, collecting fractions.

Protocol 2: Chiral Stability Test

This protocol allows you to test the stability of your compound under specific basic conditions.

  • Prepare a Stock Solution: Accurately weigh ~10 mg of your this compound (of known ee) and dissolve it in 10 mL of a dry, aprotic solvent (e.g., THF) in a flame-dried flask under an inert atmosphere.

  • Initial Analysis (T=0): Withdraw an aliquot, quench it with a mild acidic solution (e.g., saturated NH₄Cl), extract with a suitable organic solvent, dry, and concentrate. Analyze this initial sample by Chiral HPLC to confirm the starting ee.

  • Initiate the Test: Cool the remaining stock solution to the desired temperature (e.g., 0 °C). Add a specific amount of the base you wish to test (e.g., 1.1 equivalents of DIPEA).

  • Time-Point Analysis: At set intervals (e.g., 1h, 4h, 12h, 24h), withdraw identical aliquots and quench/process them as described in step 2.

  • Analyze and Compare: Analyze each time-point sample by Chiral HPLC. A decrease in the percentage of the (R)-enantiomer over time indicates that the chosen conditions are causing racemization.

Caption: A logical workflow for assessing compound stability.

References

  • Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate Properties. (n.d.). 960化工网. Retrieved from [Link]

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024, June 17). YouTube. Retrieved from [Link]

  • Stereoisomerization at the α-carbon. (2022, July 20). Chemistry LibreTexts. Retrieved from [Link]

  • Racemization of Chiral Carbonyl Compounds. (2014, June 25). YouTube. Retrieved from [Link]

  • Epimerisation in Peptide Synthesis. (n.d.). PubMed Central - NIH. Retrieved from [Link]

  • Parrish, J. P., et al. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. LOCKSS. Retrieved from [Link]

  • US Patent 5,847,202A - Racemization process for optically active carboxylic acids or salts or esters thereof. (n.d.). Google Patents.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. (2022, August 6). Pharmaceuticals (Basel). Retrieved from [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. (2023, April 27). Molecules. Retrieved from [Link]

  • SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. (2014, November 17). Chemical Technology. Retrieved from [Link]

Sources

Technical Support Center: Diastereoselective Reactions of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of diastereoselective reactions involving (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate.

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile chiral building block. As a derivative of pyroglutamic acid, this compound is a powerful precursor for synthesizing a wide range of complex, biologically active molecules and pharmaceuticals.[1][2]

The stereocenter at the C3 position is critical, and its integrity must be maintained and leveraged during subsequent chemical transformations. The most common diastereoselective reaction performed on this substrate is the alkylation of the C3 position via an enolate intermediate. Achieving high diastereoselectivity in these reactions is paramount but can be challenging. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your experimental outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the diastereoselective alkylation of this compound.

Issue 1: Low Diastereoselectivity (Poor d.r.)

You've performed an alkylation at the C3 position, but NMR or chiral HPLC analysis shows a nearly 1:1 mixture of diastereomers, or a ratio significantly lower than expected.

  • Enolate Geometry Control: The stereochemical outcome of the alkylation is dictated by the facial selectivity of the electrophile's approach to the enolate. Failure to form a single, well-defined enolate geometry (E vs. Z) is a primary cause of low diastereoselectivity.

  • Epimerization: The C3 proton is acidic. Under unsuitable basic or thermal conditions, this stereocenter can epimerize. The formation of the planar enolate intermediate temporarily erases the chirality at this center; if the subsequent alkylation is not faster than reprotonation or other equilibration pathways, stereochemical integrity is lost.[3]

  • Incorrect Temperature: Enolate formation and alkylation are highly temperature-sensitive. Running the reaction at temperatures higher than the standard -78 °C can lead to the formation of the more stable, thermodynamic enolate, which may offer poor facial selectivity, or allow for enolate equilibration.[4]

  • Inappropriate Base: The choice of base is critical. Weaker bases or bases with coordinating counter-ions that are too small or too large can fail to establish the necessary chelation-controlled transition state that directs the electrophile.

  • Prolonged Reaction Time: Leaving the reaction to stir for too long, especially after the addition of the electrophile, can allow for product epimerization or other side reactions that erode the diastereomeric ratio.[5]

  • Strict Temperature Control:

    • Action: Maintain a constant temperature of -78 °C (a dry ice/acetone bath is standard) throughout the deprotonation and alkylation steps.

    • Causality: At this low temperature, the deprotonation is kinetically controlled, favoring the formation of the less substituted, "kinetic" enolate.[4] This prevents equilibration to the thermodynamic enolate and minimizes the risk of epimerization.

  • Optimize Base and Solvent System:

    • Action: Use a strong, non-nucleophilic, sterically hindered base. Lithium diisopropylamide (LDA) is the industry standard for this transformation. Use anhydrous aprotic solvents like tetrahydrofuran (THF).

    • Causality: LDA efficiently and irreversibly deprotonates the C3 position at low temperatures.[4] The lithium cation is crucial as it forms a rigid, chelated six-membered ring with the two carbonyl oxygens of the substrate. This chelation forces the N-benzyl group into a specific orientation, effectively blocking one face of the planar enolate and directing the incoming electrophile to the opposite face.[6]

  • Control Reaction Times:

    • Action: Monitor the reaction progress by thin-layer chromatography (TLC). The enolate formation step is typically rapid (15-30 minutes). After adding the electrophile, the reaction should be quenched as soon as the starting material is consumed.

    • Causality: Minimizing reaction time reduces the opportunity for undesired side reactions, including isomerization of the product.[5]

ParameterRecommended ConditionRationale
Temperature -78 °CFavors kinetic enolate formation; prevents epimerization.[4]
Base Lithium Diisopropylamide (LDA)Strong, non-nucleophilic; Li+ enables chelation control.[6]
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic, solubilizes intermediates, stable at low temps.[4]
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the highly reactive enolate by moisture or O₂.
Addition Order Add substrate to pre-formed LDAEnsures rapid and complete enolate formation.
Issue 2: Poor Chemical Yield or Incomplete Conversion

Your reaction results in a low yield of the desired alkylated product, with a significant amount of unreacted starting material or a complex mixture of byproducts.

  • Inefficient Enolate Formation: The base may not be sufficiently strong or may have degraded due to exposure to moisture.

  • Quenching of the Enolate: Traces of water or other protic impurities in the solvent, reagents, or glassware can protonate and destroy the enolate before it has a chance to react with the electrophile.

  • Poor Electrophile Reactivity: The chosen alkylating agent (e.g., an alkyl halide) may be too sterically hindered or not reactive enough under the reaction conditions.

  • Side Reactions: The enolate can participate in other reactions, such as self-condensation or reaction with the ester moiety.

  • Ensure Anhydrous Conditions:

    • Action: Dry all glassware in an oven overnight. Use freshly distilled, anhydrous solvents. Ensure all reagents are free of moisture. Perform the reaction under a positive pressure of an inert gas (N₂ or Ar).

    • Causality: The enolate is a very strong base and will be readily quenched by any protic source, regenerating the starting material.

  • Verify Base Quality and Stoichiometry:

    • Action: Use freshly prepared or recently titrated LDA. A slight excess (typically 1.1 to 1.2 equivalents) is often used to ensure complete deprotonation.

    • Causality: Commercial solutions of organolithium reagents can degrade over time. Using a quantified, active base is essential for stoichiometric control and complete conversion.

  • Activate the Electrophile (If Necessary):

    • Action: For less reactive electrophiles (e.g., alkyl chlorides), consider converting them to the more reactive iodide equivalent using a Finkelstein reaction. Alternatively, adding a Lewis acid or using a more reactive electrophile (e.g., a triflate) can be effective.

    • Causality: Increasing the electrophilicity of the alkylating agent can significantly improve the rate of the desired C-C bond formation, allowing it to outcompete decomposition or side-reaction pathways.

Experimental Protocol: Diastereoselective Alkylation

This protocol provides a step-by-step methodology for a typical diastereoselective alkylation of this compound with methyl iodide.

Materials:

  • This compound

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes (1.6 M)

  • Methyl Iodide (MeI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Preparation of LDA: To a flame-dried, three-neck round-bottom flask under argon, add anhydrous THF and cool to -78 °C. Add freshly distilled diisopropylamine (1.2 eq). Slowly add n-BuLi (1.1 eq) dropwise. Stir the solution at -78 °C for 20 minutes.

  • Enolate Formation: In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF. Using a cannula, slowly add this solution to the pre-formed LDA solution at -78 °C. Stir for 30 minutes at this temperature.

  • Alkylation: Add methyl iodide (1.5 eq) dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio using ¹H NMR spectroscopy or chiral HPLC.

Visualization of Key Processes

dot digraph "Alkylation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

} enddot Caption: Diastereoselective alkylation workflow.

Troubleshooting_Workflow

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of the N-benzyl group in directing stereoselectivity? The N-benzyl group serves as a crucial steric directing group. In the lithium-chelated enolate intermediate, the five-membered pyrrolidinone ring and the six-membered chelate ring adopt a rigid, fused conformation. This forces the bulky N-benzyl group to occupy a pseudo-equatorial position, effectively shielding the top face of the planar enolate. Consequently, the incoming electrophile is forced to approach from the less sterically hindered bottom face, resulting in high diastereoselectivity.

Q2: Can other bases be used instead of LDA? While other strong bases like lithium hexamethyldisilazide (LiHMDS) or potassium tert-butoxide can generate an enolate, LDA is generally preferred for this specific substrate. The key is the lithium counter-ion, which is essential for forming the rigid, chelation-controlled intermediate that ensures high facial selectivity.[6] Using sodium or potassium bases (e.g., NaHMDS, KHMDS) will result in different enolate geometries and coordination states, which typically leads to much lower diastereoselectivity.

Q3: How can I accurately determine the diastereomeric ratio (d.r.)? The most common method is high-field ¹H NMR spectroscopy. The protons adjacent to the newly formed stereocenter in each diastereomer will exist in slightly different chemical environments, resulting in distinct, well-resolved signals. Integrating these signals allows for a quantitative determination of the d.r. For challenging cases where signals overlap, chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with an appropriate chiral stationary phase can provide excellent separation and accurate quantification of the diastereomers.

Q4: My reaction produces a significant amount of a side product resulting from O-alkylation. How can I prevent this? O-alkylation (alkylation on the enolate oxygen) is a competing pathway. Its prevalence is influenced by the "hardness" or "softness" of the electrophile and the nature of the enolate. To favor C-alkylation, use "softer" electrophiles like alkyl iodides or bromides. Additionally, ensuring the formation of a tight ion pair with the lithium cation in a non-polar solvent like THF helps to decrease the electron density on the oxygen atom, further disfavoring O-alkylation.

References

  • Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate - PMC - NIH . National Institutes of Health. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrrolidines . ResearchGate. Available at: [Link]

  • Diastereoselective Synthesis of 1,2,3,5-Tetrasubstituted Pyrrolidines . Sci-Hub. Available at: [Link]

  • Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines . ACS Publications. Available at: [Link]

  • Diastereoselective radical addition to γ-alkyl-α-methylene-γ-butyrolactams and the synthesis of a chiral pyroglutamic acid derivative . National Institutes of Health. Available at: [Link]

  • Enolates - Formation, Stability, and Simple Reactions . Master Organic Chemistry. Available at: [Link]

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides . ACS Publications. Available at: [Link]

  • Enolate Alkylations . University of Regensburg. Available at: [Link]

  • Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate Chemical Properties . 960化工网. Available at: [Link]

  • Pyrrolidine synthesis . Organic Chemistry Portal. Available at: [Link]

  • Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products . Bentham Science. Available at: [Link]

  • Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines . ACS Publications. Available at: [Link]

  • Selected Diastereoselective Reactions: Enolate Alkylation . ResearchGate. Available at: [Link]

  • Diastereoselective Synthesis of Dispiro[Imidazothiazolotriazine-Pyrrolidin-Oxindoles] and Their Isomerization Pathways in Basic Medium . MDPI. Available at: [Link]

  • Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: synthesis and structure . ResearchGate. Available at: [Link]

  • Diastereoselectivity in enolate alkylation reactions . Chemistry Stack Exchange. Available at: [Link]

  • Chiral resolution of an intermediate of suvorexant and cocrystals thereof. Google Patents.
  • Synthesis of Pyroglutamic Acid Derivatives via Double Michael Reactions of Alkynones . ACS Publications. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors . National Institutes of Health. Available at: [Link]

  • Enolate Chemistry . University of York. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of this critical chiral building block. As a versatile precursor in medicinal chemistry, particularly for central nervous system (CNS) targeting molecules, enzyme inhibitors, and β-lactam antibiotics, achieving high yield and enantiomeric purity of this compound is paramount.[1] This guide provides a comprehensive resource to navigate the complexities of its asymmetric synthesis.

I. Introduction to the Synthesis

The synthesis of this compound is typically achieved through a cascade aza-Michael addition-cyclization reaction. This process involves the reaction of a primary amine, in this case, benzylamine, with a Michael acceptor such as dimethyl itaconate. The initial conjugate addition is followed by an intramolecular cyclization to form the pyrrolidinone ring. The key challenge lies in controlling the stereochemistry of the newly formed chiral center at the C3 position to selectively obtain the desired (R)-enantiomer.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Benzylamine Benzylamine MichaelAdduct Aza-Michael Adduct Benzylamine->MichaelAdduct Aza-Michael Addition DimethylItaconate Dimethyl Itaconate DimethylItaconate->MichaelAdduct Enolate Enolate Intermediate MichaelAdduct->Enolate Intramolecular Cyclization Product This compound Enolate->Product Protonation Catalyst Chiral Catalyst Catalyst->MichaelAdduct Controls Stereochemistry

Caption: General reaction pathway for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and optimization of this compound.

Q1: What is the most common synthetic route to prepare the racemic version of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate?

A1: The most straightforward approach to the racemic compound is the reaction of benzylamine with itaconic acid to form 1-benzyl-5-oxopyrrolidine-3-carboxylic acid, followed by esterification with methanol in the presence of an acid catalyst like sulfuric acid.[2] This method is robust and provides a good yield of the racemic product, which can serve as a standard for analytical method development.

Q2: How can I introduce chirality to favor the (R)-enantiomer?

A2: Achieving high enantioselectivity requires the use of a chiral catalyst or a chiral auxiliary. Organocatalysis, employing chiral amines or phosphoric acids, has proven effective in promoting the asymmetric aza-Michael addition. The catalyst forms a transient chiral complex with the reactants, directing the attack of the amine to a specific face of the Michael acceptor, thereby favoring the formation of one enantiomer over the other.

Q3: What are the critical reaction parameters to control for optimal yield and enantioselectivity?

A3: The key parameters to meticulously control are:

  • Temperature: Lower temperatures often lead to higher enantioselectivity by reducing the kinetic energy of the system and amplifying the energetic differences between the diastereomeric transition states.

  • Solvent: The polarity and proticity of the solvent can significantly influence the reaction rate and stereochemical outcome. Non-polar solvents are often preferred in organocatalyzed Michael additions.

  • Catalyst Loading: The amount of chiral catalyst used should be optimized. While a higher loading might increase the reaction rate, it can also lead to undesired side reactions or be economically unfeasible.

  • Reaction Time: The reaction should be monitored to determine the optimal time for completion. Prolonged reaction times can sometimes lead to racemization or the formation of byproducts.

Q4: How can I monitor the progress and enantiomeric excess of the reaction?

A4: Reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). To determine the enantiomeric excess (e.e.), chiral HPLC is the method of choice. A suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak® series), is required to separate the enantiomers.[3] The mobile phase typically consists of a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol.

III. Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Product Yield 1. Inactive catalyst. 2. Poor quality of reagents. 3. Suboptimal reaction conditions (temperature, solvent). 4. Incomplete reaction.1. Verify Catalyst Activity: Ensure the chiral catalyst is pure and has not degraded. If necessary, use a fresh batch or purify the existing one. 2. Check Reagent Purity: Use freshly distilled benzylamine and high-purity dimethyl itaconate. Impurities can inhibit the catalyst or lead to side reactions. 3. Optimize Conditions: Systematically screen different solvents and temperatures. A lower temperature may be necessary to stabilize the intermediates. 4. Monitor Reaction Progress: Use TLC or HPLC to track the consumption of starting materials and the formation of the product to ensure the reaction has gone to completion.
Low Enantiomeric Excess (e.e.) 1. Racemization of the product. 2. Inefficient chiral catalyst. 3. Non-optimal reaction temperature. 4. Presence of impurities that interfere with the catalyst.1. Investigate Racemization: The chiral center can be susceptible to racemization, especially under basic or acidic conditions or at elevated temperatures.[4][5] Analyze the e.e. at different time points to check for degradation. If racemization is observed, consider running the reaction at a lower temperature or for a shorter duration. 2. Screen Different Catalysts: The choice of chiral catalyst is crucial. If one catalyst provides low e.e., screen other types of chiral catalysts (e.g., different chiral amines or phosphoric acids). 3. Lower the Temperature: As a general rule, lower reaction temperatures favor higher enantioselectivity. Try running the reaction at 0 °C or even -20 °C. 4. Ensure Anhydrous Conditions: Water can interfere with many organocatalysts. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Multiple Products (Side Reactions) 1. Formation of diastereomers. 2. Polymerization of the Michael acceptor. 3. Double Michael addition.1. Diastereomer Formation: If the starting materials or catalyst are not enantiomerically pure, diastereomers can form. Purify the starting materials and use a catalyst with high enantiopurity. Diastereomers can often be separated by column chromatography. 2. Control Reactant Concentration: High concentrations of dimethyl itaconate can lead to polymerization. Add the Michael acceptor slowly to the reaction mixture. 3. Stoichiometry Control: Use a slight excess of the amine to prevent double addition of the amine to the Michael acceptor.
Difficult Purification 1. Co-elution of enantiomers. 2. Similar polarity of product and byproducts. 3. Product instability on silica gel.1. Chiral HPLC/SFC for Enantiomer Separation: If the enantiomers cannot be separated by standard column chromatography, preparative chiral HPLC or Supercritical Fluid Chromatography (SFC) is the most effective method for obtaining enantiomerically pure material.[3] 2. Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary to separate closely related compounds. 3. Alternative Purification Methods: Consider recrystallization as an alternative to chromatography. Sometimes, forming a salt with a chiral acid can facilitate the separation of enantiomers through diastereomeric salt crystallization.

IV. Experimental Protocols

A. Synthesis of Racemic Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

This protocol provides a reliable method for synthesizing the racemic compound, which can be used as an analytical standard.

  • Aza-Michael Addition and Cyclization:

    • In a round-bottom flask, dissolve itaconic acid (1.0 eq) in water.

    • Add benzylamine (1.0 eq) dropwise at room temperature.

    • Reflux the mixture for 4-6 hours.[2]

    • Cool the reaction mixture to room temperature and acidify with HCl to precipitate the 1-benzyl-5-oxopyrrolidine-3-carboxylic acid.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Esterification:

    • Suspend the carboxylic acid (1.0 eq) in methanol.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

    • Reflux the mixture for 8-12 hours until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

B. General Protocol for Asymmetric Organocatalyzed Synthesis

This protocol outlines a general approach for the asymmetric synthesis. The specific catalyst, solvent, and temperature will need to be optimized for the best results.

Asymmetric_Synthesis_Workflow Start Start Setup Reaction Setup: - Anhydrous conditions - Inert atmosphere (N2 or Ar) Start->Setup Reagents Add: - Chiral catalyst - Solvent Setup->Reagents Cooling Cool to desired temperature (e.g., 0 °C) Reagents->Cooling AddAmine Add Benzylamine Cooling->AddAmine AddItaconate Add Dimethyl Itaconate (slowly) AddAmine->AddItaconate Stir Stir for optimized time AddItaconate->Stir Quench Quench the reaction Stir->Quench Workup Aqueous Workup Quench->Workup Purify Purification: - Column chromatography Workup->Purify Analyze Analysis: - NMR for structure - Chiral HPLC for e.e. Purify->Analyze End End Analyze->End

Caption: Workflow for the asymmetric synthesis of this compound.

  • Reaction Setup:

    • To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the chiral organocatalyst (e.g., a chiral pyrrolidine derivative, 10-20 mol%).

    • Add the anhydrous solvent (e.g., toluene, dichloromethane, or methylcyclohexane).

  • Addition of Reactants:

    • Cool the mixture to the desired temperature (e.g., 0 °C).

    • Add benzylamine (1.0 eq).

    • Slowly add dimethyl itaconate (1.1 eq) over a period of 30-60 minutes.

  • Reaction and Monitoring:

    • Stir the reaction mixture at the set temperature for the optimized duration (typically 12-48 hours).

    • Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with an organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess by chiral HPLC analysis.

V. Data Presentation

The following table summarizes typical reaction conditions that can be explored for the optimization of the asymmetric synthesis.

Parameter Condition 1 Condition 2 Condition 3 Condition 4
Chiral Catalyst (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanolChiral Phosphoric Acid(S)-ProlineCinchona Alkaloid Derivative
Catalyst Loading 10 mol%15 mol%20 mol%10 mol%
Solvent TolueneDichloromethaneAcetonitrileMethylcyclohexane
Temperature Room Temperature0 °C-20 °C10 °C
Reaction Time 24 h48 h72 h36 h

VI. References

  • de la Torre, A., Tricas, J. A., & García-Granda, S. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 779. [Link]

  • 960化工网. (n.d.). Cas no 51523-00-3 (Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate). Retrieved from [Link]

  • Ingham, S., & Jones, R. C. F. (2007). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 5(1), 25-32. [Link]

  • Rulev, A. Y. (2011). Aza-Michael addition: achievements and prospects. Russian Chemical Reviews, 80(2), 113–136.

  • Azizi, N., & Saidi, M. R. (2003). Uncatalyzed, Green aza-Michael Addition of Amines to Dimethyl Maleate. ChemInform, 34(48).

  • Jones, K., & Storey, J. M. D. (2008). On the racemization of chiral imidazolines. Tetrahedron Letters, 49(51), 7344-7346. [Link]

  • Al-Hourani, B. J. (2020). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 25(22), 5438. [Link]

  • Google Patents. (n.d.). CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof. Retrieved from

  • Patel, K. N., & Naggar, A. M. (2016). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 9(7), 843. [Link]

  • Miranda-Soto, V., & Valdés-García, G. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Chemistry, 5(4), 2958-2975. [Link]

  • Smith, A. D. (2015). Racemization in Drug Discovery.

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Google Patents. (n.d.). US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof. Retrieved from

  • Al-Zoubi, R. M., & Al-Hamarsheh, M. M. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5013. [Link]

  • Grellepois, F., & Portella, C. (2006). Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction. The Journal of Organic Chemistry, 71(1), 175–181. [Link]

  • Krasikova, Y. A., & Zheldakova, T. A. (2018). Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: synthesis and structure. Russian Journal of Organic Chemistry, 54(10), 1546-1552.

  • Wankhede, S. B., & Wagh, S. J. (2009). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 71(6), 654–657. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Iacussi, M., & Righi, G. (2019). Unexpected Racemization in the Course of the Acetalization of (+)-(S)-5-Methyl-Wieland–Miescher Ketone with 1,2-Ethanediol and TsOH under Classical Experimental Conditions. International Journal of Molecular Sciences, 20(24), 6147. [Link]

  • Google Patents. (n.d.). CN105130870A - Preparation method of L-pyroglutamic acid benzyl ester. Retrieved from

  • Van der Eycken, E. V., & Sharma, S. (2023). Synthesis of the 1,5-Benzothiazepane Scaffold – Established Methods and New Developments. ChemistryOpen, 12(2), e202200262. [Link]

  • Scriven, E. F. V., & Toomey, J. E. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44. [Link]

  • Company, A., & Valero, S. (2020). Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones. Organic Chemistry Frontiers, 7(18), 2735-2741.

  • Kollár, L., & Takács, A. (2020). Synthesis of Axially Chiral Carboxamides via Aminocarbonylation of Aryl and Vinyl Iodides with 2,2′-Diamino-1,1′-binaphthalene in the Presence of Palladium Catalysts. ChemistrySelect, 5(34), 10580-10584.

  • Kumar, A., & Rao, B. M. (2015). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica, 7(7), 239-245.

  • Jana, A., & Ghorai, M. K. (2022). Palladium-Catalyzed, Highly Regio-, Stereo-, and Enantioselective Anti-Carboxylation of Unactivated Internal Allenes. ChemRxiv.

  • Wang, Y., & Enders, D. (2023). Direct asymmetric α C(sp3)‒H alkylation of benzylamines with MBH acetates enabled by bifunctional pyridoxal catalysts. Nature Communications, 14(1), 7752. [Link]

  • Google Patents. (n.d.). CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester. Retrieved from

  • Gainsford, G. J., & Mason, J. M. (2013). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules, 18(7), 8435-8456. [Link]

  • Al-Hourani, B. J. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 3456. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure a successful, efficient, and safe scale-up process.

I. Overview of the Synthesis

The synthesis of this compound is a critical process for the development of various pharmaceuticals. While numerous synthetic routes exist, a common and effective method involves an asymmetric synthesis approach to establish the desired stereochemistry. A representative synthetic workflow is outlined below.

Synthesis_Workflow Starting_Materials Starting Materials: - N-benzylglycine methyl ester - Methyl acrylate Michael_Addition Michael Addition Starting_Materials->Michael_Addition Dieckmann_Condensation Dieckmann Condensation (Base-mediated cyclization) Michael_Addition->Dieckmann_Condensation Decarboxylation Decarboxylation (Optional, if starting from diethyl malonate derivative) Dieckmann_Condensation->Decarboxylation Asymmetric_Hydrogenation Asymmetric Hydrogenation or Chiral Resolution Decarboxylation->Asymmetric_Hydrogenation Final_Product This compound Asymmetric_Hydrogenation->Final_Product Troubleshooting_Tree cluster_start Problem cluster_reaction Reaction Stage cluster_purification Purification Stage cluster_solutions Potential Solutions Start Low Yield or Purity Issue Reaction_Issue Issue during reaction? Start->Reaction_Issue Purification_Issue Issue during purification? Start->Purification_Issue Dieckmann_Problem Dieckmann Condensation? Reaction_Issue->Dieckmann_Problem Hydrogenation_Problem Asymmetric Hydrogenation? Reaction_Issue->Hydrogenation_Problem Mixing Improve Mixing Dieckmann_Problem->Mixing Temp_Control Enhance Temperature Control Dieckmann_Problem->Temp_Control Base_Handling Improve Base Handling Dieckmann_Problem->Base_Handling Catalyst Optimize Catalyst Loading/Purity Hydrogenation_Problem->Catalyst Hydrogen Check H2 Pressure/Purity Hydrogenation_Problem->Hydrogen Solvent Use High-Purity Solvents Hydrogenation_Problem->Solvent Chromatography_Problem Chromatography inefficient? Purification_Issue->Chromatography_Problem Crystallization_Problem Crystallization fails? Purification_Issue->Crystallization_Problem Crystallization_Method Develop Crystallization Protocol Chromatography_Problem->Crystallization_Method Extraction Consider Acid-Base Extraction Chromatography_Problem->Extraction Solvent_Screen Screen Solvents Crystallization_Problem->Solvent_Screen Cooling Control Cooling Rate Crystallization_Problem->Cooling Seeding Use Seed Crystals Crystallization_Problem->Seeding

Validation & Comparative

A Comparative Guide to the Enantiomers of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate: (R) vs. (S)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the chirality of a molecule is a critical determinant of its biological activity, pharmacokinetic profile, and overall therapeutic potential. This guide provides an in-depth, objective comparison of the (R)- and (S)-enantiomers of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, versatile chiral building blocks and intermediates in the synthesis of a wide range of biologically active compounds. While direct comparative studies on the biological activities of these specific enantiomers are not extensively published, this guide synthesizes available information on related structures and established principles of stereochemistry to provide a comprehensive overview for researchers in the field.

Chemical and Physical Properties

Both (R)- and (S)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate share the same molecular formula (C₁₃H₁₅NO₃) and molecular weight (233.26 g/mol ). They are structurally identical except for the spatial arrangement of the substituents around the chiral center at the 3-position of the pyrrolidinone ring. This difference in stereochemistry leads to distinct optical properties, with each enantiomer rotating plane-polarized light in opposite directions. These compounds are generally stable under standard laboratory conditions and are valuable precursors for a variety of chemical transformations.[1]

Property(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate(S)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
Molecular Formula C₁₃H₁₅NO₃C₁₃H₁₅NO₃
Molecular Weight 233.26 g/mol 233.26 g/mol
Chirality (R) at C-3(S) at C-3
Appearance Varies (typically a solid)Varies (typically a solid)
Solubility Soluble in common organic solventsSoluble in common organic solvents

Stereoselective Synthesis: Accessing Enantiopure Forms

The synthesis of enantiomerically pure forms of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is crucial for their application in asymmetric synthesis and for the development of stereospecific pharmaceuticals. The primary strategies for obtaining these chiral molecules involve asymmetric synthesis starting from chiral precursors or the resolution of a racemic mixture.

Asymmetric Synthesis from Chiral Precursors

A common and effective approach to synthesize the (R)- and (S)-enantiomers is to start from the corresponding enantiomers of glutamic acid. L-Glutamic acid, which has an (S)-configuration, can be utilized to synthesize the (S)-enantiomer of the target molecule, while D-glutamic acid, with its (R)-configuration, serves as the starting material for the (R)-enantiomer. This strategy leverages the inherent chirality of the starting material to produce the desired enantiopure product.[2]

Experimental Protocol: Asymmetric Synthesis of (S)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate from L-Glutamic Acid

This protocol outlines a general synthetic route. Specific reaction conditions may require optimization.

  • Protection of L-Glutamic Acid: The amino group of L-glutamic acid is first protected, for example, as an N-benzyl derivative. The carboxylic acid groups are typically converted to their corresponding methyl esters.

  • Cyclization: The protected L-glutamic acid derivative is then subjected to cyclization to form the 5-oxopyrrolidine ring. This is often achieved through heating or by using a suitable coupling agent.

  • Purification: The resulting (S)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is purified using standard techniques such as column chromatography to yield the enantiomerically pure product.

Asymmetric Synthesis cluster_S (S)-Enantiomer Synthesis cluster_R (R)-Enantiomer Synthesis L-Glutamic Acid L-Glutamic Acid Protected L-Glutamic Acid Protected L-Glutamic Acid L-Glutamic Acid->Protected L-Glutamic Acid Protection Cyclization_S Cyclization Protected L-Glutamic Acid->Cyclization_S S-Product (S)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate Cyclization_S->S-Product D-Glutamic Acid D-Glutamic Acid Protected D-Glutamic Acid Protected D-Glutamic Acid D-Glutamic Acid->Protected D-Glutamic Acid Protection Cyclization_R Cyclization Protected D-Glutamic Acid->Cyclization_R R-Product This compound Cyclization_R->R-Product

Caption: Asymmetric synthesis of (R)- and (S)-enantiomers from chiral precursors.

Chiral Resolution of Racemic Mixtures

An alternative to asymmetric synthesis is the preparation of a racemic mixture of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate followed by chiral resolution. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for separating enantiomers.

Experimental Protocol: Chiral HPLC Separation

This protocol provides a general guideline for the chiral separation of the enantiomers. The specific CSP and mobile phase composition may require optimization for baseline separation.

  • Column Selection: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, is often effective for separating such enantiomers.

  • Mobile Phase: A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used in normal-phase chromatography. For reversed-phase chromatography, a mixture of water and an organic modifier like acetonitrile or methanol is employed.

  • Detection: A UV detector is commonly used for the detection of the separated enantiomers.

  • Optimization: The mobile phase composition, flow rate, and column temperature should be optimized to achieve the best resolution between the two enantiomer peaks.

Chiral HPLC Separation Racemic Mixture Racemic Mixture Injection Injection Racemic Mixture->Injection Chiral HPLC Column Chiral HPLC Column Injection->Chiral HPLC Column Separation Separation Chiral HPLC Column->Separation R-Enantiomer R-Enantiomer Separation->R-Enantiomer Elutes First S-Enantiomer S-Enantiomer Separation->S-Enantiomer Elutes Second Detector Detector R-Enantiomer->Detector S-Enantiomer->Detector Chromatogram Chromatogram Detector->Chromatogram

Caption: Workflow for the chiral separation of enantiomers using HPLC.

Comparative Biological and Chemical Activity: An Insight-Driven Perspective

While direct experimental data comparing the biological activities of (R)- and (S)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is limited in publicly available literature, the principle of stereospecificity in drug-receptor interactions is a cornerstone of pharmacology. It is highly probable that these enantiomers exhibit different biological profiles.

Derivatives of 1-benzyl-5-oxopyrrolidine have been investigated for a range of biological activities, including neuroprotective, anticancer, and antimicrobial effects.[3][4][5] For instance, a series of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives have shown potent neuroprotective activities by acting as antagonists of the NR2B-NMDA receptor.[3] It is well-established that the binding of small molecules to protein targets is highly dependent on their three-dimensional structure. Therefore, the (R)- and (S)-enantiomers of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate would likely display differential binding affinities and efficacies towards their biological targets.

In the context of their use as chiral synthons, the stereochemistry at the 3-position dictates the stereochemical outcome of subsequent reactions. This makes the choice between the (R)- and (S)-enantiomer critical in the asymmetric synthesis of more complex molecules. The ester functionality at the 3-position can be further manipulated to introduce new functionalities with a defined stereochemistry.

Applications in Drug Discovery and Development

The 5-oxopyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds.[4][5] The enantiomerically pure forms of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate serve as valuable starting materials for the synthesis of novel drug candidates.

  • CNS Disorders: Given that related 1-benzyl-5-oxopyrrolidine derivatives have shown neuroprotective effects, these enantiomers could be utilized in the development of new treatments for neurodegenerative diseases.[3]

  • Infectious Diseases: The pyrrolidinone core is present in some antimicrobial agents, suggesting that derivatives of these enantiomers could be explored for their antibacterial or antifungal properties.[4][5]

  • Oncology: Certain 5-oxopyrrolidine derivatives have demonstrated anticancer activity, opening avenues for the use of these chiral building blocks in the design of new chemotherapeutic agents.[4]

Conclusion and Future Perspectives

(R)- and (S)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate are key chiral intermediates with significant potential in synthetic and medicinal chemistry. While direct comparative biological data is currently scarce, the established principles of stereochemistry strongly suggest that these enantiomers will exhibit distinct biological activities and serve as unique building blocks in asymmetric synthesis.

Future research should focus on the direct biological evaluation of both enantiomers in various assays to elucidate their specific pharmacological profiles. Such studies would provide invaluable data for drug development professionals and could lead to the discovery of novel, potent, and stereospecific therapeutic agents. Furthermore, the development of more efficient and scalable stereoselective synthetic routes to these compounds will be crucial for their broader application in the pharmaceutical industry.

References

  • Ma, C., et al. (2019). Design, synthesis and biological evaluation of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives as novel neuroprotective agents. European Journal of Medicinal Chemistry, 182, 111654. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. [Link]

  • Šačkus, A., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. International Journal of Molecular Sciences, 26(12), 6789. [Link]

  • Davies, S. G., Edwards, A. J., & Walters, I. A. S. (1995). Asymmetric synthesis of anti-α-alkyl-β-amino carboxamides. Recueil des Travaux Chimiques des Pays-Bas, 114(4-5), 175-183. [Link]

  • Garrido, N. M., et al. (2009). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzyl-amino-5-carboxymethyl-cyclopentane-1-carboxylic acid. Molecules, 14(11), 4539-4554. [Link]

  • Google Patents. (2022). Manufacturing method of (2S, 5R)-benzyl 5-(tert-butoxycarbonylamino)
  • 960化工网. (n.d.). Cas no 51523-00-3 (Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate). [Link]

  • BGB Analytik AG. (n.d.). CHIRAL Handbook. [Link]

  • Kazmierczak-Baranska, J., & Raczynska, A. (2019). Synthesis of nonracemic hydroxyglutamic acids. Beilstein Journal of Organic Chemistry, 15, 228-269. [Link]

Sources

A Tale of Two Scaffolds: A Comparative Guide to (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate and Pyroglutamic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the selection of the appropriate chiral building block is a critical decision that dictates the efficiency, stereochemical outcome, and ultimate success of a synthetic campaign. This guide offers an in-depth comparison of two prominent five-membered lactam scaffolds: the versatile synthetic intermediate, (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, and the naturally derived, widely utilized chiral pool starting material, pyroglutamic acid.

This document moves beyond a simple cataloging of properties to provide a nuanced analysis from the perspective of a senior application scientist. We will dissect the structural and functional differences between these two molecules, elucidate the strategic advantages of each, and provide validated experimental protocols to illustrate their practical application. Our aim is to equip you with the insights necessary to make informed decisions in the design and execution of complex molecular syntheses.

At a Glance: Structural and Physicochemical Distinctions

At first sight, both molecules share the 5-oxopyrrolidine (or pyroglutamate) core. However, their differing substitution patterns at the N1 and C2/C3 positions fundamentally alter their chemical character and, consequently, their synthetic utility.

This compound is a synthetic construct, deliberately designed for versatility. The benzyl group at the N1 position serves as a robust protecting group that can be removed under reductive conditions. This N-protection prevents unwanted side reactions at the lactam nitrogen, such as N-alkylation, and imparts greater solubility in organic solvents. The methyl ester at the C3 position provides a convenient handle for a variety of chemical transformations, including hydrolysis, amidation, and reduction.

In contrast, pyroglutamic acid , a natural derivative of glutamic acid, possesses a free N-H group and a carboxylic acid at the C2 position. The free N-H offers a site for further functionalization but also introduces the potential for competing reactions. The carboxylic acid at C2 is a versatile functional group, but its proximity to the chiral center can influence the stereochemical course of reactions.

The following table summarizes the key physicochemical properties of these two compounds.

PropertyThis compoundL-Pyroglutamic Acid
Molecular Formula C₁₃H₁₅NO₃C₅H₇NO₃
Molecular Weight 233.26 g/mol 129.11 g/mol
Appearance White to off-white solidColorless to pale yellow crystalline solid[1]
Melting Point Not widely reported; related compounds ~63-65 °C160-163 °C[2]
Solubility Soluble in many organic solvents (e.g., methanol, DCM)Soluble in water, alcohol, acetone, and acetic acid; slightly soluble in ethyl acetate; insoluble in ether[2]
pKa Not applicable (ester)~3.32 (carboxylic acid)[2]
Chirality Chiral center at C3Chiral center at C2

The Strategic Choice: Navigating Synthetic Applications

The decision to employ either this compound or pyroglutamic acid hinges on the specific synthetic challenge at hand.

This compound: A Pre-functionalized Linchpin for Complex Targets

This molecule is the preferred choice when the synthetic strategy calls for a pre-functionalized, N-protected lactam core. Its utility shines in the construction of complex heterocyclic systems and as a precursor to bioactive molecules.

Key Advantages and Applications:

  • Precursor to β-Lactam Antibiotics: The 5-oxopyrrolidine ring serves as a valuable template for the construction of the β-lactam nucleus, a critical component of many antibiotics[3]. The ester at C3 and the protected nitrogen at N1 allow for controlled and sequential modifications necessary for building the final antibiotic structure.

  • Scaffold for Bioactive Molecules: The well-defined reactivity of this compound makes it an ideal starting point for the synthesis of a wide range of biologically active compounds, including central nervous system (CNS) targeting molecules and enzyme inhibitors[3]. The benzyl group provides steric bulk and electronic effects that can be leveraged to control reactivity in subsequent synthetic steps[3].

  • Versatility in Functional Group Interconversion: The methyl ester at the C3 position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or reduced to an alcohol, providing multiple avenues for diversification.

Synthetic_Utility_of_R_MBPC MBPC (R)-Methyl 1-benzyl- 5-oxopyrrolidine-3-carboxylate Carboxylic_Acid N-benzyl-5-oxopyrrolidine- 3-carboxylic acid MBPC->Carboxylic_Acid Hydrolysis Alcohol Hydroxymethyl Derivative MBPC->Alcohol Reduction Beta_Lactam β-Lactam Precursors MBPC->Beta_Lactam Multi-step Synthesis CNS_Agents CNS-Targeting Agents MBPC->CNS_Agents Further Functionalization Amide Amide Derivatives Carboxylic_Acid->Amide Amidation

Synthetic utility of this compound.

Pyroglutamic Acid: The Chiral Pool Workhorse for Asymmetric Synthesis

Derived from the inexpensive and readily available glutamic acid, pyroglutamic acid is a cornerstone of the "chiral pool" approach to asymmetric synthesis[1][4]. Its rigid, chiral structure provides an excellent template for inducing stereoselectivity in a variety of chemical transformations.

Key Advantages and Applications:

  • Asymmetric Precursor: Pyroglutamic acid is a widely used starting material for the asymmetric synthesis of a vast array of natural products and pharmaceuticals, including ACE inhibitors and angiotensin II receptor antagonists[4].

  • Chiral Auxiliary: The inherent chirality of pyroglutamic acid can be exploited to direct the stereochemical outcome of reactions at other parts of a molecule. After the desired stereocenter is set, the pyroglutamic acid moiety can be cleaved and potentially recycled.

  • Versatile Functionalization: The presence of a lactam carbonyl, a carboxylic acid, and a lactam N-H group allows for a wide range of derivatizations[4]. For instance, the carboxylic acid can be reduced to an alcohol to furnish pyroglutaminols, or the lactam carbonyl can be reduced to yield prolines[5].

Pyroglutamic_Acid_Applications PGA L-Pyroglutamic Acid Derivatives Ester/Amide Derivatives PGA->Derivatives Carboxyl Group Chemistry Pyroglutaminol Pyroglutaminols PGA->Pyroglutaminol Selective Reduction (Carboxyl) Proline Prolines PGA->Proline Selective Reduction (Lactam) Chiral_Auxiliary Use as Chiral Auxiliary PGA->Chiral_Auxiliary Diastereoselective Reactions Natural_Products Bioactive Natural Products Derivatives->Natural_Products Multi-step Synthesis

Key synthetic transformations and applications of pyroglutamic acid.

Experimental Protocols: From Theory to Practice

To provide a tangible understanding of the synthetic utility of these compounds, we present detailed, validated experimental protocols.

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of related 5-oxopyrrolidine-3-carboxylic acid derivatives, which typically involve the Michael addition of an amine to an itaconic acid derivative followed by cyclization.

Reaction Scheme:

(R)-Itaconic acid monomethyl ester + Benzylamine → this compound

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (R)-itaconic acid monomethyl ester (1.0 eq) in a suitable solvent such as methanol (approximately 0.5 M concentration).

  • Addition of Amine: To the stirred solution, add benzylamine (1.0 eq) dropwise at room temperature.

  • Reaction and Cyclization: Heat the reaction mixture to reflux and maintain for 12-24 hours. The Michael addition of the benzylamine to the itaconate derivative is followed by spontaneous intramolecular cyclization to form the lactam ring.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Causality and Experimental Choices:

  • The use of methanol as a solvent facilitates the dissolution of the starting materials and is generally a good solvent for Michael additions.

  • The reflux conditions provide the necessary thermal energy to drive the reaction and subsequent cyclization to completion.

  • The 1:1 stoichiometry of the reactants is crucial for maximizing the yield of the desired product.

Synthesis of L-Pyroglutamic Acid via Thermal Cyclization of L-Glutamic Acid

This is a classic and straightforward method for the preparation of L-pyroglutamic acid from its parent amino acid, L-glutamic acid.

Reaction Scheme:

L-Glutamic Acid --(Heat)--> L-Pyroglutamic Acid + H₂O

Step-by-Step Methodology:

  • Reaction Setup: Place L-glutamic acid (1.0 eq) in a round-bottom flask equipped for heating in an oil bath.

  • Thermal Dehydration: Heat the flask in an oil bath to a temperature of 130-180 °C. The glutamic acid will melt and begin to dehydrate, forming pyroglutamic acid and water[6]. Maintain this temperature for 40-70 minutes[6].

  • Dissolution and Decolorization: Allow the reaction mixture to cool slightly and then carefully add hot water to dissolve the crude pyroglutamic acid. Add activated charcoal to the hot solution and stir for 10-15 minutes to decolorize.

  • Filtration and Crystallization: Filter the hot solution through celite to remove the activated charcoal. Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystalline L-pyroglutamic acid by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.

Causality and Experimental Choices:

  • The thermal conditions are critical; temperatures above 180 °C can lead to racemization, while temperatures below 130 °C result in incomplete reaction[6].

  • The use of activated charcoal is a standard procedure to remove colored impurities that may form during the heating process.

  • Slow cooling and crystallization are essential for obtaining a pure product with good crystal morphology.

Conclusion: Selecting the Right Tool for the Job

Both this compound and pyroglutamic acid are valuable assets in the synthetic chemist's toolkit. The former excels as a pre-functionalized and protected building block, ideal for the streamlined construction of complex molecular architectures. Its design anticipates the need for controlled, sequential transformations, making it a strategic choice for target-oriented synthesis.

Pyroglutamic acid, on the other hand, represents the power and elegance of the chiral pool approach. Its ready availability, inherent chirality, and versatile functional handles make it an economical and effective starting point for a wide range of asymmetric syntheses.

Ultimately, the choice between these two scaffolds is a strategic one, guided by the specific demands of the synthetic target, the desired level of stereochemical control, and considerations of synthetic efficiency. A thorough understanding of their respective strengths and weaknesses, as provided in this guide, will empower researchers to make the optimal choice for their synthetic endeavors.

References

  • 960化工网. (n.d.). Cas no 51523-00-3 (Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate). Retrieved from [Link]

  • Bentham Science. (n.d.). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof.
  • PrepChem.com. (n.d.). Synthesis of 5-Oxo-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid methyl ester. Retrieved from [Link]

  • PMC - NIH. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]

  • Georganics. (2023). L-pyroglutamic acid – description and application. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Structural Elucidation: X-ray Crystallography of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrrolidine scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] Specifically, chiral derivatives of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate serve as critical building blocks for novel therapeutics. Their three-dimensional structure, particularly the absolute configuration of stereocenters, is inextricably linked to their pharmacological activity and safety profile. An unambiguous determination of this stereochemistry is not merely an academic exercise but a regulatory and scientific necessity.

This guide provides an in-depth comparison of single-crystal X-ray crystallography—the definitive "gold standard" for structural elucidation—with powerful alternative and complementary techniques.[3][4] We will explore the causality behind experimental choices, present validated protocols, and offer an expert perspective on creating a comprehensive and efficient structural analysis workflow for this important class of molecules.

The Gold Standard: Unambiguous Structure Determination via Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands alone in its ability to provide direct, atomic-level, three-dimensional information about a molecule's connectivity, conformation, and absolute stereochemistry.[4][5] Unlike spectroscopic methods that provide data from which a structure is inferred, crystallography maps the electron density of a molecule ordered in a crystal lattice, yielding a precise and unambiguous structural model.

The core principle relies on irradiating a single, high-quality crystal with monochromatic X-rays. The crystal diffracts these X-rays in a specific pattern of intensities and positions, dictated by the arrangement of atoms within the crystal lattice (Bragg's Law). By measuring and analyzing this diffraction pattern, we can computationally reconstruct a three-dimensional map of the electron density, into which a molecular model is fitted and refined. For determining absolute configuration, particularly in molecules containing only light atoms (C, H, N, O), the anomalous dispersion effect is key.[3] This subtle difference in scattering when the X-ray wavelength is near the absorption edge of an atom allows for the correct enantiomer to be identified, typically expressed through the Flack parameter.

The primary challenge, and the step requiring the most scientific intuition, is obtaining a diffraction-quality single crystal.[6] This is a process of controlled precipitation, where molecules self-assemble from a supersaturated solution into a highly ordered lattice.

Causality in Experimental Design:

  • Purity is Paramount: Impurities disrupt the repeating lattice, inhibiting the growth of large, well-ordered crystals. The starting material must be of the highest possible purity (>99%).

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[7] If solubility is too high, achieving supersaturation is difficult; if too low, the molecules may crash out as an amorphous powder or microcrystals. A systematic screening of solvents with varying polarities and vapor pressures is the foundational step.

  • Controlling Supersaturation: The transition from a soluble to an insoluble state must be slow and controlled. This is the critical factor that allows molecules sufficient time to orient themselves correctly into a growing crystal lattice. Fast precipitation leads to disorder and small, unusable crystals. Techniques like slow evaporation, vapor diffusion, and solvent layering are all methods to achieve this gradual change in solubility.

A Validated Protocol for Crystallization and X-ray Analysis

This protocol outlines a robust, self-validating workflow for determining the crystal structure of a representative this compound derivative.

Part 1: Crystal Growth (Slow Evaporation & Vapor Diffusion)
  • Material Preparation: Ensure the pyrrolidine derivative is purified to >99% via column chromatography or recrystallization. All glassware must be scrupulously clean and dust-free to minimize unwanted nucleation sites.[7]

  • Solvent Screening (Microscale): In small vials, dissolve ~1-2 mg of the compound in 0.2 mL of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, and binary mixtures thereof). Cap the vials and observe for 24-48 hours. Promising solvents will fully dissolve the compound but show signs of precipitation or crystal growth upon slow evaporation.

  • Primary Crystallization Attempt (Slow Evaporation):

    • Select the most promising solvent from the screen. Dissolve 5-10 mg of the compound in the minimum amount of the chosen solvent to achieve full dissolution (this may require gentle warming).

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

    • Cover the vial with parafilm and pierce it with a needle 1-3 times. The number of holes controls the evaporation rate.

    • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.

  • Secondary Crystallization Attempt (Vapor Diffusion):

    • Hanging Drop: Dissolve 2-5 mg of the compound in a "good" solvent (one in which it is highly soluble). Place a 1-2 µL drop of this solution on a siliconized glass coverslip. Invert the coverslip over a well in a crystallization plate containing a "poor" solvent (an anti-solvent in which the compound is insoluble, but which is miscible with the good solvent). The slow diffusion of the anti-solvent vapor into the drop gradually lowers the compound's solubility, promoting crystallization.

    • Liquid-Liquid: In a narrow vial, carefully layer a solution of the compound in a dense solvent (e.g., dichloromethane) with a less dense, miscible anti-solvent (e.g., hexane). Crystals may form at the interface over time.

  • Monitoring & Validation: Inspect the vials under a microscope every few days. Ideal crystals are single, transparent, have well-defined faces, and are free of cracks or inclusions.[6] The size should ideally be between 0.1 and 0.3 mm in all dimensions.

Part 2: X-ray Data Collection and Structure Refinement
  • Crystal Mounting: Using a micromanipulator and a nylon loop, carefully select a suitable crystal and mount it on a goniometer head. The crystal is typically flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A preliminary screening is performed to assess crystal quality and determine the unit cell parameters. A full sphere of diffraction data is then collected.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to yield a set of structure factors.

    • Initial phases are determined using direct methods or Patterson methods, generating an initial electron density map.

    • An initial molecular model is built into the electron density map.

    • The model is refined using least-squares methods, optimizing atomic positions and thermal parameters to best fit the experimental data. The quality of the final model is assessed by the R-factor (agreement factor).

    • For absolute configuration, the Flack parameter is calculated. A value close to 0 indicates the correct enantiomer has been modeled.

G cluster_prep Sample Preparation cluster_cryst Crystallization cluster_analysis Analysis & Data Collection Purify Purify Compound (>99%) Screen Solvent Screening Purify->Screen SlowEvap Slow Evaporation Screen->SlowEvap VaporDiff Vapor Diffusion Screen->VaporDiff SlowEvap->Screen No/Poor Crystals Harvest Harvest & Mount Crystal SlowEvap->Harvest Good Crystals? VaporDiff->Screen No/Poor Crystals VaporDiff->Harvest Good Crystals? Collect Collect Diffraction Data Harvest->Collect Solve Solve & Refine Structure Collect->Solve Validate Validate & Determine Absolute Configuration Solve->Validate

Fig 1. Experimental workflow for single-crystal X-ray crystallography.

A Comparative Analysis: Alternative & Complementary Techniques

While SCXRD is definitive, it is not always feasible, especially when a compound is an oil or stubbornly refuses to crystallize.[8] In these scenarios, a suite of other analytical techniques can provide crucial, albeit indirect, structural information.[3]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone of chemical analysis for determining connectivity and relative stereochemistry in solution.[9]

  • Mechanism: It measures the magnetic properties of atomic nuclei, providing detailed information about the chemical environment and proximity of atoms.

  • Application: 1D NMR (¹H, ¹³C) confirms the basic carbon-hydrogen framework. 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximity between protons, helping to establish relative stereochemistry.

  • For Absolute Configuration: NMR alone cannot determine absolute configuration. However, by derivatizing the chiral molecule with a chiral agent (e.g., Mosher's acid), two diastereomers are formed which will exhibit distinct NMR signals, allowing for configurational assignment.[10][11]

2. Vibrational Circular Dichroism (VCD): VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution, making it an excellent alternative when crystals cannot be obtained.[8][12]

  • Mechanism: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[13] The resulting spectrum is unique to a specific enantiomer.

  • Application: The experimental VCD spectrum is compared to a spectrum predicted by ab initio or Density Functional Theory (DFT) calculations for a known enantiomer (e.g., the R configuration).[14] A match in the signs and relative intensities of the peaks confirms the absolute configuration.[8][15] A mirror-image spectrum indicates the opposite enantiomer.

  • Trustworthiness: The reliability of VCD is highly dependent on the accuracy of the computational model to predict the solution-state conformational ensemble.

3. Computational Modeling: Computational methods are not experimental techniques but are essential for supporting other methods, particularly VCD, and for providing insight into molecular behavior.

  • Mechanism: Techniques like DFT and Molecular Dynamics (MD) simulations explore the potential energy surface of a molecule to identify low-energy, stable conformations.[16][17][18]

  • Application: For VCD, a Boltzmann-weighted average of the calculated spectra of all significant conformers is used for comparison with the experimental data.[14] For NMR, predicted coupling constants or NOEs from computed conformers can help resolve ambiguities in experimental data. Stochastic and systematic search strategies are used to generate conformational ensembles.[19]

Performance Comparison Table
ParameterSingle-Crystal X-ray CrystallographyNMR Spectroscopy (with Chiral Derivatizing Agent)Vibrational Circular Dichroism (VCD)
Sample State Single CrystalSolutionSolution, Neat Liquid, or Solid (Mull)
Information Absolute 3D Structure, Conformation, PackingConnectivity, Relative Stereochemistry, Inferred Absolute ConfigurationAbsolute Configuration, Solution Conformation
Destructive? No (crystal is preserved)NoNo
Key Requirement High-quality single crystalFormation of distinct diastereomersAccurate computational model of conformers
Typical Data Atomic coordinates, bond lengths/angles, R-factor, Flack parameterChemical shifts (δ), coupling constants (J), NOEsDifferential absorbance spectrum (ΔA)
Primary Limitation Absolute need for a suitable crystalDerivatization can fail or be complex; interpretation can be ambiguousHeavily reliant on computational accuracy; can be difficult for highly flexible molecules

Synthesizing the Data: A Strategic Approach

The choice of analytical technique is dictated by the research question, the nature of the sample, and the resources available. The following decision-making framework illustrates a logical approach to structural elucidation for a novel pyrrolidine derivative.

G Start Novel (R)-Pyrrolidine Derivative Synthesized IsCrystalline Is the sample a solid crystalline powder? Start->IsCrystalline TryCryst Attempt Crystallization (See Protocol) IsCrystalline->TryCryst Yes VCD_Path Sample is Oil or Crystallization Fails IsCrystalline->VCD_Path No (Oil) CrystalsOK Diffraction Quality Crystals Obtained? TryCryst->CrystalsOK SCXRD Perform Single-Crystal X-ray Diffraction CrystalsOK->SCXRD Yes CrystalsOK->VCD_Path No FinalStructure Definitive 3D Structure & Absolute Configuration SCXRD->FinalStructure NMR_Support Confirm Connectivity & Relative Stereochem via 2D NMR FinalStructure->NMR_Support Complementary Data RunVCD Measure VCD Spectrum VCD_Path->RunVCD Compute Computational Modeling (DFT Conformer Search) VCD_Path->Compute Compare Compare Experimental & Calculated Spectra RunVCD->Compare Compute->Compare Compare->Compute No Match (Refine Model) VCD_Structure Assign Absolute Configuration Compare->VCD_Structure Good Match VCD_Structure->FinalStructure

Fig 2. Decision workflow for selecting a structural analysis method.

As a Senior Application Scientist, my recommendation is to pursue X-ray crystallography as the primary objective for any novel, solid-state pyrrolidine derivative. The unambiguous nature of the result is the bedrock of intellectual property and regulatory submission. However, a pragmatic scientist prepares for challenges. Therefore, VCD and computational modeling should not be seen as mere fallbacks but as integral parts of a modern structural chemistry program.[15] They provide a rapid pathway to determining absolute configuration for non-crystalline samples and offer invaluable insights into the solution-state behavior of the molecule, which is ultimately more relevant to its biological activity.[20]

References

  • Structure of pyrrolidine and their derivatives | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery | American Laboratory. Available at: [Link]

  • Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. Available at: [Link]

  • (PDF) Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate - ResearchGate. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

  • Computational methods for exploring protein conformations - PMC - NIH. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. Available at: [Link]

  • Strategies for using NMR spectroscopy to determine absolute configuration - ResearchGate. Available at: [Link]

  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - Frontiers. Available at: [Link]

  • Preparation of Single Crystals for X-ray Diffraction - Department of Chemistry | UZH - Universität Zürich. Available at: [Link]

  • Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate - PMC - NIH. Available at: [Link]

  • Computational methods for exploring protein conformations | Biochemical Society Transactions | Portland Press. Available at: [Link]

  • Absolute configuration of complex chiral molecules - Spark904. Available at: [Link]

  • Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - NIH. Available at: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications. Available at: [Link]

  • Synthesis, Structure Characterization, and X-ray Crystallography of Novel 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylate Derivatives with a Carbohydrate Moiety - Sci-Hub. Available at: [Link]

  • Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PubMed Central. Available at: [Link]

  • Determination of absolute configuration - Purechemistry. Available at: [Link]

  • Absolute Stereochemistry: The merits of ven and XRD - ePrints Soton - University of Southampton. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available at: [Link]

  • (PDF) Computational methods for exploring protein conformations - ResearchGate. Available at: [Link]

  • How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. Available at: [Link]

  • Empower your drug design & synthesis with vibrational circular dichroism (VCD) - YouTube. Available at: [Link]

  • Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed. Available at: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. Available at: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination - PMC - NIH. Available at: [Link]

  • Cambridge Structure Database (CSD) | MatDaCs. Available at: [Link]

  • (PDF) Methyl 5-chloro-4-hydroxy-2,2-dioxo-1H-2λ,1-benzothiazine-3-carboxylate: structure and Hirshfeld surface analysis - ResearchGate. Available at: [Link]

  • (PDF) ChemInform Abstract: A Rapid Alternative to X-Ray Crystallography for Chiral Determination: Case Studies of Vibrational Circular Dichroism (VCD) to Advance Drug Discovery Projects - ResearchGate. Available at: [Link]

  • Conformer Generation - Computational Chemistry | ETH Zurich. Available at: [Link]

  • Computational techniques for efficient conformational sampling of proteins - PMC. Available at: [Link]

  • How Does Circular Dichroism (CD) Spectroscopy Contribute to Drug Development?. Available at: [Link]

  • Crystal structure, Hirshfeld surface analysis and density functional theory study of benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate - PMC - NIH. Available at: [Link]

  • X‐Ray Crystallography for Stereochemical Elucidation | Request PDF - ResearchGate. Available at: [Link]

  • About the Cambridge Structural Database (CSD) - CCDC. Available at: [Link]

Sources

The (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate Scaffold: A Launchpad for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Antimicrobial, Anticancer, and Neuroprotective Potential of its Derivatives

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is perpetual. The pyrrolidinone ring system, a five-membered lactam, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] This guide focuses on the synthetic versatility and biological significance of a specific chiral building block, (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate . We will explore the biological activities of compounds derived from this and closely related scaffolds, offering a comparative analysis against established alternatives, supported by experimental data and detailed protocols.

The inherent chirality and multiple functionalization points of the this compound backbone make it an attractive starting material for the synthesis of diverse compound libraries. The benzyl group provides a stable protecting group for the nitrogen atom, while the methyl ester at the 3-position and the ketone at the 5-position offer reactive handles for a variety of chemical transformations. This allows for the systematic exploration of the chemical space around the pyrrolidinone core to optimize biological activity.

Comparative Analysis of Biological Activities

Derivatives of the 5-oxopyrrolidine-3-carboxylate scaffold have demonstrated promising activity in several key therapeutic areas. Here, we compare their performance with established drugs and alternative compounds.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrrolidinone derivatives have emerged as a promising class of compounds in this area.

A series of hydrazone derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their antibacterial activity.[3] The results, summarized in the table below, show that some of these compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria, in some cases surpassing the efficacy of the standard antibiotic cefuroxime.

Compound/DrugS. aureus (ATCC 9144) MIC (µg/mL)L. monocytogenes (ATCC 7644) MIC (µg/mL)B. cereus (ATCC 11778) MIC (µg/mL)E. coli (ATCC 8739) MIC (µg/mL)
Hydrazone with 5-nitrothien-2-yl 3.93.93.97.8
Hydrazone with 5-nitrofuran-2-yl 7.87.87.815.6
Hydrazone with benzylidene 3.915.615.631.2
Cefuroxime (Reference) 7.87.87.87.8
Ampicillin (Reference) ≤3.9≤3.9≤3.9≤3.9
Oxacillin (Reference) ≤3.9≤3.9≤3.9>125

Expert Insight: The data suggests that the introduction of a hydrazone moiety bearing a 5-nitrothien-2-yl group significantly enhances the antibacterial potency of the 5-oxopyrrolidine-3-carboxylate scaffold. This is likely due to the electron-withdrawing nature of the nitro group and the ability of the thiophene ring to engage in specific interactions with bacterial targets. The strong activity against S. aureus, including methicillin-resistant strains, is particularly noteworthy.[1]

Anticancer Activity

The development of novel anticancer agents with improved efficacy and reduced side effects is a critical area of research. Pyrrolidinone derivatives have shown potential as cytotoxic agents against various cancer cell lines.

In a study evaluating 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, several compounds demonstrated potent anticancer activity against the A549 human lung carcinoma cell line.[1] The IC50 values, which represent the concentration required to inhibit 50% of cell growth, are presented below in comparison to the established chemotherapeutic drug, cisplatin.

Compound/DrugA549 Cell Line IC50 (µM)
Compound 18 (a bishydrazone derivative) 1.5
Compound 19 (a bishydrazone derivative) 2.1
Compound 21 (a 5-nitrothiophene derivative) 3.2
Cisplatin (Reference) 5.0

Expert Insight: The bishydrazone derivatives (compounds 18 and 19) exhibited superior potency compared to cisplatin, indicating that dimerization of the pharmacophore could be a key strategy for enhancing anticancer activity. The mechanism of action is hypothesized to involve the induction of apoptosis, a form of programmed cell death that is often dysregulated in cancer cells.

Neuroprotective Activity

Neurodegenerative diseases and acute neuronal injury represent significant unmet medical needs. The development of neuroprotective agents that can prevent or slow down neuronal cell death is of paramount importance.

While specific data for derivatives of this compound is limited in the readily available literature, related pyrrolidinone and pyrrolidine derivatives have shown significant neuroprotective effects. For instance, certain N-pyrrolyl hydrazide-hydrazones have demonstrated the ability to protect neuronal cells from oxidative stress-induced death.[4] In a rotenone-induced Parkinsonism mouse model, these compounds showed strong antioxidant activity and protective effects against neuronal damage.[4]

In a different study, semi-synthetic derivatives of phyllanthin, which contains a core lignan structure, were evaluated for their neuroprotective potential. These compounds showed protective effects in neuroblastoma cells against scopolamine-induced neurotoxicity by reducing the production of reactive oxygen species (ROS).[5]

Alternative Neuroprotective Agents for Comparison:

Compound/Drug ClassMechanism of Action
NMDA Receptor Antagonists (e.g., Memantine) Block excitotoxicity mediated by over-activation of NMDA receptors.
Antioxidants (e.g., Edaravone) Scavenge free radicals to reduce oxidative stress-induced neuronal damage.
MAO-B Inhibitors (e.g., Selegiline) Prevent the breakdown of dopamine in the brain, offering symptomatic relief and potential neuroprotection in Parkinson's disease.

Expert Insight: The neuroprotective potential of pyrrolidinone derivatives likely stems from their ability to modulate multiple pathways involved in neuronal cell death, including oxidative stress and excitotoxicity. The rigid pyrrolidinone scaffold can be functionalized to target specific receptors or enzymes within the central nervous system.

Experimental Protocols

To ensure scientific integrity and enable reproducibility, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis and biological evaluation of compounds derived from the 5-oxopyrrolidine-3-carboxylate scaffold.

Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (A Representative Starting Material)

This protocol describes the synthesis of a key intermediate for generating a library of bioactive compounds.[1]

Workflow Diagram:

Synthesis_Workflow cluster_synthesis Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid Reactants N-(4-aminophenyl)acetamide + Itaconic Acid Reaction Reflux in Water Reactants->Reaction Heat Product 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid Reaction->Product

A simplified workflow for the synthesis.

Step-by-Step Protocol:

  • A mixture of N-(4-aminophenyl)acetamide (10 mmol) and itaconic acid (10 mmol) in 50 mL of water is prepared in a round-bottom flask.

  • The reaction mixture is heated to reflux and maintained at this temperature for 6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold water and then recrystallized from ethanol to yield the pure 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

Workflow Diagram:

MIC_Assay_Workflow cluster_mic Broth Microdilution MIC Assay Prep_Compound Prepare serial dilutions of test compound Incubation Incubate compound with bacteria in 96-well plate Prep_Compound->Incubation Prep_Bacteria Prepare standardized bacterial inoculum Prep_Bacteria->Incubation Read_Results Determine MIC (lowest concentration with no visible growth) Incubation->Read_Results

Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Two-fold serial dilutions of the compound are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).

  • A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • The inoculated plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]

Workflow Diagram:

MTT_Assay_Workflow cluster_mtt MTT Cytotoxicity Assay Seed_Cells Seed cancer cells in a 96-well plate Treat_Cells Treat cells with various concentrations of the test compound Seed_Cells->Treat_Cells Add_MTT Add MTT solution and incubate Treat_Cells->Add_MTT Solubilize Solubilize formazan crystals with DMSO Add_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50

Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cancer cells (e.g., A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for 48-72 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Conclusion

The this compound scaffold and its analogues represent a versatile platform for the development of novel therapeutic agents. The synthetic accessibility and the ability to introduce a wide range of functional groups allow for the fine-tuning of biological activity across different therapeutic areas. The promising antimicrobial and anticancer activities demonstrated by derivatives of the 5-oxopyrrolidine-3-carboxylate core, with some compounds outperforming established drugs, underscore the potential of this scaffold in addressing significant medical needs. Further exploration of this chemical space, particularly in the area of neuroprotection, is warranted and holds the promise of yielding new and effective treatments for a range of debilitating diseases.

References

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH, 2022-08-06. [Link]

  • Vlasov, S. V., et al. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. ResearchGate, 2024-01-29. [Link]

  • A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. PMC - PubMed Central, 2017-09-14. [Link]

  • Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. PubMed, 2025-12-29. [Link]

  • MIC Determination. EUCAST. [Link]

  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PMC - NIH, 2023-11-27. [Link]

  • Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. SciSpace, 2021-03-26. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC - NIH, 2025-06-18. [Link]

  • A IC50 values for the most active pyrrolidines against human cervix... ResearchGate. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC - NIH. [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute, 2022-03-31. [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI, 2024-12-17. [Link]

  • Synthesis and antimicrobial properties of imidazolium and pyrrolidinonium salts. PubMed. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH, 2013-05-01. [Link]

  • Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. PubMed. [Link]

  • Cytotoxicity Assay Protocol v1. ResearchGate. [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). idexx. [Link]

  • Benzyl 5-oxoprolinate. PubChem - NIH. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Interactions between Medical Plant-Derived Bioactive Compounds: Focus on Antimicrobial Combination Effects. PMC - NIH. [Link]

  • Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay. STAR Protocols, 2025-01-10. [Link]

  • Synthesis, Characterization and Antimicrobial Activities of Pyrrolidin-2-ylidene-2,(4-chlorophenyl) Semicarbazone and Its Cd(II) Complex. ResearchGate. [Link]

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. PubMed. [Link]

  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PubMed. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Cas no 51523-00-3 (Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate). 960化工网. [Link]

  • MTT Cell Assay Protocol. T. Horton. [Link]

  • Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives. ResearchGate. [Link]

  • Semi-Synthesis and Biological Evaluation of Phyllanthin Derivatives as Potential Neuroprotective Agents. PubMed. [Link]

  • IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. IDSA. [Link]

  • The IC50 values of pyrrolizine-based anti-inflammatory agents 1–3... ResearchGate. [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI, 2022-08-05. [Link]

  • Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. RSC Publishing, 2024-09-23. [Link]

Sources

Spectroscopic Comparison Guide: (R)- and (S)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The stereochemical identity of pharmaceutical compounds is a critical determinant of their pharmacological and toxicological profiles. Consequently, robust analytical methods for the unambiguous differentiation of enantiomers are indispensable in drug discovery and development. This guide provides a comprehensive spectroscopic comparison of the enantiomeric pair, (R)- and (S)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, a versatile chiral building block in medicinal chemistry.[1][2] We delve into a multi-technique spectroscopic analysis, outlining the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD). While standard spectroscopic techniques are essential for confirming chemical structure, they are inherently insensitive to stereoisomerism in an achiral environment.[3] This guide demonstrates that chiroptical methods, specifically Circular Dichroism, are definitive for the absolute configuration assignment of these enantiomers, providing characteristic and opposing spectral signals. Detailed experimental protocols, comparative data analysis, and the causal reasoning behind methodological choices are presented to equip researchers with a practical framework for chiral discrimination.

Introduction: The Imperative of Chiral Analysis

A molecule containing a carbon atom bonded to four different groups is defined as chiral and can exist as two non-superimposable mirror images called enantiomers.[4] While possessing identical physical properties like boiling point and density in an achiral setting, enantiomers can exhibit profoundly different biological activities.[3] The pyrrolidine scaffold is a privileged structure in drug design, and intermediates like Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate are pivotal in synthesizing novel therapeutics.[2] Therefore, the ability to distinguish between its (R) and (S) forms is not merely an academic exercise but a regulatory and safety necessity.

This guide explores the spectroscopic signatures of these enantiomers. We will establish that while NMR, IR, and MS are powerful tools for elucidating the molecule's constitution, they fail to differentiate between the mirror-image isomers. In contrast, Circular Dichroism (CD) spectroscopy, which measures the differential absorption of polarized light, provides an unequivocal method for their distinction.[5][6]

Spectroscopic Methodologies: Principles and Protocols

A systematic approach is required to fully characterize the enantiomers. The overall workflow involves initial structural confirmation using achiral techniques, followed by definitive stereochemical assignment using a chiroptical technique.

G cluster_0 Structural Confirmation (Achiral Methods) cluster_1 Stereochemical Differentiation (Chiral Method) A Sample Preparation ((R) and (S) Isomers) B ¹H & ¹³C NMR Spectroscopy A->B Identical Spectra Expected C FTIR Spectroscopy A->C Identical Spectra Expected D Mass Spectrometry A->D Identical Spectra Expected E Circular Dichroism (CD) Spectroscopy A->E F Mirror-Image Spectra (Opposite Cotton Effects) E->F G Final Report F->G Definitive Assignment of (R) and (S) Configuration

Figure 1: General experimental workflow for the spectroscopic analysis of the (R) and (S) enantiomers.

Experimental Protocols

Sample Preparation:

  • Ensure enantiomeric purity of both (R)- and (S)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate samples (>99% e.e.) via chiral HPLC (not detailed here).

  • For NMR, dissolve ~10 mg of each sample in ~0.7 mL of deuterated chloroform (CDCl₃). Rationale: CDCl₃ is a standard, aprotic solvent that provides a clear spectral window for most organic molecules.

  • For FTIR, prepare a thin film of each neat sample on a NaCl or KBr salt plate. Rationale: This avoids solvent interference and provides a concentrated sample for analysis of vibrational modes.

  • For MS, prepare 1 mg/mL stock solutions of each sample in HPLC-grade methanol. Further dilute to ~10 µg/mL for analysis. Rationale: Methanol is a polar solvent that facilitates ionization for ESI-MS.

  • For CD, prepare ~0.1 mg/mL solutions of each sample in spectroscopic grade acetonitrile. Rationale: Acetonitrile has a low UV cutoff, making it suitable for measurements in the far-UV region where the relevant chromophores absorb.

Instrumentation and Parameters:

  • NMR Spectroscopy:

    • Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.

    • For ¹H NMR, acquire 16 scans with a relaxation delay of 2 seconds.

    • For ¹³C NMR, acquire 1024 scans with a relaxation delay of 5 seconds.

    • Reference spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

  • FTIR Spectroscopy:

    • Record spectra using a Nicolet or equivalent FTIR spectrometer.

    • Scan from 4000 cm⁻¹ to 400 cm⁻¹.

    • Average 32 scans at a resolution of 4 cm⁻¹.

  • Mass Spectrometry:

    • Analyze using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

    • Operate in positive ion mode.

    • Acquire data over a mass range of m/z 50-500.

  • Circular Dichroism (CD) Spectroscopy:

    • Use a Jasco or equivalent CD spectropolarimeter.

    • Employ a quartz cuvette with a 1.0 mm path length.

    • Scan from 300 nm to 190 nm at a rate of 50 nm/min.

    • Maintain the sample cell at 25 °C with a nitrogen purge.

    • Average 3 scans and perform baseline correction with a solvent blank.

Comparative Data Analysis and Discussion

Enantiomers are chemically identical and will interact with achiral energy (e.g., radio waves in NMR, infrared radiation in FTIR) in the same way. Therefore, their spectra from these methods will be superimposable.

NMR Spectroscopy (¹H and ¹³C)

The NMR spectra serve to confirm the covalent structure of the molecule. Both (R)- and (S)-enantiomers are expected to produce identical spectra in an achiral solvent like CDCl₃.

Key Insight: Diastereotopicity A crucial feature in the ¹H NMR spectrum is the presence of diastereotopic protons.[7][8] The chiral center at C3 renders the two protons on the adjacent C4 methylene group chemically non-equivalent. One proton is cis to the substituent at C3, and the other is trans. Consequently, they reside in different magnetic environments and will appear as two distinct signals, each coupling to the other (geminal coupling) and to the proton at C3 (vicinal coupling), resulting in complex multiplets (typically a doublet of doublets each).[9]

Table 1: Predicted ¹H and ¹³C NMR Data for Both Enantiomers in CDCl₃

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic-H (benzyl) ~7.25-7.40 (m, 5H) ~135.9 (Cq), 128.8 (CH), 128.0 (CH)
CH₂ (benzyl) ~4.50 (s, 2H) ~49.5
CH (C3) ~3.60 (m, 1H) ~40.1
CH₂ (C4) ~2.75 (m, 1H), ~2.50 (m, 1H) ~35.2
C=O (lactam, C5) - ~174.5
C=O (ester, C1') - ~171.0

| OCH₃ (ester) | ~3.75 (s, 3H) | ~52.5 |

Note: These are predicted values based on structurally similar compounds.[10][11] The key takeaway is the identity of the spectra for the (R) and (S) forms.

FTIR and Mass Spectrometry Data

As with NMR, these techniques confirm the molecular structure and functional groups but do not provide stereochemical information.

Table 2: Expected FTIR and MS Data for Both Enantiomers

Technique Parameter Expected Value Assignment
FTIR Wavenumber (cm⁻¹) ~3050 Aromatic C-H stretch
~2950 Aliphatic C-H stretch
~1735 Ester C=O stretch
~1685 Lactam (amide) C=O stretch
~1200 C-O stretch
MS (ESI+) m/z 234.1125 [M+H]⁺ (Calculated for C₁₃H₁₆NO₃⁺)

| | | 256.0944 | [M+Na]⁺ (Calculated for C₁₃H₁₅NO₃Na⁺) |

Circular Dichroism (CD) Spectroscopy: The Decisive Technique

Circular Dichroism is the definitive method for distinguishing enantiomers. It measures the difference in absorption between left- and right-circularly polarized light (ΔA = A_L - A_R).[6] Enantiomers will produce CD spectra that are perfect mirror images of each other.[12] A positive peak (a "Cotton Effect") in one enantiomer will correspond to a negative peak of equal magnitude in the other at the same wavelength.

The primary chromophores in Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate are the lactam and ester carbonyl groups. These groups will give rise to characteristic CD signals in the far-UV region (190-250 nm).

G X_start X_start X_end X_end X_start->X_end Y_start Y_start Y_end Y_end Y_start->Y_end Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) p1 p2 p1:c->p2:c p3 p2:c->p3:c p4 p3:c->p4:c p5 p4:c->p5:c n1 n2 n1:c->n2:c n3 n2:c->n3:c n4 n3:c->n4:c n5 n4:c->n5:c label_R (R)-Enantiomer label_S (S)-Enantiomer zero_line->X_end

Figure 2: Idealized mirror-image CD spectra for the (R) and (S) enantiomers.

Table 3: Hypothetical Comparative CD Data

Enantiomer λ_max 1 (nm) Molar Ellipticity [θ]₁ λ_max 2 (nm) Molar Ellipticity [θ]₂
(R)-Isomer ~222 +8,500 ~205 -12,000

| (S)-Isomer | ~222 | -8,500 | ~205 | +12,000 |

Note: The signs (+) or (-) are critical. The (R)-enantiomer showing a positive Cotton effect at 222 nm while the (S)-enantiomer shows a negative one provides unambiguous assignment.

This mirror-image relationship is the cornerstone of chiroptical analysis and provides the only direct spectroscopic method for differentiating the two enantiomers presented in this guide.[13]

Conclusion

This guide establishes a clear and reliable protocol for the spectroscopic comparison of (R)- and (S)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. The key findings are:

  • Structural Verification: ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry are essential and effective for confirming the molecular structure, functional groups, and molecular weight. However, these techniques produce identical results for both enantiomers in an achiral environment.

  • Stereochemical Assignment: Circular Dichroism (CD) spectroscopy is the definitive technique for distinguishing between the (R) and (S) enantiomers. They exhibit characteristic, mirror-image CD spectra, allowing for unambiguous assignment of the absolute configuration.

For professionals in drug development, adherence to this multi-technique approach ensures both constitutional and configurational integrity of chiral intermediates, a foundational requirement for the synthesis of safe and effective pharmaceuticals.

References

  • Vertex AI Search Result. (n.d.). Cas no 51523-00-3 (Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate) - 960化工网.
  • Gainsford, G. J., & Mason, J. M. (2010). Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E66(4), o957. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone.
  • ResearchGate. (n.d.). (PDF) Chiral Rotational Spectroscopy.
  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

  • Unknown. (n.d.). Chirality and Enantiomers.
  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Patterson, D., & Schnell, M. (2014). Assessing the performance of rotational spectroscopy in chiral analysis. Physical Chemistry Chemical Physics, 16(23), 11136-11143. Retrieved from [Link]

  • Optica Publishing Group. (n.d.). Enantiomeric concentration determination via a single circular dichroism spectrum in chiral hyperbolic metamaterials. Retrieved from [Link]

  • YouTube. (2021, September 30). NMR Spectroscopy: Diastereotopism. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, October 26). Chirality and Stereoisomers. Retrieved from [Link]

  • Wikipedia. (n.d.). Circular dichroism. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]

  • National Institutes of Health. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, April 20). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. Retrieved from [Link]

  • Applied Photophysics. (n.d.). Circular Dichroism FAQs. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]

  • ResearchGate. (2014, December 13). Can any one explain how to determine diastereomeric ratio from NMR spectra?. Retrieved from [Link]

  • Defense Technical Information Center. (1992, June 3). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Retrieved from [Link]

  • ACS Omega. (2020, September 16). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fundamentals of Chirality. Retrieved from [Link]

  • ResearchGate. (n.d.). New pyrrolidine and pyrroline derivatives of fullerenes: From the synthesis to the use in light-converting systems. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. Retrieved from [Link]

  • Kaunas University of Technology. (n.d.). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. Retrieved from [Link]

Sources

A Researcher's Guide to the Reactivity of N-Protected Pyroglutamates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-Pyroglutamic acid, a chiral cyclic lactam derived from L-glutamic acid, stands as a versatile and economically significant building block in asymmetric synthesis.[1] Its rigid structure and multiple functional groups—a lactam, a carboxylic acid, and a secondary amine—offer a powerful scaffold for creating a diverse array of bioactive molecules, including ACE inhibitors and natural products.[1][2] The strategic manipulation of pyroglutamic acid's reactivity is paramount, and this begins with the protection of the lactam nitrogen. The choice of N-protecting group is not a trivial decision; it profoundly influences the molecule's electronic and steric properties, thereby dictating its reactivity in subsequent transformations.

This guide provides an in-depth comparison of the reactivity of pyroglutamates bearing three of the most common N-protecting groups in organic synthesis: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). We will explore how these groups modulate reactivity in key chemical transformations, supported by mechanistic insights and experimental data, to empower researchers in drug discovery and development to make informed decisions for their synthetic strategies.

The Influence of N-Protecting Groups: A Tale of Electronics and Sterics

The reactivity of the pyroglutamate core is primarily governed by the electrophilicity of its two carbonyl carbons: the C5 lactam carbonyl and the C1 carboxylic acid carbonyl. The N-protecting group directly modulates this electrophilicity through a combination of electronic and steric effects.[3]

  • tert-Butoxycarbonyl (Boc): The Boc group, with its electron-donating tert-butyl group, increases electron density on the lactam nitrogen. This donation reduces the electrophilicity of the adjacent C5 lactam carbonyl, making it less susceptible to nucleophilic attack. Sterically, the bulky tert-butyl group can also hinder the approach of nucleophiles.

  • Benzyloxycarbonyl (Cbz): The Cbz group possesses a benzyl moiety. While the phenyl ring can be weakly electron-withdrawing, the overall electronic effect is less pronounced than the strongly withdrawing Fmoc group or the donating Boc group. Its steric profile is considered moderate.

  • 9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is characterized by its large, planar, and strongly electron-withdrawing fluorenyl system. This significant electron-withdrawing effect substantially increases the partial positive charge on the C5 lactam carbonyl, rendering it significantly more reactive towards nucleophiles. The large steric footprint of the Fmoc group is also a critical factor in its chemical behavior.

These fundamental differences in electronic and steric properties manifest in distinct reactivity patterns across various chemical reactions.

Comparative Reactivity in Key Transformations

Nucleophilic Ring-Opening of the Lactam

The susceptibility of the pyroglutamate lactam ring to nucleophilic attack is a critical parameter, often exploited to generate linear glutamic acid derivatives. The rate and ease of this reaction are directly correlated with the electron-withdrawing strength of the N-protecting group.

Mechanism & Reactivity Trend:

The reaction proceeds via nucleophilic acyl substitution at the C5 lactam carbonyl. A stronger electron-withdrawing group on the nitrogen enhances the carbonyl's electrophilicity, accelerating the attack by a nucleophile.

Reactivity Order: Fmoc > Cbz > Boc

  • N-Fmoc-pyroglutamate: Exhibits the highest reactivity. The potent electron-withdrawing nature of the Fmoc group makes the lactam carbonyl highly electrophilic and thus, most susceptible to ring-opening.

  • N-Cbz-pyroglutamate: Shows intermediate reactivity.

  • N-Boc-pyroglutamate: Is the least reactive towards nucleophilic ring-opening.[4] The electron-donating nature of the Boc group deactivates the lactam carbonyl, often requiring more forcing conditions (e.g., stronger nucleophiles, higher temperatures) to achieve ring cleavage.[4]

Experimental Data Summary:

While direct kinetic comparisons are sparse in the literature, qualitative observations from numerous synthetic reports support this reactivity trend. For instance, ring-opening of N-Boc-pyroglutamates often requires strong bases or organometallic reagents, whereas Fmoc-protected analogues can be more susceptible to cleavage under milder basic conditions.[4][]

N-Protecting GroupRelative Reactivity in Ring-OpeningTypical Conditions Required
Fmoc HighMild basic or nucleophilic conditions
Cbz ModerateModerate to strong nucleophiles
Boc LowStrong nucleophiles, elevated temperatures[4]
Reduction of the Carboxylic Acid to Pyroglutaminol

The selective reduction of the C1 carboxylic acid to the corresponding alcohol, pyroglutaminol, is a vital transformation for producing chiral ligands and pharmaceutical intermediates.[2] The choice of N-protecting group can influence reagent choice and reaction efficiency.

Mechanism & Reactivity Considerations:

This reduction is typically achieved using hydride reagents like lithium aluminum hydride (LAH) or borane complexes (e.g., BH3·THF). The primary role of the N-protecting group here is to prevent unwanted side reactions, such as over-reduction of the lactam carbonyl.

  • All three protecting groups (Boc, Cbz, Fmoc) are generally compatible with borane reagents.

  • When using stronger reducing agents like LAH, the stability of the protecting group becomes a concern. The Cbz group is susceptible to hydrogenolysis, and the Fmoc group can be cleaved under certain reductive conditions. The Boc group is generally stable to hydride reagents.

Experimental Data Summary:

High yields for the reduction of N-protected pyroglutamic acids to their corresponding pyroglutaminols have been reported for various protecting groups. The choice often depends on the overall synthetic strategy and the desired deprotection conditions later in the sequence.

N-Protecting GroupCommon Reducing Agent(s)Reported YieldsReference
Boc BH3·THF, NaBH4/I2>90%[Various sources]
Cbz BH3·THFHigh[Various sources]
Fmoc BH3·THFHigh[Various sources]
Amide Coupling at the Carboxylic Acid

The formation of an amide bond at the C1 carboxylic acid is a cornerstone of peptide synthesis and medicinal chemistry. The efficiency of this coupling reaction can be subtly influenced by the N-protecting group.

Mechanism & Reactivity Considerations:

Amide coupling involves the activation of the carboxylic acid, typically with reagents like DCC, EDC, or uronium salts (HBTU, HATU), followed by nucleophilic attack by an amine.[6] The N-protecting group can influence this process in two main ways:

  • Electronic Effects on the Carboxylic Acid: The electronic nature of the protecting group has a minor, transmitted effect on the acidity and reactivity of the C1 carboxyl group.

  • Steric Hindrance: A bulky protecting group can sterically hinder the approach of the coupling reagents or the amine nucleophile.

In a study on rhodium-catalyzed direct amidation, it was noted that N-Cbz-protected amines generally gave cleaner reaction profiles and higher yields compared to their N-Boc counterparts, suggesting a potential electronic or steric advantage for Cbz in that specific catalytic cycle.[7] However, for standard peptide coupling reagents, all three protecting groups are widely and successfully used. The primary driver for choosing a protecting group in this context is usually its orthogonality to other protecting groups and the final deprotection strategy.[8]

Experimental Protocols & Workflows

Protocol: Comparative Nucleophilic Ring-Opening with Benzylamine

This protocol provides a framework for comparing the reactivity of N-Boc and N-Cbz pyroglutamic acid towards a common amine nucleophile.

Objective: To qualitatively and quantitatively compare the rate of ring-opening of N-Boc-pyroglutamic acid and N-Cbz-pyroglutamic acid.

Materials:

  • N-Boc-(L)-pyroglutamic acid

  • N-Cbz-(L)-pyroglutamic acid

  • Benzylamine

  • Anhydrous Toluene

  • Reaction vials, magnetic stir bars

  • TLC plates (silica gel 60 F254)

  • HPLC system for quantitative analysis

Procedure:

  • Reaction Setup: In two separate, oven-dried 10 mL reaction vials, place N-Boc-(L)-pyroglutamic acid (0.229 g, 1.0 mmol) in one and N-Cbz-(L)-pyroglutamic acid (0.263 g, 1.0 mmol) in the other.

  • Solvent Addition: To each vial, add 5 mL of anhydrous toluene.

  • Nucleophile Addition: To each vial, add benzylamine (0.11 mL, 1.0 mmol, 1.0 eq.) via syringe.

  • Reaction: Stir both reaction mixtures at 80°C.

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) and/or HPLC at regular time intervals (e.g., 1h, 2h, 4h, 8h, 24h).

    • TLC: Eluent system (e.g., 10% Methanol in Dichloromethane). Visualize under UV light and by staining (e.g., potassium permanganate). The product, the ring-opened amide, will have a different Rf value than the starting material.

    • HPLC: Use a suitable reverse-phase column and gradient to separate the starting material from the product. This will allow for quantitative determination of conversion over time.

  • Analysis: Compare the rate of disappearance of the starting material and the appearance of the product in both reactions to determine the relative reactivity.

Expected Outcome: The reaction with N-Cbz-pyroglutamic acid is expected to proceed at a faster rate than the reaction with N-Boc-pyroglutamic acid, demonstrating the higher electrophilicity of the lactam carbonyl in the Cbz-protected derivative.

Visualization of Concepts

Workflow for Reactivity Comparison

G cluster_0 Preparation cluster_1 Reaction Conditions cluster_2 Reaction Monitoring cluster_3 Data Interpretation P1 N-Boc-pGlu M1 Reaction A: Boc-pGlu + Amine P1->M1 P2 N-Cbz-pGlu M2 Reaction B: Cbz-pGlu + Amine P2->M2 RC Benzylamine (1 eq) Toluene, 80°C RC->M1 RC->M2 Analysis TLC / HPLC Analysis (Time Points: 1h, 4h, 24h) M1->Analysis M2->Analysis Result Compare % Conversion Rate(Cbz) vs Rate(Boc) Analysis->Result G Boc Boc Group (R) Electron Donating Effect Decreased δ+ on Carbonyl C Lactam Pyroglutamate Lactam Carbonyl (C=O) Boc:f2->Lactam Deactivates Cbz Cbz Group (R) Intermediate Effect Moderate δ+ on Carbonyl C Cbz:f2->Lactam Fmoc Fmoc Group (R) Electron Withdrawing Effect Increased δ+ on Carbonyl C Fmoc:f2->Lactam Activates Reactivity_High High Reactivity Reactivity_Mod Moderate Reactivity Reactivity_Low Low Reactivity Lactam->Reactivity_Low Towards Nucleophiles

Caption: Influence of N-protecting groups on lactam carbonyl reactivity.

Summary and Recommendations

The choice of an N-protecting group for pyroglutamic acid is a critical decision that dictates the chemical behavior of the molecule.

  • For enhanced susceptibility to lactam ring-opening: The N-Fmoc group is the superior choice due to its strong electron-withdrawing nature, which activates the lactam carbonyl for nucleophilic attack.

  • For general stability and use in reductions: The N-Boc group offers excellent stability towards a wide range of reagents, particularly hydrides, making it a robust choice for multi-step syntheses where the pyroglutamate core must remain intact.

  • For a balance of reactivity and stability: The N-Cbz group provides an intermediate level of reactivity and can be selectively removed by hydrogenolysis, offering a valuable orthogonal deprotection strategy. [8] Ultimately, the optimal protecting group depends on the specific transformation desired and the overall synthetic plan. By understanding the fundamental electronic and steric effects imparted by each group, researchers can strategically leverage N-protected pyroglutamates to achieve their synthetic goals with greater efficiency and control.

References

  • Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. ResearchGate. [Link]

  • PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES, Vol. 89, No. 8, 2014. [Link]

  • Selective copper-mediated cross-coupling of pyroglutamate post-translational modifications. ChemRxiv. [Link]

  • Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. Organic Chemistry Portal. [Link]

  • Pyroglutamic Acid Peptides. Thieme Chemistry. [Link]

  • Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Bentham Science. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. Journal of Biological Chemistry. [Link]

  • Stereoelectronic Effects Dictate Molecular Conformation and Biological Function of Heterocyclic Amides. ResearchGate. [Link]

  • Solid phase synthesis of glutamic acid derivatives via nucleophilic ring opening of N-Boc pyroglutamate with heteronucleophiles. ResearchGate. [Link]

  • Protection by pyroglutamic acid and some of its newly synthesized derivatives against glutamate-induced seizures in mice. PubMed. [Link]

  • One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. J-STAGE. [Link]

  • Kinetics and mechanism of the nucleophilic ring opening of oxazolinone in mixed aqueous solvents. ResearchGate. [Link]

  • One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. PubMed. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • An electronic effect on protein structure. Protein Science. [Link]

  • Unexplored Nucleophilic Ring Opening of Aziridines. MDPI. [Link]

  • Protecting Groups: Boc, Cbz, Amine. StudySmarter. [Link]

  • Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. ChemRxiv. [Link]

  • Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications. [Link]

  • Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. National Institutes of Health. [Link]

Sources

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of chiral building blocks is a critical decision that profoundly impacts the efficiency, stereochemical outcome, and economic viability of a synthetic route. This guide provides an in-depth technical analysis of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, a versatile chiral building block, and objectively compares its utility against alternative synthetic strategies for the preparation of high-value chiral molecules.

The Strategic Value of this compound

This compound is a functionalized pyroglutamate derivative that offers a rigid, stereochemically defined scaffold. Its key structural features—a protected amine, a lactam carbonyl, and an ester group—provide multiple handles for synthetic transformations, making it a valuable precursor for a variety of complex chiral molecules, including analogues of β-lactam antibiotics and other biologically active compounds. The benzyl protecting group offers stability under a range of reaction conditions and can be readily removed in later synthetic stages.

The inherent chirality of this building block, derived from the chiral pool, circumvents the need for often complex and costly asymmetric induction steps later in the synthesis, a factor that will be a central theme of our cost-benefit analysis.

Comparative Case Study: Synthesis of (R)-Baclofen

To provide a tangible comparison, we will analyze the synthesis of (R)-Baclofen, a selective GABA-B receptor agonist used as a muscle relaxant. We will explore a proposed synthetic route utilizing our target chiral building block and compare it with established industrial methods.

Route 1: Proposed Synthesis of (R)-Baclofen via this compound

This proposed route leverages the stereocenter of the starting material to establish the final chirality of (R)-Baclofen.

Baclofen_Synthesis_Route_1 A This compound B Intermediate A (Ring-opened ester) A->B  1. Hydrolysis (e.g., LiOH)  2. Esterification C Intermediate B (Weinreb amide) B->C  Weinreb amide formation  (e.g., MeNH(OMe)·HCl, i-PrMgCl) D Intermediate C (Ketone) C->D  Grignard reaction  (4-chlorophenylmagnesium bromide) E Intermediate D (Alkene) D->E  Wittig reaction  (e.g., Ph3P=CH2) F (R)-Baclofen E->F  1. Hydrogenation (cleavage of benzyl group and reduction)  2. Hydrolysis

Figure 1: Proposed synthetic workflow for (R)-Baclofen starting from this compound.

Experimental Protocol: Proposed Synthesis of (R)-Baclofen

  • Ring Opening and Esterification: The lactam of this compound is hydrolyzed under basic conditions (e.g., LiOH in THF/water). The resulting amino acid is then re-esterified (e.g., with methanol and a catalytic amount of acid) to yield the corresponding ring-opened ester.

  • Weinreb Amide Formation: The ester is converted to the N-methoxy-N-methylamide (Weinreb amide) using N,O-dimethylhydroxylamine hydrochloride and a Grignard reagent (e.g., isopropylmagnesium chloride).

  • Grignard Reaction: The Weinreb amide is treated with 4-chlorophenylmagnesium bromide to introduce the chlorophenyl group, forming the corresponding ketone.

  • Wittig Reaction: A Wittig reaction using a methylidene phosphorane (e.g., Ph₃P=CH₂) converts the ketone to the terminal alkene.

  • Hydrogenation and Deprotection: Catalytic hydrogenation (e.g., H₂, Pd/C) simultaneously reduces the alkene and cleaves the N-benzyl protecting group.

  • Hydrolysis: The final ester hydrolysis under acidic or basic conditions yields (R)-Baclofen.

Causality Behind Experimental Choices:

  • The use of a Weinreb amide in step 2 is a strategic choice to prevent over-addition of the Grignard reagent in the subsequent step, a common issue with more reactive carbonyl compounds like esters or acid chlorides.

  • The Wittig reaction is a reliable method for olefination.

  • Catalytic hydrogenation in step 5 is an efficient method for both alkene reduction and N-debenzylation in a single step, enhancing atom economy.

Route 2: Established Industrial Synthesis of Racemic Baclofen with Chiral Resolution

A common industrial approach involves the synthesis of racemic Baclofen followed by chiral resolution.[1][2][3][4]

Baclofen_Synthesis_Route_2 A 4-Chlorobenzaldehyde + Diethyl Malonate B Intermediate E A->B  Knoevenagel Condensation  Michael Addition C Racemic Baclofen B->C  Hydrolysis, Decarboxylation,  and Reduction D (R)-Baclofen C->D  Chiral Resolution  (e.g., with tartaric acid)

Figure 2: A typical industrial synthesis of (R)-Baclofen involving chiral resolution.

Experimental Protocol: Industrial Synthesis and Resolution of Baclofen

  • Condensation and Michael Addition: 4-Chlorobenzaldehyde undergoes a Knoevenagel condensation with diethyl malonate, followed by a Michael addition of a nitroalkane or another suitable nucleophile.[1]

  • Hydrolysis, Decarboxylation, and Reduction: The resulting intermediate is hydrolyzed, decarboxylated, and the nitro group is reduced to an amine to yield racemic Baclofen.[1]

  • Chiral Resolution: The racemic mixture is resolved using a chiral resolving agent, such as tartaric acid, to isolate the desired (R)-enantiomer.

Causality Behind Experimental Choices:

  • This route utilizes inexpensive and readily available starting materials.

  • The reactions are generally high-yielding and scalable.

  • Chiral resolution, while adding a step, is a well-established and reliable method for obtaining enantiomerically pure compounds on a large scale.

Route 3: Asymmetric Synthesis via Desymmetrization

A more modern approach involves the asymmetric desymmetrization of a prochiral intermediate.

Baclofen_Synthesis_Route_3 A 3-(4-Chlorophenyl)glutaric Anhydride B (S)-3-(4-chlorophenyl)glutaric acid monoester A->B  Asymmetric Ring Opening  (Chiral Catalyst) C (R)-Baclofen B->C  Hofmann or Curtius Rearrangement

Figure 3: Asymmetric synthesis of (R)-Baclofen via desymmetrization of a prochiral anhydride.[4]

Experimental Protocol: Asymmetric Synthesis of (R)-Baclofen

  • Asymmetric Ring Opening: 3-(4-Chlorophenyl)glutaric anhydride is subjected to an asymmetric ring-opening with an alcohol, catalyzed by a chiral catalyst (e.g., a cinchona alkaloid derivative), to produce the chiral monoester with high enantioselectivity.[4]

  • Hofmann or Curtius Rearrangement: The carboxylic acid moiety of the monoester is converted to an amine via a Hofmann or Curtius rearrangement to yield (R)-Baclofen.[4]

Causality Behind Experimental Choices:

  • This approach introduces chirality early and efficiently.

  • It avoids the 50% theoretical yield limit of classical resolution.

  • The use of a catalyst, even if expensive, can be more cost-effective at scale than stoichiometric resolving agents.

Cost-Benefit Analysis

ParameterRoute 1 (Proposed)Route 2 (Industrial)Route 3 (Asymmetric)
Starting Material Cost Moderate to HighLowLow to Moderate
Reagent & Catalyst Cost ModerateLowHigh (chiral catalyst)
Number of Steps ~6~3 + resolution~2
Stereochemical Control Excellent (from chiral pool)Moderate (resolution dependent)Excellent (catalyst controlled)
Theoretical Yield High50% (for desired enantiomer)High
Process Scalability ModerateExcellentGood to Excellent
Waste Generation ModerateHigh (unwanted enantiomer)Low

Analysis:

  • Route 1 (Proposed): The primary advantage of using this compound is the direct transfer of chirality, ensuring high enantiopurity of the final product. However, the starting material is relatively expensive, and the multi-step synthesis may lead to a lower overall yield compared to more convergent routes. This approach is likely most beneficial for the synthesis of complex analogues where the pyrrolidone scaffold is largely retained in the final product and for smaller-scale research and development where the cost of the starting material is less of a concern than the assurance of stereochemical purity.

  • Route 2 (Industrial): This classical approach is often the most cost-effective for large-scale production due to the low cost of starting materials and well-optimized, robust reactions. The main drawback is the inherent 50% loss of material during resolution, which also generates a significant amount of waste. However, if the resolving agent can be recovered and the unwanted enantiomer racemized and recycled, the economics of this route can be very favorable.

  • Route 3 (Asymmetric): Asymmetric catalysis represents a modern and elegant solution, offering high yields and excellent enantioselectivity while minimizing waste. The initial investment in the chiral catalyst can be high, but its reusability and high turnover number can make this route economically viable, especially at an industrial scale. The development and optimization of the catalytic step can be time-consuming.

Comparative Case Study: Synthesis of (R)-Rolipram

(R)-Rolipram is a selective phosphodiesterase-4 (PDE4) inhibitor that has been investigated for its anti-inflammatory and antidepressant effects.

Route 4: Asymmetric Synthesis of (R)-Rolipram via Organocatalysis

A known enantioselective synthesis of (R)-Rolipram involves an organocatalytic Michael addition.[5][6][7]

Rolipram_Synthesis A 3-(Cyclopentyloxy)-4-methoxybenzaldehyde + Nitromethane B γ-Nitroaldehyde A->B  Organocatalytic Michael Addition C γ-Nitroester B->C  Oxidative Esterification D (R)-Rolipram C->D  Reductive Cyclization

Figure 4: Enantioselective synthesis of (R)-Rolipram using organocatalysis.[5][6][7]

Experimental Protocol: Asymmetric Synthesis of (R)-Rolipram

  • Organocatalytic Michael Addition: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde is reacted with nitromethane in the presence of a chiral organocatalyst (e.g., a diarylprolinol silyl ether) to afford the corresponding γ-nitroaldehyde with high enantioselectivity.[6]

  • Oxidative Esterification: The aldehyde is oxidized to the corresponding methyl ester.

  • Reductive Cyclization: The nitro group is reduced to an amine, which then undergoes intramolecular cyclization to form the lactam ring of (R)-Rolipram.[6][8]

Causality Behind Experimental Choices:

  • Organocatalysis avoids the use of potentially toxic and expensive heavy metals.

  • The reactions are often performed under mild conditions.

  • This route builds the chiral center and the core of the molecule in a convergent manner.

Cost-Benefit Analysis: this compound vs. Asymmetric Catalysis for Rolipram Synthesis

A hypothetical synthesis of (R)-Rolipram from our target chiral building block would involve several steps to modify the pyrrolidone ring and introduce the substituted phenyl group. While feasible, this would likely be a longer and less convergent route compared to the asymmetric catalytic approach.

ParameterSynthesis via this compound (Hypothetical)Asymmetric Catalysis (Route 4)
Starting Material Cost Moderate to HighLow
Reagent & Catalyst Cost ModerateModerate (organocatalyst)
Number of Steps Likely > 53
Stereochemical Control ExcellentExcellent
Convergence LowHigh
Overall Yield Likely LowerHigh

Analysis:

For the synthesis of (R)-Rolipram, the asymmetric catalytic approach (Route 4) is demonstrably superior. It is more convergent, likely higher yielding, and starts from less expensive materials. The use of this compound would be a less efficient strategy in this specific case.

Conclusion and Recommendations

This compound is a valuable chiral building block, particularly in scenarios where:

  • The pyroglutamate core is a key feature of the target molecule. In such cases, starting with a pre-formed, stereochemically defined ring system can be highly advantageous.

  • Rapid access to a diverse library of analogues is required for SAR studies. The multiple functional groups of the building block allow for divergent synthesis of a range of related compounds.

  • The cost of the starting material is not the primary driver. For early-stage research and the synthesis of complex, high-value molecules, the reliability of the chiral starting material can outweigh its cost.

However, for the synthesis of molecules where the pyrrolidone ring needs to be constructed, such as in the case of (R)-Rolipram, or where highly efficient and scalable industrial processes already exist from simple starting materials, as with (R)-Baclofen, alternative methods like asymmetric catalysis or classical resolution may be more cost-effective.

The decision to use this compound should be made on a case-by-case basis, with careful consideration of the target molecule's structure, the scale of the synthesis, and the overall economic and strategic goals of the project.

References

  • Zarghi, A., & Arfaei, S. (2011). Synthesis of Baclofen; an Alternative Approach. Brieflands, 4(2), 158-163.
  • Fernandes, P. R., et al. (2022). Green and Efficient Synthesis of Baclofen. Advanced Journal of Chemistry-Section B, 4(2), 158-163.
  • Organic Syntheses. (n.d.). (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][1][2][3]OXAZABOROLE-BORANE COMPLEX. Retrieved from [Link]

  • Google Patents. (n.d.). CN101514167B - Preparation method of chiral baclofen.
  • Kumar, P. H., et al. (2021). Novel Synthesis of Baclofen. International Journal of ChemTech Research, 14(1), 259-262.
  • Szakács, Z., et al. (2022). Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. Organic Letters, 24(4), 935-940.
  • Khan, K. M., et al. (2007). Asymmetric Synthesis of Chiral δ-Lactones Using BINAP-Ruthenium(II) Complexes Hydrogenation Catalysts. Journal of Chemical Research, 2007(1), 47-49.
  • Google Patents. (n.d.). CN101747252A - Synthetic method of R-structured Rolipram.
  • Lead Sciences. (n.d.). 4-Chloro-N-methoxy-N-methylbenzamide. Retrieved from [Link]

  • Takasago International Corporation. (2011). Novel asymmetric hydrogenation catalyst for producing chiral alcohols. Retrieved from [Link]

  • Szakács, Z., et al. (2022). Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant.
  • Google Patents. (n.d.). EP0974590A1 - Process for the preparation of chiral lactones by asymetrical hydrogenation.
  • Felluga, F., et al. (n.d.). A chemoenzymatic synthesis of Baclofen. Dipartimento di Scienze Chimiche, Università di Trieste.
  • Zhang, X., et al. (2023). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Molecules, 28(15), 5894.
  • Szakács, Z., et al. (2022). Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. PubMed Central.
  • Goga, A., et al. (2022). Novel Liposomal Rolipram Formulation for Clinical Application to Reduce Emesis. Pharmaceutics, 14(5), 987.
  • Wang, D., et al. (2019). Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters.
  • Gorbunova, M., et al. (2023). Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics. Molecules, 28(23), 7794.
  • Zhang, X., et al. (2009). Developing Chiral Ligands for Asymmetric Hydrogenation. Accounts of Chemical Research, 42(9), 1263-1275.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the journey of discovery does not end with the final data point. Instead, it concludes with the responsible management of all materials involved, ensuring the safety of personnel and the preservation of our environment. This guide provides a detailed protocol for the proper disposal of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, a key intermediate in pharmaceutical and materials science research.[1] Our focus extends beyond mere procedure, delving into the rationale that underpins these essential safety measures.

At its core, the disposal of any chemical reagent is governed by a hierarchy of controls and a deep understanding of its intrinsic properties. While this compound is not classified as an acutely hazardous substance under current regulations, its handling and disposal demand a meticulous and informed approach. Studies have explored its biodegradability, suggesting a favorable environmental profile compared to more recalcitrant molecules.[1] However, this does not permit indiscriminate disposal.

I. Immediate Pre-Disposal Safety Considerations

Before initiating any disposal protocol, a thorough risk assessment is paramount. This begins with consulting the Safety Data Sheet (SDS) for the specific compound. While a dedicated SDS for the (R)-isomer may not always be readily available, data from closely related compounds, such as Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride, can provide valuable insights into handling and safety precautions.[2]

A. Personal Protective Equipment (PPE): The First Line of Defense

Proper PPE is non-negotiable. Based on the potential hazards associated with pyrrolidine derivatives, the following should be considered standard practice:

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against accidental splashes of the compound or its solutions.
Skin Protection Nitrile or neoprene gloves.Prevents direct skin contact. Contaminated gloves should be disposed of as chemical waste.
Body Protection A standard laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Generally not required under normal use with adequate ventilation.If handling fine powders or creating aerosols, a NIOSH-approved respirator may be necessary.

This table summarizes the essential PPE for handling this compound.

B. Engineering Controls: Creating a Safe Workspace

All handling and preparation for the disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] This minimizes the potential for inhalation of any dust or vapors. An emergency eyewash station and safety shower must be readily accessible.[3]

II. The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste unless explicitly classified otherwise by your institution's Environmental Health and Safety (EHS) department. Never dispose of this chemical down the drain or in the regular trash.[4][5]

A. Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.

  • Solid Waste:

    • Place un-used or contaminated solid this compound into a dedicated, labeled hazardous waste container.[6]

    • This includes any contaminated items such as weigh boats, filter paper, or paper towels used for cleaning up small spills.

    • Do not mix with other, incompatible solid wastes.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and properly labeled liquid hazardous waste container.

    • The container must be compatible with the solvents used. High-density polyethylene (HDPE) is a suitable choice for many common laboratory solvents.

    • Avoid mixing with incompatible liquid waste streams, such as strong acids or bases, unless the reaction products are known and can be safely contained.

B. Container Management and Labeling: Ensuring Clarity and Compliance

All waste containers must be managed in accordance with the Resource Conservation and Recovery Act (RCRA) and local regulations.[7][8]

  • Container Condition: Use only containers that are in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[9] The original product container is often an excellent choice for its waste.[9]

  • Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste" and a full description of its contents.[5] This includes:

    • The full chemical name: "this compound"

    • The approximate concentration and quantity.

    • The date the waste was first added to the container.

    • The associated hazards (e.g., "Irritant," "Handle with Care").

  • Storage: Keep waste containers closed except when adding waste.[10] Store them in a designated Satellite Accumulation Area within the laboratory, away from heat sources or direct sunlight.[10][11]

C. Disposal of Empty Containers

An "empty" container that held this compound must still be handled with care.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., acetone or methanol).[6]

  • Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.

  • Final Disposal: Once triple-rinsed, the container can often be disposed of in the appropriate glass or plastic recycling bin after defacing the original label.[6] However, confirm this procedure with your institution's EHS guidelines.

III. Emergency Procedures: Preparedness is Key

In the event of an accidental release or exposure, a swift and informed response is crucial.

A. Spill Response
  • Small Spills: For small spills of the solid material, carefully sweep it up and place it into a labeled hazardous waste container.[2] Avoid generating dust. Clean the area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Large Spills: In the case of a large spill, evacuate the immediate area and alert your laboratory supervisor and institutional EHS department.

B. Personnel Exposure
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[12] Remove any contaminated clothing.

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

IV. Decision-Making Flowchart for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: Disposal of This compound consult_sds Consult SDS and Institutional EHS Guidelines start->consult_sds empty_container Is the container empty? ppe Don Appropriate PPE consult_sds->ppe waste_form Is the waste solid or liquid? ppe->waste_form solid_waste Collect in Labeled Solid Hazardous Waste Container waste_form->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container waste_form->liquid_waste Liquid waste_form->empty_container Empty Container store_waste Store Waste Container in Satellite Accumulation Area solid_waste->store_waste liquid_waste->store_waste triple_rinse Triple Rinse Container empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container per EHS Guidelines triple_rinse->dispose_container collect_rinsate->liquid_waste end End of Process dispose_container->end request_pickup Request Waste Pickup from EHS store_waste->request_pickup request_pickup->end

Disposal workflow for this compound.

By adhering to these scientifically grounded and regulation-compliant procedures, researchers can ensure that the final step of their experimental work is conducted with the highest standards of safety and environmental stewardship. Always remember that your institution's Environmental Health and Safety department is your primary resource for any questions regarding chemical waste disposal.

References

  • 960化工网. Cas no 51523-00-3 (Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate). [Link]

  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • Stanford Environmental Health & Safety. Laboratory Chemical Waste Guidelines. [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Overview. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Pyrrolidine. [Link]

  • West Virginia Department of Environmental Protection. RCRA Hazardous Waste. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • U.S. Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is a chiral organic compound with applications in pharmaceutical research and development. As with any laboratory chemical, understanding its potential hazards is the first step toward safe handling. This guide provides a detailed overview of the necessary personal protective equipment (PPE), safe handling procedures, and emergency protocols.

Anticipated Hazards: A Data-Driven Approach

While a specific Safety Data Sheet (SDS) for the target molecule is not available, the hazards can be inferred from related structures such as 1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid and Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. Based on these analogs, potential hazards may include:

  • Oral Toxicity: Harmful if swallowed.[2][3]

  • Skin Irritation: May cause skin irritation upon contact.[2][3]

  • Eye Irritation: May cause serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[2][4]

Therefore, a comprehensive PPE strategy is essential to minimize exposure and ensure laboratory safety.

Core Personal Protective Equipment (PPE)

The following table summarizes the essential PPE for handling this compound.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical Safety Goggles and Face ShieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes.[5][6] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2]
Hands Chemical-Resistant Gloves (Nitrile)Nitrile gloves offer good protection against a wide range of chemicals.[7] Always inspect gloves for tears or punctures before use and practice proper glove removal to avoid skin contact.[8]
Body Laboratory CoatA flame-resistant lab coat protects against splashes and prevents contamination of personal clothing.[7] Ensure the lab coat is fully buttoned.
Feet Closed-Toe ShoesProtects feet from spills and falling objects.[7]
Respiratory Use in a Fume HoodAll handling of this compound should be performed in a properly functioning chemical fume hood to minimize inhalation of any vapors or aerosols.[7] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[6][9]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is critical for minimizing risk. The following workflow outlines the key steps for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh/Measure Compound prep_setup->handle_weigh Begin Experiment handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon Complete Experiment cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Institutional Protocol cleanup_waste->cleanup_dispose

Figure 1: Safe Handling Workflow for this compound.
Detailed Protocol
  • Preparation:

    • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the specific procedure.[1]

    • PPE: Don all required PPE as outlined in the table above.[10]

    • Work Area Setup: Ensure the chemical fume hood is functioning correctly.[7] Gather all necessary equipment and reagents.

  • Handling:

    • Weighing and Transferring: Carefully weigh the solid compound on weighing paper or in a suitable container within the fume hood. Avoid generating dust.[3] Use a spatula for transfers.

    • In Solution: When working with the compound in solution, use a syringe or pipette for transfers to minimize the risk of splashes.[11]

  • Cleanup and Disposal:

    • Decontamination: Thoroughly clean all glassware and equipment that came into contact with the chemical.

    • Waste Segregation: Segregate waste into appropriate, clearly labeled containers for organic solids and liquids.[12]

    • Disposal: Dispose of chemical waste according to your institution's hazardous waste management protocols.[7][12] Never pour organic chemicals down the drain.[7]

Emergency Procedures: Immediate and Effective Response

In the event of an exposure or spill, a rapid and informed response is crucial.

Exposure Response
Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[5] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water.[5] Seek immediate medical attention.
Spill Response Plan

For small spills within a chemical fume hood:

  • Alert Personnel: Notify others in the immediate area of the spill.[13]

  • Containment: Use an appropriate absorbent material, such as vermiculite or sand, to contain the spill.[14]

  • Cleanup: Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[3][14]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[15]

  • Reporting: Report the spill to the appropriate environmental health and safety personnel at your institution.[13]

For large spills or spills outside of a fume hood, evacuate the area and contact your institution's emergency response team.[16]

Conclusion

While specific hazard data for this compound is limited, a cautious approach based on the known risks of similar compounds is warranted. By implementing a robust PPE strategy, adhering to safe handling protocols, and being prepared for emergencies, researchers can work with this compound safely and effectively.

References

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 13). How Do You Respond To Chemical Spills In A Laboratory?. Retrieved from [Link]

  • eSafety. (2023, March 1). 2 Minute Toolbox Talk: Basic Spill Clean-Up Procedures. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • OSHA Outreach Courses. (2024, October 4). OSHA Guidelines for Cleaning Up Small Chemical Spills | Workplace Safety Procedures Training. Retrieved from [Link]

  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]

  • New Pig. (2024, May 30). 7-Step Chemical Spill Response Procedure. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride - Safety Data Sheet. Retrieved from [Link]

  • Environmental Health & Safety, University of Colorado Boulder. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]

  • Cole-Parmer. (n.d.). 1-Pyrrolidino-1-cyclopentene, 98% - Material Safety Data Sheet. Retrieved from [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Northwestern University. (2013, August 20). Responding to Incidental Chemical Spills. Retrieved from [Link]

  • Carl ROTH. (2011, March 17). BENZYLIDENE ACETOPHENONE - Safety data sheet. Retrieved from [Link]

  • 960化工网. (n.d.). Cas no 51523-00-3 (Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate). Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。